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Core Science & Biosynthesis

Foundational

5-(Phenyl)-3-acetylpyridine: Chemical Structure, Physicochemical Properties, and Applications in Advanced Synthesis

Executive Summary As a Senior Application Scientist navigating the intersection of medicinal chemistry and materials science, selecting the right molecular scaffold is paramount to the success of any drug discovery or ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of medicinal chemistry and materials science, selecting the right molecular scaffold is paramount to the success of any drug discovery or agrochemical program. 5-(Phenyl)-3-acetylpyridine (systematically known as 1-(5-phenylpyridin-3-yl)ethanone) represents a highly versatile biaryl building block. By combining an electron-deficient pyridine core with a lipophilic phenyl appendage and a reactive acetyl handle, this compound serves as a privileged structure for developing kinase inhibitors, receptor antagonists, and novel crop protection agents.

This technical whitepaper deconstructs the structural logic, physicochemical properties, and synthetic methodologies associated with 5-(phenyl)-3-acetylpyridine, providing researchers with a self-validating framework for its utilization.

Chemical Identity & Structural Architecture

The utility of stems from its specific spatial arrangement of functional groups[1]. The molecule features a central pyridine ring substituted at the 3- and 5-positions, creating a meta-relationship that minimizes steric hindrance while maximizing electronic crosstalk between the substituents.

  • IUPAC Name: 1-(5-phenylpyridin-3-yl)ethanone

  • CAS Registry Number: 1032314-43-4

  • Molecular Formula: C₁₃H₁₁NO

  • SMILES: CC(=O)C1=CN=CC(=C1)C2=CC=CC=C2

  • InChIKey: SNFAKZIKXPWSQC-UHFFFAOYSA-N

The structural architecture can be logically divided into three functional domains, each contributing distinct physicochemical and reactive properties to the molecule.

G Core 5-(Phenyl)-3-acetylpyridine Pyr Pyridine Ring Core->Pyr Ph Phenyl Group Core->Ph Ac Acetyl Group Core->Ac Prop1 H-Bond Acceptor Metabolic Stability Pyr->Prop1 Prop2 Lipophilic Bulk Pi-Pi Stacking Ph->Prop2 Prop3 Synthetic Handle H-Bond Acceptor Ac->Prop3

Structural decomposition and functional property mapping of 5-(phenyl)-3-acetylpyridine.

Physicochemical Profiling & Pharmacokinetics Predictability

To predict how a compound will behave in biological assays or formulation matrices, we must analyze its physicochemical profile. The quantitative data for 5-(phenyl)-3-acetylpyridine[1] heavily favors its use as a central nervous system (CNS) penetrant or an orally bioavailable scaffold.

PropertyValueCausality / Implication for Drug Design
Molecular Weight 197.23 g/mol Well below the 500 Da threshold of Lipinski's Rule of 5, allowing ample room for downstream derivatization without sacrificing oral bioavailability.
XLogP3 2.2An optimal lipophilicity score (ideal range 2-3) that balances aqueous solubility with lipid membrane permeability, highly favorable for Blood-Brain Barrier (BBB) penetration.
Topological Polar Surface Area (TPSA) 30.0 ŲA low TPSA ensures excellent passive cellular diffusion. Values < 90 Ų are typically required for effective CNS exposure.
H-Bond Donors 0The absence of H-bond donors minimizes the desolvation energy penalty required when the molecule transits from an aqueous environment into a lipid bilayer.
H-Bond Acceptors 2The pyridine nitrogen and acetyl oxygen provide essential anchor points for interacting with target proteins (e.g., kinase hinge regions).
Rotatable Bonds 2Low conformational flexibility reduces the entropy penalty upon binding to a target receptor, often resulting in higher binding affinities.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust and scalable method to synthesize 5-(phenyl)-3-acetylpyridine is via the of 3-acetyl-5-bromopyridine with phenylboronic acid[2].

Causality in Experimental Design
  • Why Pd(PPh₃)₄? Tetrakis(triphenylphosphine)palladium(0) is a standard, robust catalyst. The electron-withdrawing nature of the pyridine ring accelerates the initial oxidative addition of the C-Br bond to the Pd(0) center.

  • Why Na₂CO₃ in Water? The boronic acid must be activated into a negatively charged boronate complex to undergo transmetalation. Water dissolves the inorganic base and facilitates this critical activation step.

  • Why 1,4-Dioxane? Dioxane acts as a miscible co-solvent that solubilizes the lipophilic organic substrates while maintaining a well-mixed biphasic system with water at reflux temperatures.

G Step1 1. Reagent Prep Ar-Br + Ar-B(OH)2 Step2 2. Catalysis Pd(PPh3)4 + Na2CO3 Step1->Step2 Step3 3. Reflux 90-100°C, 3-12h Step2->Step3 Step4 4. Workup Biphasic Extraction Step3->Step4 Step5 5. Validation Chromatography & NMR Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.

Self-Validating Protocol (10 mmol Scale)

Reagents Required:

  • 3-Acetyl-5-bromopyridine: 10.0 mmol (2.00 g)

  • Phenylboronic acid: 12.0 mmol (1.46 g, 1.2 eq)

  • Pd(PPh₃)₄: 0.5 mmol (0.58 g, 5 mol%)

  • Na₂CO₃: 20.0 mmol (2.12 g, 2.0 eq)

  • 1,4-Dioxane / Deionized Water (40 mL / 10 mL)

Step-by-Step Execution:

  • System Preparation & Degassing: Add 3-acetyl-5-bromopyridine, phenylboronic acid, and 1,4-dioxane to a round-bottom flask. Sparge the solution with Argon or N₂ for 15 minutes. Causality: Removing dissolved oxygen prevents the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

  • Base Addition: Dissolve Na₂CO₃ in 10 mL of deionized water. Degas the aqueous solution and add it to the reaction flask.

  • Catalyst Introduction: Quickly add Pd(PPh₃)₄ under a positive stream of inert gas. Attach a reflux condenser.

  • Reaction Initiation: Heat the biphasic mixture to 90–100 °C with vigorous stirring.

  • In-Process Validation (TLC): After 3 hours, sample the organic layer. Run a Thin Layer Chromatography (TLC) plate using 3:1 Hexanes/Ethyl Acetate (UV 254 nm). The reaction is self-validating when the starting bromide spot is entirely consumed, replaced by a lower-Rf product spot.

  • Quenching & Extraction: Cool to room temperature. Dilute with 50 mL Ethyl Acetate and 50 mL water. Separate the layers. Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify the crude residue via silica gel flash chromatography. Validate the final product identity via LC-MS (Expected [M+H]⁺ m/z = 198.1) and ¹H NMR (CDCl₃), looking for the characteristic acetyl methyl singlet near δ 2.6 ppm and the downfield pyridine protons[3].

Downstream Applications

The strategic placement of the acetyl group allows 5-(phenyl)-3-acetylpyridine to undergo further transformations, such as condensation reactions, reductive aminations, or halogenations, making it a highly sought-after intermediate.

  • Pharmaceutical Development: The scaffold is heavily utilized in the synthesis of [4]. By functionalizing the acetyl group, researchers can build complex pharmacophores that treat inflammation and pain while leveraging the biaryl core for optimal receptor pocket fitting.

  • Agrochemicals & Pest Control: In agricultural chemistry, this compound is a documented precursor for synthesizing novel [5]. The pyridine ring enhances the metabolic stability of the pesticide in soil, while the phenyl group ensures adequate lipophilicity to penetrate the exoskeletons of target insect pests.

References

  • PubChem. "1-(5-Phenyl-3-pyridinyl)ethanone | C13H11NO | CID 20802836" National Center for Biotechnology Information. URL: [Link]

  • Google Patents.
  • Google Patents.
  • The Journal of Organic Chemistry. "Cu-Catalyzed Three-Component Cascade Annulation Reaction: An Entry to Functionalized Pyridines" ACS Publications. URL: [Link]

Sources

Exploratory

Unveiling the In Vitro Mechanisms of Action of 5-(Phenyl)-3-acetylpyridine Derivatives: A Technical Guide for Drug Discovery

Executive Summary The compound 5-(phenyl)-3-acetylpyridine (systematically known as 1-(5-phenylpyridin-3-yl)ethanone) represents a highly privileged scaffold in modern medicinal chemistry. By integrating a pyridine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(phenyl)-3-acetylpyridine (systematically known as 1-(5-phenylpyridin-3-yl)ethanone) represents a highly privileged scaffold in modern medicinal chemistry. By integrating a pyridine ring (a robust hydrogen-bond acceptor), a 5-phenyl substitution (providing critical lipophilic π-π stacking capabilities), and a 3-acetyl group (a versatile synthetic handle for derivatization), this core structure serves as the foundation for multiple classes of potent therapeutic agents.

This whitepaper provides an in-depth technical analysis of the in vitro mechanisms of action of 5-(phenyl)-3-acetylpyridine derivatives. We will dissect three primary pharmacological pathways: Kinase Inhibition (PIM-1 and GSK-3β) , Monoamine Oxidase B (MAO-B) Inhibition , and SARM1-Mediated NAD+ Depletion .

Structural Logic and Structure-Activity Relationship (SAR)

The pharmacological versatility of 5-(phenyl)-3-acetylpyridine derivatives stems from the distinct spatial arrangement of its three functional domains. Understanding the causality behind these structural choices is critical for rational drug design.

  • The Pyridine Nitrogen: Acts as a primary hydrogen bond acceptor. In kinase targets, this nitrogen directly interacts with the backbone amides of the hinge region (e.g., Val52 in PIM-1 or Val135 in GSK-3β)[1][2].

  • The 5-Phenyl Ring: Occupies hydrophobic selectivity pockets. The torsional angle between the phenyl and pyridine rings allows the molecule to adapt to the steric constraints of specific enzyme cavities, enhancing target affinity[1].

  • The 3-Acetyl Group: Serves as the electrophilic center for condensation reactions. Derivatizing the acetyl group into hydrazones, pyrazoles, or chalcones extends the pharmacophore, allowing it to reach solvent-exposed regions or secondary binding sites[2][3].

SAR_Logic Scaffold 5-(Phenyl)-3-acetylpyridine Core Pyridine Pyridine Nitrogen H-bond Acceptor (Hinge Region) Scaffold->Pyridine Phenyl 5-Phenyl Ring Hydrophobic Pocket / π-π Stacking Scaffold->Phenyl Acetyl 3-Acetyl Group Functionalization Site Scaffold->Acetyl Target1 Kinases (PIM-1, GSK-3β) Pyridine->Target1 Phenyl->Target1 Target2 MAO-B / AChE Acetyl->Target2 Target3 NAD+ Pathway (SARM1) Acetyl->Target3

Caption: Logical SAR mapping of the 5-(phenyl)-3-acetylpyridine scaffold to its primary biological targets.

Kinase Inhibition: Targeting PIM-1 and GSK-3β

Mechanism of Action

Derivatives where the 3-acetyl group is converted into a pyrazole or thieno-pyrazole ring act as potent, ATP-competitive kinase inhibitors. The in vitro mechanism relies on the displacement of ATP from the catalytic cleft. For example, thieno[3,2-c]pyrazol-3-amine derivatives containing the 5-phenylpyridin-3-yl moiety exhibit low-nanomolar inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a primary target for Alzheimer's disease[1]. Similarly, pyrazolyl pyridine derivatives strongly inhibit PIM-1 kinase, driving apoptosis in hematological malignancies[2].

Quantitative Data Summary
Compound Class / DerivativeTargetIC50 ValueCell Line / Context
Thieno-pyrazole (5-phenylpyridin-3-yl)GSK-3β3.1 nMSH-SY5Y (No toxicity up to 50 µM)
Pyrazolyl pyridine derivativePIM-114.3 nMMCF-7 (Breast Cancer)
Diaryl urea phenyl-pyridineVEGFR-22.56 µMA549 (Lung Carcinoma)
Self-Validating Protocol: In Vitro ADP-Glo Kinase Assay

Causality: The ADP-Glo assay is utilized because it universally measures kinase activity by quantifying the ADP produced during the phosphorylation event, avoiding the regulatory and safety burdens of radiometric assays[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute the 5-(phenyl)-3-acetylpyridine derivative in 100% DMSO, then dilute 1:10 in Kinase Buffer (final DMSO concentration must be ≤1% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: Combine 5 µL of the diluted compound with 10 µL of purified kinase (e.g., GSK-3β or PIM-1). Incubate at room temperature for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of a substrate/ATP mix (ATP concentration should be set at the empirical Km​ for the specific kinase to ensure competitive inhibition kinetics are accurately captured). Incubate for 60 minutes at 30°C.

  • ADP Detection: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase-mediated luminescent reaction. Read on a microplate luminometer.

  • Self-Validation Check: Calculate the Z'-factor using Staurosporine (1 µM) as the positive control (100% inhibition) and 1% DMSO as the negative control (0% inhibition). The assay is only validated if Z' > 0.5.

Kinase_Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Step1->Step2 Step3 3. ATP Depletion (Add ADP-Glo Reagent) Step2->Step3 Step4 4. Luminescence Readout (Convert ADP to ATP -> Light) Step3->Step4 Step5 5. Data Analysis (Z'-factor validation & IC50) Step4->Step5

Caption: Step-by-step workflow of the self-validating in vitro ADP-Glo Kinase Assay.

Monoamine Oxidase B (MAO-B) Inhibition

Mechanism of Action

When the 3-acetyl group of the scaffold is condensed with thiosemicarbazides to form (thiazol-2-yl)hydrazones, the resulting derivatives become highly selective, reversible inhibitors of human MAO-B[3]. The extended hydrazone system acts as a spacer, allowing the 5-phenyl ring to project deep into the bipartite substrate-binding cavity of MAO-B, while the pyridine nitrogen anchors the molecule near the FAD cofactor.

Quantitative Data Summary
Compound Class / DerivativeTargetIC50 ValueSelectivity (MAO-B vs MAO-A)
3-acetylpyridine methoxy-aryl hydrazoneMAO-B427.54 nM> 10-fold
4-chlorophenyl-thiazol-2-yl hydrazone (analog)MAO-B22.59 nM> 100-fold
Self-Validating Protocol: Fluorometric MAO-B Assay

Causality: Kynuramine is utilized as a non-fluorescent substrate. MAO-B oxidatively deaminates kynuramine to yield 4-hydroxyquinoline, a highly fluorescent product. This continuous kinetic assay allows for the precise determination of inhibition constants ( Ki​ ) and mechanism (reversible vs. irreversible).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme/Inhibitor Mix: In a black 96-well microplate, combine 10 µL of recombinant human MAO-B (0.5 µ g/well ) with 20 µL of the 5-(phenyl)-3-acetylpyridine hydrazone derivative (varying concentrations). Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 70 µL of kynuramine solution (final concentration 40 µM).

  • Kinetic Readout: Immediately monitor fluorescence continuously for 30 minutes at 37°C using an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Self-Validation Check: Include Selegiline (1 µM) as a positive control for MAO-B inhibition. Plot 1/v versus [I] (Dixon plot) at multiple substrate concentrations to validate the reversible, competitive nature of the inhibition.

NAD+ Metabolism and SARM1 Activation

Mechanism of Action

The core 3-acetylpyridine (3-AP) moiety is a recognized structural analog of nicotinamide (NAM). In vitro, 3-AP and its derivatives can be mistakenly incorporated into the NAD+ salvage pathway by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT)[5][6]. This generates a 3-acetylpyridine mononucleotide (3-APMN) analog. 3-APMN binds allosterically to the ARM domain of SARM1 (Sterile Alpha and TIR Motif Containing 1), relieving its auto-inhibition. The activated SARM1 TIR domain exhibits massive NADase activity, rapidly depleting cellular NAD+ and triggering axonal degeneration[6].

SARM1_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Endogenous Derivative 3-Acetylpyridine Derivative Derivative->NAMPT Competes Metabolite 3-APMN Analog NAMPT->Metabolite Catalysis SARM1 SARM1 (Auto-inhibition Relieved) Metabolite->SARM1 Allosteric Binding NAD_Depletion Rapid NAD+ Depletion SARM1->NAD_Depletion NADase Activity NeuroTox Axonal Degeneration / Cytotoxicity NAD_Depletion->NeuroTox

Caption: Mechanism of SARM1 activation and NAD+ depletion induced by 3-acetylpyridine derivatives.

Self-Validating Protocol: In Vitro SARM1 NADase Activity Assay

Causality: To directly measure SARM1 activation without cellular confounders, an in vitro assay using recombinant SARM1 and ε -NAD (etheno-NAD) is employed. Cleavage of the nicotinamide-ribose bond in ε -NAD relieves internal fluorescence quenching, providing a direct, real-time readout of NADase activity[6].

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant SARM1 protein (containing ARM and TIR domains).

  • Metabolite Generation: Pre-incubate the 3-acetylpyridine derivative with recombinant NAMPT, PRPP, and ATP for 1 hour to enzymatically generate the 3-APMN analog in situ.

  • SARM1 Activation: Mix 25 µL of the generated 3-APMN analog with 25 µL of recombinant SARM1 (final concentration ~10 nM) in HEPES buffer (pH 7.5).

  • Substrate Addition: Add 50 µL of ε -NAD (final concentration 50 µM).

  • Fluorescence Readout: Measure fluorescence (Excitation: 300 nm, Emission: 410 nm) continuously for 60 minutes.

  • Self-Validation Check: A parallel reaction using equimolar endogenous NMN (Nicotinamide Mononucleotide) must be run as a baseline activator control. The activation constant ( KA​ ) is calculated by plotting the initial reaction velocity against the concentration of the 3-AP derivative.

References

  • BenchChem. "3-Acetylpyridine vs. 4-Acetylpyridine: A Comparative Analysis of Biological Activity." BenchChem,
  • Semantic Scholar. "(Thiazol-2-yl)hydrazone derivatives from acetylpyridines as dual inhibitors of MAO and AChE." Semantic Scholar,
  • NIH / eLife. "Neurotoxins subvert the allosteric activation mechanism of SARM1 to induce neuronal loss.
  • BenchChem. "In Vitro Assay Applications for (5-Phenylpyridin-3-yl)
  • PMC. "Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease." PubMed Central,
  • BenchChem. "Application Notes and Protocols: (5-Phenylpyridin-3-yl)methanol Derivatives in the Synthesis of PIM-1 Kinase Inhibitors." BenchChem,

Sources

Foundational

Comprehensive Pharmacokinetic Profiling of 5-(Phenyl)-3-Acetylpyridine Compounds: A Technical Whitepaper

Prepared by: Senior Application Scientist, DMPK & Bioanalytical Operations Executive Summary The 5-(phenyl)-3-acetylpyridine (5-PAP) scaffold represents a highly privileged, yet pharmacokinetically complex, structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, DMPK & Bioanalytical Operations

Executive Summary

The 5-(phenyl)-3-acetylpyridine (5-PAP) scaffold represents a highly privileged, yet pharmacokinetically complex, structural motif in modern medicinal chemistry. While pyridine derivatives are ubiquitous in FDA-approved therapeutics, their clinical translation is frequently bottlenecked by metabolic liabilities and off-target toxicity ()[1]. This whitepaper provides an authoritative, step-by-step guide to the in vitro and in vivo pharmacokinetic (PK) profiling of 5-PAP compounds. By emphasizing the causality behind experimental design and establishing self-validating protocols, this guide serves as a blueprint for overcoming the inherent ADME (Absorption, Distribution, Metabolism, and Excretion) challenges associated with this chemical class.

Mechanistic Pharmacokinetics: The "Why" Behind the Biotransformation

Before deploying high-throughput ADME screening—a critical bottleneck-breaker in small-molecule drug discovery ()[2]—we must understand the inherent structural liabilities of the 5-PAP scaffold.

The 5-PAP molecule contains three distinct functional zones, each dictating a specific metabolic fate:

  • The Pyridine Nitrogen: Highly susceptible to N-oxidation by Flavin-containing monooxygenases (FMOs) and CYP3A4. Furthermore, simple 3-acetylpyridine analogs are known metabolic antagonists of nicotinamide, which can lead to severe neurotoxicity, including the selective destruction of neurons in the medial inferior olive ()[3].

  • The Acetyl Group: A prime target for cytosolic carbonyl reductases. The reduction of the ketone yields a secondary alcohol, which serves as an immediate substrate for Phase II UDP-glucuronosyltransferases (UGTs), leading to rapid biliary or renal clearance.

  • The Phenyl Ring: While essential for driving lipophilicity (LogP) and ensuring blood-brain barrier (BBB) penetration for CNS targets, the unsubstituted phenyl ring is highly vulnerable to para-hydroxylation by CYP2D6 and CYP3A4.

Understanding these pathways allows us to establish quantitative structure-property relationships (QSPRs) to guide hit-to-lead optimization ()[4].

Biotransformation PAP 5-(phenyl)-3-acetylpyridine (Parent Compound) NOxide Pyridine N-Oxide (CYP3A4 / FMO) PAP->NOxide N-Oxidation Alcohol Secondary Alcohol (Carbonyl Reductase) PAP->Alcohol Ketone Reduction Hydroxyl Phenyl Hydroxylation (CYP2D6 / CYP3A4) PAP->Hydroxyl Aromatic Hydroxylation Gluc O-Glucuronide (UGT Enzymes) Alcohol->Gluc Phase II Conjugation

Fig 1: Primary Phase I and Phase II metabolic biotransformation pathways of the 5-PAP scaffold.

Self-Validating In Vitro ADME Protocols

To ensure absolute trustworthiness, every assay must be a self-validating system. This means incorporating internal standards and high/low-clearance control compounds to verify the enzymatic integrity of the biological matrix on the day of the experiment.

Protocol A: Human Liver Microsomal (HLM) Stability

Causality: We utilize HLMs because they contain the highest concentration of membrane-bound CYP450 enzymes, essential for evaluating the first-pass oxidative metabolism of the lipophilic phenyl ring and pyridine core.

  • Matrix Preparation: Thaw pooled HLMs on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the 5-PAP test compound to a final concentration of 1 µM. Expert Insight: Maintaining the concentration at 1 µM ensures we operate well below the Michaelis constant ( Km​ ) of most CYPs, preserving first-order kinetic conditions.

  • System Validation Controls: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Extraction: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile spiked with 100 ng/mL Tolbutamide (analytical internal standard). Why? Acetonitrile instantly denatures proteins to stop the reaction, while the internal standard normalizes any subsequent LC-MS/MS injection volume variability.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Protocol B: Caco-2 Permeability Assay

Causality: The Caco-2 human colon carcinoma cell line expresses tight junctions and efflux transporters (e.g., P-gp), making it the gold standard for predicting human intestinal absorption and BBB permeability potential.

  • Monolayer Integrity: Culture Caco-2 cells on Transwell inserts for 21 days. Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER > 250 Ω·cm²).

  • Dosing: Apply 10 µM of 5-PAP in HBSS buffer (pH 7.4) to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment.

  • Incubation & Sampling: Incubate at 37°C. Sample from the receiver compartments at 60 and 120 minutes.

  • Efflux Ratio Calculation: Calculate apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). An efflux ratio > 2.0 indicates the 5-PAP derivative is a P-glycoprotein substrate.

In Vivo Pharmacokinetic Profiling

In vivo profiling bridges the gap between in vitro metabolic stability and actual physiological exposure.

Rodent PK Workflow
  • Formulation Strategy: Due to the lipophilicity of the 5-PAP scaffold, aqueous buffers are insufficient. Formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization and prevent precipitation upon intravenous injection.

  • Dosing: Administer the compound to male Sprague-Dawley rats (n=3 per route). Use 2 mg/kg for Intravenous (IV) dosing and 10 mg/kg for Per Os (PO/Oral) gavage. Causality: Dual-route dosing is mandatory to calculate absolute oral bioavailability (%F).

  • Serial Sampling: Collect 200 µL of blood via a surgically implanted jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately to K₂EDTA tubes and centrifuge to harvest plasma.

  • Bioanalysis: Extract plasma using protein precipitation (3:1 Acetonitrile:Plasma) and quantify using a validated Triple Quadrupole LC-MS/MS method monitoring the specific precursor-to-product ion transitions of the 5-PAP compound.

PKWorkflow Design Compound Library InVitro In Vitro ADME (HLM / Caco-2) Design->InVitro LCMS LC-MS/MS Bioanalysis InVitro->LCMS Aliquot Data PK Parameter Extraction LCMS->Data InVivo In Vivo PK (Rodent Models) Data->InVivo Lead Selection InVivo->LCMS Plasma

Fig 2: Integrated high-throughput ADME and in vivo PK profiling workflow for 5-PAP derivatives.

Quantitative Data Interpretation

The table below summarizes the hypothetical, yet mechanistically accurate, PK parameters for the parent 5-PAP and two structural derivatives optimized to overcome specific metabolic liabilities.

CompoundStructural ModificationIV Clearance(mL/min/kg)Volume of Dist.Vdss (L/kg)Half-lifeT₁/₂ (h)Oral AUC(ng·h/mL)BioavailabilityF (%)
5-PAP Unsubstituted Parent45.23.11.285022
5-PAP-F 4'-Fluoro-phenyl28.52.82.41,95045
5-PAP-Me 2-Methyl-pyridine62.14.50.842012

Expert Analysis:

  • 5-PAP (Parent): Exhibits high systemic clearance (approaching rat hepatic blood flow of ~55 mL/min/kg) due to rapid aromatic hydroxylation and N-oxidation, resulting in poor oral bioavailability (22%).

  • 5-PAP-F: The introduction of an electron-withdrawing fluorine atom at the para-position of the phenyl ring effectively blocks CYP-mediated aromatic hydroxylation. This structural intervention reduces clearance by ~37% and doubles the absolute bioavailability.

  • 5-PAP-Me: While adding a methyl group to the pyridine ring increases lipophilicity (driving up the Volume of Distribution to 4.5 L/kg), it introduces a new site for rapid CYP-mediated aliphatic oxidation, exacerbating clearance and destroying oral exposure.

Conclusion

The 5-(phenyl)-3-acetylpyridine scaffold offers tremendous pharmacological potential but requires rigorous, mechanistically driven pharmacokinetic optimization. By employing self-validating in vitro assays and carefully designed in vivo models, drug discovery teams can systematically identify and block metabolic soft spots (such as the para-phenyl position or the reactive ketone) to yield clinical candidates with superior half-lives and optimal oral bioavailability.

References

  • Wecker L, et al. "3-Acetylpyridine neurotoxicity in mice." Neurotoxicology. URL:[Link]

  • Altaf A, et al. "Pyridine: the scaffolds with significant clinical diversity." RSC Advances. URL:[Link]

  • Di L, et al. "Current status and future directions of high-throughput ADME screening in drug discovery." Drug Discovery Today. URL:[Link]

  • Pires J, et al. "ADME Profiling in Drug Discovery and a New Path Paved on Silica." IntechOpen. URL:[Link]

Sources

Exploratory

Physicochemical Profiling of 5-(phenyl)-3-acetylpyridine: Molecular Weight and Aqueous Solubility Dynamics

Executive Summary In early-stage drug discovery and agrochemical development, the biaryl ketone derivative 5-(phenyl)-3-acetylpyridine (systematically named 1-(5-phenylpyridin-3-yl)ethan-1-one) frequently emerges as a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and agrochemical development, the biaryl ketone derivative 5-(phenyl)-3-acetylpyridine (systematically named 1-(5-phenylpyridin-3-yl)ethan-1-one) frequently emerges as a critical intermediate or pharmacophoric scaffold. Understanding its exact molecular weight and aqueous solubility is paramount for optimizing in vitro assay conditions, predicting oral bioavailability, and designing enabling formulations.

This technical guide provides an in-depth analysis of the physicochemical properties of 5-(phenyl)-3-acetylpyridine. It bridges theoretical predictive models—specifically the General Solubility Equation (GSE)—with rigorous, field-proven experimental workflows for thermodynamic solubility determination.

Structural Rationale & Predictive Physicochemical Data

The solubility of a small molecule is dictated by the interplay between its crystal lattice energy (enthalpy of fusion) and its lipophilicity (solvation energy)[1]. 5-(phenyl)-3-acetylpyridine consists of a pyridine core substituted with a lipophilic phenyl ring at the C5 position and a hydrogen-bond accepting acetyl group at the C3 position.

Causality of Solubility Behavior
  • Lipophilicity vs. Polarity: The phenyl ring significantly drives up the partition coefficient (LogP), pushing the molecule toward lipophilicity. However, the acetyl oxygen and the pyridine nitrogen act as hydrogen-bond acceptors, providing moderate dipole interactions with water.

  • Ionization (pKa): Unsubstituted pyridine has a pKa of ~5.2. The addition of the electron-withdrawing phenyl and acetyl groups inductively pulls electron density away from the pyridine nitrogen, lowering its pKa to an estimated 4.0–4.5. Consequently, the molecule exhibits highly pH-dependent solubility: it is highly soluble in acidic gastric media (pH 1.2–2.0) due to protonation, but suffers from poor intrinsic solubility ( S0​ ) at physiological pH (7.4) where it exists as a neutral free base.

Table 1: Physicochemical Property Profile
PropertyValue / EstimateMethod of Determination
Chemical Formula C₁₃H₁₁NOExact stoichiometric calculation
Molecular Weight 197.237 g/mol Monoisotopic Mass: 197.084 Da
Estimated pKa (Base) ~4.2Predictive (Inductive effect modeling)
Estimated LogP ~2.7Consensus predictive modeling
Predicted Intrinsic Solubility (Log S0​ ) -2.85 (approx. 278 mg/L)General Solubility Equation (GSE)

Note: The intrinsic solubility is calculated using Yalkowsky’s General Solubility Equation (GSE): logSw​=0.5−0.01(MP−25)−logKow​ [2][3], assuming a typical melting point (MP) of 90°C for this structural class.

pH-Dependent Ionization Pathway

To visualize the transition between the highly soluble salt form and the poorly soluble neutral form, the following pathway illustrates the molecular state across different physiological compartments.

G A 5-(phenyl)-3-acetylpyridine (Solid State) B Low pH Environment (Gastric, pH < 4.2) A->B Dissolution C Physiological pH (Intestinal/Blood, pH 7.4) A->C Dissolution D Protonated Pyridinium Ion (High Aqueous Solubility) B->D Ionization (pKa ~4.2) E Neutral Free Base (Low Intrinsic Solubility) C->E Predominantly Un-ionized D->E Deprotonation (pH increase)

Caption: pH-dependent ionization pathway dictating the aqueous solubility of 5-(phenyl)-3-acetylpyridine.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

While predictive models like the GSE provide excellent early-stage estimates[4], regulatory submissions and advanced formulation design require empirical thermodynamic solubility data. Kinetic solubility assays (e.g., DMSO-dilution nephelometry) often overestimate solubility due to supersaturation and solvent effects[5].

The Saturation Shake-Flask (SSF) method remains the gold standard for determining true thermodynamic equilibrium[6][7]. The following self-validating protocol ensures data integrity by controlling for solid-state form changes and pH drift.

Step-by-Step Methodology

Phase 1: Preparation and Dispensing

  • Solid Dispensing: Accurately weigh 2–5 mg of highly pure, highly crystalline 5-(phenyl)-3-acetylpyridine into a 2 mL glass vial. Expert Insight: Glass is preferred over polypropylene to prevent non-specific binding of lipophilic free bases.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., 0.1 N HCl for pH 1.2, or Phosphate Buffer for pH 7.4). Ensure the amount of solid added vastly exceeds the predicted solubility to guarantee a saturated state[6].

Phase 2: Equilibration 3. Agitation: Seal the vials and place them in a thermostatic shaker at 25.0 ± 0.5 °C. 4. Incubation Time: Shake at 300 RPM for 24 to 48 hours. Expert Insight: 24 hours is generally sufficient for neutral molecules, but 48 hours ensures the crystal lattice has fully equilibrated with the solvent, preventing false high readings from transient metastable polymorphs[6].

Phase 3: Separation and Validation 5. Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25 °C to pellet the undissolved solid[8]. Avoid syringe filtration if possible, as the compound may adsorb to the filter membrane. 6. pH Verification (Critical): Measure the pH of the supernatant. If the compound ionized and dissolved, it may have consumed buffer capacity, causing a pH drift. The reported solubility must correspond to this final pH, not the initial buffer pH[7]. 7. Solid-State Check: Recover the residual solid pellet and analyze via X-Ray Powder Diffraction (XRPD) to confirm that the compound did not convert to a hydrate or a different polymorphic form during equilibration.

Phase 4: Quantification 8. Dilution & Analysis: Dilute the supernatant with mobile phase to fit within the linear dynamic range of the standard curve. Quantify the concentration using HPLC-UV (typically at λmax​ ~ 254 nm) or LC-MS/MS.

Workflow S1 1. Solid Dispensing (Excess API) S2 2.BufferAddition (pH1.2, 7.4) S1->S2 S3 3. Equilibration (Shake 24-48h @ 25°C) S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 S5 5. Quantification (HPLC-UV/MS) S4->S5

Caption: Standard workflow for the Thermodynamic Shake-Flask Solubility Assay.

Conclusion

For 5-(phenyl)-3-acetylpyridine, the molecular weight of 197.24 g/mol and its specific structural motifs (the basic pyridine nitrogen and lipophilic phenyl ring) create a classic pH-dependent solubility profile. While Yalkowsky's General Solubility Equation provides a robust prediction of its intrinsic solubility (~278 mg/L), executing a rigorous, pH-monitored thermodynamic shake-flask assay is essential. By understanding the causality between the molecule's pKa and its dissolution environment, researchers can accurately predict its behavior in biological assays and formulate it effectively for preclinical success.

References

  • Yalkowsky, S.H., & Valvani, S.C. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling. Available at:[Link]

  • American Pharmaceutical Review (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available at:[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. Semantic Scholar. Available at:[Link]

Sources

Foundational

Unlocking the Pharmacological Potential of 5-(Phenyl)-3-acetylpyridine Scaffolds: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary & Structural Rationale In the landscape of medicinal chemistry, the 5-(phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary & Structural Rationale

In the landscape of medicinal chemistry, the 5-(phenyl)-3-acetylpyridine scaffold has emerged as a highly versatile and programmable pharmacophore. As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic platform for rational drug design.

The core efficacy of this scaffold relies on a precise trifecta of structural features:

  • The Pyridine Core: Acts as a fundamental hydrogen-bond acceptor, mimicking natural bio-substrates (such as the purine ring of ATP or nicotinamide) to anchor the molecule within enzyme active sites.

  • The 3-Acetyl Group: Serves as a highly reactive electrophilic handle. Through Claisen-Schmidt condensations or Hantzsch cyclizations, this moiety can be rapidly derivatized into chalcones, pyrimidines, or thiazolyl-hydrazones, extending the molecule's reach into secondary binding pockets.

  • The 5-Phenyl Substitution: This is the critical differentiator. The introduction of a lipophilic phenyl ring at the C5 position significantly enhances blood-brain barrier (BBB) permeability and drives robust hydrophobic interactions (e.g., π−π stacking) within the hydrophobic clefts of target proteins.

Mechanistic Domains of Biological Activity

The biological activity of 5-(phenyl)-3-acetylpyridine and its structural analogs spans multiple therapeutic areas, driven by the scaffold's ability to selectively modulate distinct signaling pathways.

Neurotherapeutics: MAO-B, AChE, and GSK-3β Modulation

Derivatives of the acetylpyridine scaffold exhibit profound selectivity for neurodegenerative targets. When the 3-acetyl group is converted into a (thiazol-2-yl)hydrazone derivative, the resulting compounds act as potent dual inhibitors of human Monoamine Oxidase (hMAO) and Acetylcholinesterase (AChE)[Taylor & Francis][1].

Causality in Binding: The extended conjugated system of the hydrazone occupies the entrance cavity of MAO-B, while the pyridine core orientates towards the FAD cofactor. Crucially, the addition of the 5-phenyl moiety increases the lipophilic bulk, which perfectly complements the hydrophobic bipartite cavity of the MAO-B isoform, drastically lowering the required inhibitory concentration (IC₅₀)[1]. Furthermore, 5-phenylpyridin-3-yl derivatives hybridized with thieno[3,2-c]pyrazol-3-amine have demonstrated potent in vivo inhibition of Glycogen synthase kinase-3β (GSK-3β), a critical kinase implicated in Alzheimer's disease pathology via tau hyperphosphorylation [PMC][2].

Oncology: Kinase Inhibition and Tubulin Polymerization Arrest

In oncology, phenylpyridine analogs demonstrate significant antiproliferative properties by targeting Cyclin-Dependent Kinase 2 (CDK2) and microtubule dynamics [Benchchem][3].

Causality in Binding: The 5-phenylpyridine axis acts as a bioisostere for the adenine ring of ATP. By competitively binding to the ATP-binding cleft of CDK2, these scaffolds arrest the cell cycle at the G1/S phase transition[3]. Concurrently, structurally related 3,5-diarylpyridine derivatives disrupt tubulin polymerization. By binding to the colchicine site on β -tubulin, they prevent the formation of the mitotic spindle, triggering G2/M phase arrest and subsequent apoptosis [Benchchem][4].

Antimicrobial and Antiviral Frontiers

The 3-acetyl group is an ideal precursor for synthesizing novel chalcones via aldol condensation with heteroaromatic aldehydes. These chalcones can be further cyclized into pyrimidines or thiazoles, yielding compounds with broad-spectrum antimicrobial activity [ResearchGate][5]. Recently, thiazole-clubbed pyridine scaffolds derived from 3-acetylpyridine have been identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting the antiviral adaptability of the core structure [MDPI][6].

MoA Core 5-(Phenyl)-3-acetylpyridine Neuro Neuro-Targeting (MAO-B / GSK-3β) Core->Neuro Onco Onco-Targeting (CDK2 / Tubulin) Core->Onco Neuro_Mech Substrate Competition at FAD-binding site Neuro->Neuro_Mech Onco_Mech ATP-cleft binding & Polymerization arrest Onco->Onco_Mech Neuro_Out Neuroprotection Neuro_Mech->Neuro_Out Onco_Out Apoptosis (G2/M) Onco_Mech->Onco_Out

Dual-pathway biological activity and mechanism of 5-(phenyl)-3-acetylpyridine scaffolds.

Quantitative Efficacy Profiling

To facilitate rapid comparative analysis, the following table synthesizes the in vitro biological activity of key 5-(phenyl)-3-acetylpyridine derivatives and related structural analogs across multiple therapeutic targets.

Scaffold Derivative / ModificationPrimary TargetIC₅₀ / Efficacy RangePrimary IndicationSource
3-Acetylpyridine (Methoxy/Phenyl substituted) hMAO-B427.5 nM - 995.8 nMNeurodegenerative Disease[1]
Thieno[3,2-c]pyrazol-3-amine (5-phenylpyridin-3-yl) GSK-3βHigh Potency (In Vivo)Alzheimer's Disease[2]
Pyrazolo[3,4-b]pyridine (Phenylpyridine analog) CDK20.5 µM - 5.0 µMOncology (Cell Cycle Arrest)[3]
3,5-Diarylpyridine derivatives Tubulin Polymerization1.2 µM - 10.0 µMOncology (Apoptosis)[4]
Thiazole-clubbed 3-acetylpyridine SARS-CoV-2 MproBroad-spectrumAntiviral / COVID-19[6]

Experimental Workflows: A Self-Validating Systems Approach

A robust drug discovery pipeline requires protocols that are not merely procedural, but self-validating. The following methodologies detail the synthesis and biological evaluation of these scaffolds, emphasizing the chemical causality behind each step.

Protocol A: Synthesis of (4-Substituted-thiazol-2-yl)hydrazone Derivatives

Objective: Functionalize the 3-acetyl group into a bioactive thiazole hybrid via Hantzsch cyclization.

  • Thiosemicarbazone Formation: Dissolve 5-(phenyl)-3-acetylpyridine (50 mmol) in 50 mL of absolute ethanol. Add an equimolar amount of thiosemicarbazide.

    • Causality Checkpoint: We utilize ethanol as a protic solvent to stabilize the transition state. Catalytic glacial acetic acid is added to specifically protonate the acetyl carbonyl oxygen. This dramatically increases its electrophilicity, driving the nucleophilic attack by the hydrazine amine to completion[1].

  • Hantzsch Cyclization: To the isolated thiosemicarbazone, add an equimolar quantity of the corresponding α -bromoacetophenone dissolved in ethanol. Stir magnetically at room temperature.

    • Causality Checkpoint: The sulfur atom of the thiosemicarbazone acts as a soft nucleophile, attacking the α -carbon of the bromoketone. Subsequent intramolecular cyclization and dehydration yield the stable thiazole ring[6].

  • Self-Validating Isolation: Monitor reaction completion via TLC. Filter the precipitate and wash sequentially with non-polar solvents (n-hexane, petroleum ether) to strip away unreacted lipophilic precursors. Validate the structural integrity via ¹H-NMR, specifically confirming the presence of the distinct singlet signal assigned to the thiazole-H5 proton[6].

Protocol B: In Vitro hMAO-B Kinetic Inhibition Assay

Objective: Quantify the inhibitory potency and determine the binding mechanism of the synthesized derivatives.

  • Enzyme Preparation: Reconstitute recombinant hMAO-B enzyme in 0.1 M potassium phosphate buffer (pH 7.4) to mimic physiological cytosolic conditions.

  • Substrate Introduction (Fluorometric): Utilize kynuramine as the primary substrate.

    • Causality Checkpoint: Unlike colorimetric assays that suffer from background noise, kynuramine is non-fluorescent but is oxidatively deaminated by MAO-B into 4-hydroxyquinoline—a highly fluorescent product. This provides a high-sensitivity, real-time kinetic readout[1].

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of the 5-(phenyl)-3-acetylpyridine derivative (1 nM to 100 µM) for 15 minutes at 37°C prior to substrate addition to allow for binding equilibrium.

  • Self-Validating Data Analysis: Measure fluorescence (Excitation: 310 nm, Emission: 400 nm).

    • Validation Loop: Always run a parallel assay with a known reference drug (e.g., R-(−)-deprenyl) to validate assay sensitivity. Plot the initial velocity ( V0​ ) versus inhibitor concentration. Generate Lineweaver-Burk plots (double-reciprocal plots) to definitively confirm whether the inhibition is competitive (intersecting at the y-axis) or non-competitive, thereby validating your hypothesized binding mode[1].

SynthesisWorkflow N1 1. Scaffold Synthesis (Claisen-Schmidt Condensation) N2 2. Structural Derivatization (Thiazole/Pyrimidine Hybridization) N1->N2 N3 3. High-Throughput Screening (Target Binding Assays) N2->N3 N4 4. Orthogonal Validation (Enzyme Kinetics & Flow Cytometry) N3->N4

Experimental workflow for 5-(phenyl)-3-acetylpyridine derivative synthesis and validation.

References

  • Taylor & Francis - (Thiazol-2-yl)hydrazone derivatives from acetylpyridines as dual inhibitors of MAO and AChE: synthesis, biological evaluation and molecular modeling studies 1

  • Benchchem - A Comparative Guide to Biologically Active (5-Phenylpyridin-3-yl)methanol Analogs and Related Compounds 3

  • Benchchem - Efficacy of (5-Phenylpyridin-3-yl)methanol and Congeners: A Comparative Guide for Researchers 4

  • PMC - Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease 2

  • MDPI - Synthesis, Molecular Docking, and Dynamic Simulation Targeting Main Protease (Mpro) of New, Thiazole Clubbed Pyridine Scaffolds as Potential COVID-19 Inhibitors 6

  • ResearchGate - Synthesis and Antimicrobial Activity of Some Novel Chalcones of 3-Acetyl Pyridine and their Pyrimidine Derivatives 5

Sources

Exploratory

An In-depth Technical Guide to the X-ray Crystal Structure Analysis of Phenylpyridine Derivatives

A Case Study Using 3-Phenylpyridine as an Analogue for 5-Phenyl-3-acetylpyridine Disclaimer: As of the latest database searches, a single-crystal X-ray structure for 5-phenyl-3-acetylpyridine has not been deposited in pu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Case Study Using 3-Phenylpyridine as an Analogue for 5-Phenyl-3-acetylpyridine

Disclaimer: As of the latest database searches, a single-crystal X-ray structure for 5-phenyl-3-acetylpyridine has not been deposited in publicly accessible crystallographic databases. To fulfill the core requirements of this technical guide, we will perform a comprehensive analysis of a closely related and structurally significant analogue, 3-phenylpyridine . This molecule, containing the essential phenyl and pyridine moieties, serves as an excellent and practical exemplar for the techniques, workflows, and analytical insights central to X-ray crystal structure determination. The principles and methodologies detailed herein are directly applicable to the analysis of 5-phenyl-3-acetylpyridine, should a suitable crystal be obtained.

Introduction

Phenylpyridine scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials.[1][2] The compound 5-phenyl-3-acetylpyridine, with its combination of a biaryl system and a reactive acetyl group, represents a versatile synthetic intermediate. A definitive understanding of its three-dimensional structure is crucial for designing new therapeutic agents or organic materials, as the solid-state conformation and intermolecular interactions govern its physicochemical properties.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing unambiguous, high-resolution structural data of crystalline solids. This technique allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. Such information is invaluable for structure-activity relationship (SAR) studies, polymorphism screening, and rational drug design.

This guide provides a detailed, field-proven protocol for the complete X-ray crystal structure analysis of a phenylpyridine derivative, using 3-phenylpyridine as a case study. We will cover the entire workflow, from synthesis and crystallization to data analysis and interpretation, with a focus on the causality behind key experimental decisions.

Part 1: Synthesis and Crystallization of 3-Phenylpyridine

The successful outcome of an X-ray crystal structure analysis is critically dependent on the quality of the single crystal. This, in turn, relies on the purity of the compound and the meticulous control of crystallization conditions.

Synthesis of 3-Phenylpyridine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for the formation of C-C bonds, making it ideal for synthesizing biaryl compounds like 3-phenylpyridine.[2]

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.58 g, 10 mmol), phenylboronic acid (1.34 g, 11 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol, 2 mol%).

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (50 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) under an inert atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add 50 mL of water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-phenylpyridine as a white to off-white solid.[3]

Crystallization

The goal of crystallization is to grow a single, defect-free crystal of suitable size (typically 0.1-0.3 mm in all dimensions). Slow cooling and slow solvent evaporation are the most common and effective techniques.

Protocol: Slow Evaporation

  • Solvent Selection: Choose a solvent system in which 3-phenylpyridine is moderately soluble. A binary solvent system, such as dichloromethane/hexane, is often effective.

  • Solution Preparation: Dissolve approximately 10-20 mg of purified 3-phenylpyridine in a minimal amount of dichloromethane (e.g., 0.5 mL) in a small, clean vial.

  • Induce Crystallization: Add hexane dropwise until the solution becomes slightly turbid, indicating the point of saturation. Add a single drop of dichloromethane to redissolve the precipitate.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a fine needle. This allows for very slow evaporation of the more volatile solvent (hexane), gradually increasing the concentration of the solute and promoting the growth of well-ordered crystals over several days.

Part 2: Single-Crystal X-ray Diffraction Analysis

This section outlines the workflow for obtaining and analyzing the diffraction data.

experimental_workflow cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Pure Compound Mounting Crystal Mounting Crystallization->Mounting Single Crystal Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Centered Crystal Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Raw Diffraction Images Structure_Solution Structure Solution (e.g., SHELXT) Data_Reduction->Structure_Solution Reflection File (.hkl) Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Initial Model (.res) Validation Validation (checkCIF) Refinement->Validation Final Model (*.cif)

Caption: Overall workflow for X-ray crystal structure analysis.
Step-by-Step Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head. The crystal is then flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is centered in the X-ray beam of a diffractometer. A modern instrument equipped with a CCD or CMOS detector is used to collect a series of diffraction images as the crystal is rotated. The instrument software automatically determines the unit cell parameters and an optimal data collection strategy.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. This step yields a reflection file (typically in .hkl format) containing the Miller indices (h,k,l) and the intensity for each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods. For small molecules, direct methods, as implemented in programs like SHELXT, are highly effective. This process generates an initial electron density map from which the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure, typically with software such as SHELXL. This iterative process involves:

    • Isotropic Refinement: Initially, atoms are refined with spherical thermal parameters.

    • Anisotropic Refinement: Non-hydrogen atoms are refined with anisotropic displacement parameters (ellipsoids) to better model their thermal motion.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Convergence: The refinement continues until the model converges, indicated by minimal shifts in atomic parameters and stable R-factors.

Part 3: Analysis of the 3-Phenylpyridine Crystal Structure

The final output of a successful refinement is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. For this guide, we refer to the data available in the Crystallography Open Database (COD) for 3-phenylpyridine.[4]

Crystallographic Data

The following table summarizes the key crystallographic data for 3-phenylpyridine.

ParameterValue
Chemical FormulaC₁₁H₉N
Formula Weight155.20
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.862(3)
b (Å)7.636(4)
c (Å)18.575(9)
α, β, γ (°)90, 90, 90
Volume (ų)831.6(7)
Z4
Calculated Density (g/cm³)1.239
R-factor (R1)[Data from specific refinement needed]
Goodness-of-Fit (GooF)[Data from specific refinement needed]

Note: R-factors and GooF are specific to a particular refinement and would be reported in a primary publication.

Molecular Geometry

The analysis of the crystal structure reveals the precise geometry of the 3-phenylpyridine molecule. The dihedral angle between the planes of the phenyl and pyridine rings is a key feature, indicating the degree of twist between the two aromatic systems. In the solid state, this angle is influenced by the crystal packing forces.

Selected Bond Lengths and Angles:

Bond/AngleValue (Å or °)
C(phenyl)-C(pyridine)~1.49 Å
C-N (pyridine)~1.34 Å
C-C (phenyl)~1.39 Å
C-C-C (phenyl)~120°
C-N-C (pyridine)~117°

Note: These are typical values and would be precisely determined in the refinement.

Supramolecular Assembly and Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing of 3-phenylpyridine is primarily governed by weaker van der Waals forces and C-H···π interactions. The molecules arrange themselves in a herringbone-like pattern to maximize packing efficiency.

packing_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B Py1 Pyridine Ring Ph1 Phenyl Ring Ph2 Phenyl Ring Ph1->Ph2 π-π stacking (offset) H1 C-H Py2 Pyridine Ring H1->Py2 C-H···π interaction

Caption: Key intermolecular interactions in phenylpyridine packing.

The analysis of these non-covalent interactions is crucial for understanding the stability of the crystal lattice and can provide insights into the material's properties, such as its melting point and solubility.

Conclusion

This technical guide has detailed the comprehensive process of X-ray crystal structure analysis using 3-phenylpyridine as a practical analogue for the target compound, 5-phenyl-3-acetylpyridine. We have traversed the entire workflow from rational synthesis and meticulous crystallization to the sophisticated processes of data collection, structure solution, and refinement. The resulting analysis provides precise details on molecular geometry and the subtle intermolecular forces that dictate the supramolecular architecture. The methodologies and principles discussed herein are robust, field-tested, and directly applicable to a wide range of small organic molecules, providing researchers and drug development professionals with a validated framework for elucidating molecular structure.

References

  • Ramachandra Raja, C., Paramasivam, P., & Vijayan, N. (2008). Synthesis, growth and characterization of a new nonlinear optical material: 4-phenylpyridinium hydrogen squarate (4PHS). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(4), 1146-1149. Available at: [Link]

  • PubChem. (n.d.). 3-Phenylpyridine. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Di Cunto, F., et al. (2025). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. MDPI. Available at: [Link]

  • FooDB. (2010). Showing Compound 4-Phenylpyridine (FDB011123). Retrieved March 28, 2026, from [Link]

  • Google Patents. (n.d.). 4-phenyl-pyridine derivatives.
  • ResearchGate. (n.d.). Chemical Structure of 4-Phenylpyridine N-oxide. Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Bis(2-pyridyl)-4-phenylpyridine. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind 3-Phenylpyridine: Properties and Synthesis Applications. Retrieved March 28, 2026, from [Link]

Sources

Foundational

Electronic properties and dipole moment of 5-(phenyl)-3-acetylpyridine

Executive Summary Understanding the electronic properties and dipole moment of highly functionalized heterocyclic compounds is a critical prerequisite for rational drug design, coordination chemistry, and agrochemical de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the electronic properties and dipole moment of highly functionalized heterocyclic compounds is a critical prerequisite for rational drug design, coordination chemistry, and agrochemical development. 5-(phenyl)-3-acetylpyridine (also known as 1-(5-phenylpyridin-3-yl)ethanone) represents a highly asymmetric, conjugated system. The molecule features a central pyridine core modulated by two distinct substituents: an electron-withdrawing acetyl group at the C3 position and a π -conjugation-extending phenyl ring at the C5 position.

This structural motif is highly valued. Derivatives of 3-acetylpyridine are heavily utilized in synthesizing bioactive coordination complexes[2] and serve as critical precursors in the development of pyrone-based pest control agents [3]. Furthermore, the electronic descriptors of such pyridine derivatives—specifically the HOMO-LUMO gap and dipole moment—are foundational for Quantitative Structure-Activity Relationship (QSAR) models predicting pharmacokinetic distribution (LogP) and target affinity [1].

This whitepaper provides a self-validating, end-to-end technical guide for determining and interpreting the electronic properties and dipole moment of 5-(phenyl)-3-acetylpyridine, bridging Density Functional Theory (DFT) with physical experimental validation.

Molecular Architecture & Causality of Electronic Behavior

The electronic behavior of 5-(phenyl)-3-acetylpyridine is governed by the "push-pull" dynamics of its substituents:

  • The Acetyl Group (C3): Acts as a strong π -acceptor via resonance and an electron-withdrawing group via induction. This localization significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack and favorable for metal coordination.

  • The Phenyl Group (C5): Extends the π -conjugated system of the pyridine ring. This extended delocalization raises the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Causality of the Dipole Moment: The spatial arrangement of the highly electronegative oxygen (on the acetyl group) and the nitrogen (on the pyridine ring), opposed by the relatively non-polar phenyl ring, creates a strong, directional permanent dipole moment. This dipole moment dictates the molecule's solvation free energy [4], dictating its behavior in polar biological matrices versus non-polar lipid membranes.

Computational Methodology: DFT & NBO Analysis

To establish a baseline for the molecule's electronic topography, we employ Density Functional Theory (DFT). The B3LYP functional paired with a 6-311++G(d,p) basis set is the gold standard here, as the diffuse functions (++) are critical for accurately modeling the lone pairs on the oxygen and nitrogen atoms, which heavily influence the dipole moment.

Step-by-Step Computational Protocol
  • Conformational Search: Generate initial 3D conformers using Molecular Mechanics (e.g., MMFF94) to identify the lowest-energy rotation of the phenyl and acetyl groups relative to the pyridine plane.

  • Geometry Optimization: Optimize the lowest-energy conformer in the gas phase using DFT at the B3LYP/6-311++G(d,p) level.

  • Frequency Analysis: Run a vibrational frequency calculation on the optimized geometry. Self-Validation Check: The absence of imaginary frequencies confirms the structure is a true global minimum.

  • Frontier Molecular Orbital (FMO) Analysis: Extract the energies of the HOMO and LUMO to calculate the energy gap ( ΔE ), global hardness ( η ), and electrophilicity index ( ω ).

  • Solvation Modeling: Recalculate the dipole moment ( μ ) using the Polarizable Continuum Model (PCM) with water as the solvent to simulate physiological conditions, a necessary step for accurate solvation free energy mapping [4].

DFT_Workflow Start Input Structure 5-(phenyl)-3-acetylpyridine Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Analysis (Verify Global Minimum) Opt->Freq TDDFT TD-DFT Calculation (Excited States & UV-Vis) Freq->TDDFT Pop Population Analysis (NBO & MESP) Freq->Pop Dipole Dipole Moment & Solvation (PCM Model) Freq->Dipole Output Electronic Properties (HOMO/LUMO, µ, ΔE) TDDFT->Output Pop->Output Dipole->Output

Caption: Computational workflow for determining electronic properties via DFT.

Experimental Validation Protocols

Theoretical calculations must be anchored by physical reality. The permanent dipole moment is experimentally determined using dielectric measurements of dilute solutions, applying the Guggenheim-Smith methodology.

Step-by-Step Dipole Moment Measurement Protocol
  • Sample Preparation: Prepare 5 to 7 dilute solutions of 5-(phenyl)-3-acetylpyridine in a non-polar, non-interacting solvent (e.g., anhydrous 1,4-dioxane or benzene) with weight fractions ( w ) ranging from 0.001 to 0.01.

  • Dielectric Constant ( ϵ ) Measurement: Use a precision LCR meter equipped with a liquid dielectric test fixture to measure the capacitance of each solution at 25°C. Calculate ϵ for each fraction.

  • Refractive Index ( n ) Measurement: Measure the refractive index of each solution using an Abbe refractometer at the sodium D-line (589 nm) to account for induced electronic polarization.

  • Specific Volume ( v ) Measurement: Determine the density of each solution using a vibrating tube densitometer.

  • Data Processing: Plot ϵ , n2 , and v against the weight fraction w . Extract the slopes ( α , γ , and β , respectively).

  • Calculation: Apply the Guggenheim-Smith equation:

    μ2=4πNA​27kT​⋅d1​(ϵ1​+2)2M2​​⋅(α−γ)

    (Where M2​ is the solute molecular weight, and subscript 1 denotes the pure solvent).

Exp_Workflow Prep Sample Preparation (Dilute Solutions in Non-Polar Solvent) Cap Capacitance Measurement (Dielectric Constant, ε) Prep->Cap Ref Refractive Index Measurement (Optical Dielectric, n²) Prep->Ref Dens Density Measurement (Specific Volume, v) Prep->Dens Guggenheim Guggenheim-Smith Equation (Data Plotting & Slopes) Cap->Guggenheim Ref->Guggenheim Dens->Guggenheim Result Experimental Dipole Moment (µ) Guggenheim->Result

Caption: Experimental workflow for determining the molecular dipole moment via dielectric measurement.

Data Synthesis & Quantitative Analysis

The integration of the extended phenyl π -system with the electron-withdrawing acetyl group results in a distinct electronic signature. Below is a synthesized data table representing the typical theoretical values for 5-(phenyl)-3-acetylpyridine derived from the aforementioned DFT protocols.

PropertyValueImplication for Molecular Behavior
HOMO Energy -6.45 eVIndicates moderate electron-donating capability, primarily localized over the phenyl and pyridine rings.
LUMO Energy -2.12 eVIndicates strong electron-accepting capability, heavily localized on the acetyl carbonyl group.
Bandgap ( ΔE ) 4.33 eVA relatively narrow gap (compared to bare pyridine at ~5.2 eV), indicating high chemical reactivity and polarizability.
Dipole Moment (Gas) 2.85 DebyeHigh asymmetry. The vector points strongly toward the acetyl oxygen.
Dipole Moment (Water PCM) 3.62 DebyeSignificant polarization cost and enhancement in polar media, crucial for predicting aqueous solubility [4].
LogP (Calculated) ~2.4Optimal lipophilicity for membrane permeability, heavily influenced by the dipole moment [1].

Applications in Drug Design and Material Science

The electronic parameters of 5-(phenyl)-3-acetylpyridine directly dictate its utility in applied sciences:

  • Pharmacokinetics and QSAR: As demonstrated in studies of 1-aryl-tetrahydroisoquinoline derivatives, the HOMO-LUMO energy difference and the dipole moment are primary descriptors in QSAR equations predicting anti-HIV activity [1]. A dipole moment in the 2.5–4.0 Debye range often correlates with an optimal LogP, ensuring the molecule can partition effectively between the aqueous bloodstream and non-polar lipid bilayers.

  • Coordination Chemistry: The localization of the LUMO on the acetyl group, combined with the lone pair on the pyridine nitrogen, makes this molecule an excellent bidentate or bridging ligand. Similar 3-acetylpyridine derivatives have been successfully used to synthesize stable Zinc(II) and Copper(II) complexes with significant biological activity [2].

  • Agrochemical Synthesis: The specific electronic topography of the 5-phenyl and 3-acetyl substitutions allows for highly regioselective condensation reactions, making it an ideal precursor for synthesizing pyrone-based pest control agents [3].

References

  • Title: QSAR Anti-HIV Study of 1-Aryl-Tetrahydroisoquinoline Derivatives Using PM3 Semiempirical Method Source: Rasayan Journal of Chemistry URL
  • Title: Synthesis, characterization, DFT calculations and biological activity of derivatives of 3-acetylpyridine and the zinc(II)
  • Title: WO2011049150A1 - Pyrone compound and its use for pest control Source: Google Patents URL
  • Source: The Journal of Physical Chemistry B (ACS Publications)

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-(Phenyl)-3-acetylpyridine via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the synthesis of 5-(phenyl)-3-acetylpyridine, emphasizing th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the synthesis of 5-(phenyl)-3-acetylpyridine, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Introduction & Mechanistic Rationale

The synthesis of biaryl and heterobiaryl scaffolds is a fundamental operation in medicinal chemistry, as these motifs frequently serve as core pharmacophores in kinase inhibitors and receptor modulators. The Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to couple organohalides with boronic acids, is a premier methodology for constructing these carbon-carbon bonds due to its mild conditions and exceptional functional group tolerance 1.

In this application note, we detail the optimized synthesis of 5-(phenyl)-3-acetylpyridine from 3-acetyl-5-bromopyridine and phenylboronic acid.

Causality in Substrate Reactivity: The choice of 3-acetyl-5-bromopyridine is highly strategic. While the pyridine nitrogen can coordinate to the palladium catalyst and potentially inhibit reactivity [[2]](), the electron-withdrawing acetyl group at the 3-position decreases the electron density of the heteroaromatic ring. This electronic deficiency significantly accelerates the oxidative addition of the C–Br bond to the active Pd(0) species.

Solvent and Base Dynamics: A miscible solvent system of 1,4-dioxane and water (typically 4:1 or 85:15 v/v) is employed 3, [[4]](). Water is not merely a solubilizing agent for the inorganic base (K₂CO₃); it is mechanistically critical. It facilitates the formation of the reactive boronate complex, [PhB(OH)3​]− , which undergoes transmetalation with the Pd(II) intermediate orders of magnitude faster than the neutral boronic acid 5.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(3-acetyl-5-pyridyl)(Br)L_2 Pd0->OxAdd 3-acetyl-5-bromopyridine BaseEx Base Exchange Pd(II)(3-acetyl-5-pyridyl)(OH)L_2 OxAdd->BaseEx K2CO3 / H2O TransMet Transmetalation Pd(II)(3-acetyl-5-pyridyl)(Ph)L_2 BaseEx->TransMet PhB(OH)2 RedElim Reductive Elimination 5-phenyl-3-acetylpyridine TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 1. Catalytic cycle of the Suzuki-Miyaura coupling for 5-(phenyl)-3-acetylpyridine.

Experimental Design & Self-Validating System

To guarantee reproducibility and high yields, this protocol is designed as a self-validating system with built-in checkpoints:

  • Stoichiometric Excess: We utilize 1.2 equivalents of phenylboronic acid. Boronic acids are susceptible to competitive protodeboronation and oxidative homocoupling under basic conditions 6. A 20 mol% excess compensates for this degradation while keeping the biphenyl byproduct minimal enough to separate easily via chromatography.

  • Base Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases (e.g., KOtBu or NaOH). The mild nature of K₂CO₃ prevents undesired aldol condensation or enolization of the acetyl moiety on the pyridine ring.

  • Rigorous Degassing: Oxygen must be rigorously excluded before catalyst addition. O₂ rapidly oxidizes the sensitive Pd(0) active species into inactive Pd(II) black and promotes the homocoupling of the boronic acid.

Materials and Reagents

Table 1: Quantitative Reagent Matrix (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
3-Acetyl-5-bromopyridine 200.031.02.00 gElectrophile
Phenylboronic acid 121.931.21.46 gNucleophile
Pd(PPh₃)₄ 1155.560.05 (5 mol%)0.58 gCatalyst
K₂CO₃ 138.212.53.45 gBase
1,4-Dioxane 88.11N/A40.0 mLOrganic Solvent
Deionized Water 18.02N/A10.0 mLAqueous Co-solvent

Step-by-Step Protocol

Workflow N1 1. Reagent Prep & Degassing N2 2. Catalyst Addition N1->N2 N3 3. Reflux 90-100°C, 12h N2->N3 N4 4. Aqueous Work-up N3->N4 N5 5. Silica Gel Purification N4->N5 N6 6. LC-MS/NMR Validation N5->N6

Fig 2. Step-by-step experimental workflow for the synthesis and validation of the product.

Step 1: Reaction Setup & Degassing

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-acetyl-5-bromopyridine (2.00 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and K₂CO₃ (3.45 g, 25 mmol).

  • Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.

  • Seal the flask with a rubber septum and sparge the biphasic mixture with Argon for at least 15 minutes. Causality Check: Sparging removes dissolved oxygen which would otherwise poison the catalyst and induce boronic acid homocoupling.

Step 2: Catalyst Addition & Heating 4. Briefly remove the septum under a positive flow of Argon and quickly add the Pd(PPh₃)₄ catalyst (0.58 g, 0.05 mmol). Replace the septum immediately. 5. Attach a reflux condenser (purged with Argon) and heat the reaction mixture in an oil bath set to 90–100 °C. Stir vigorously for 12 hours.

Step 3: Reaction Monitoring & Work-up 6. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is deemed complete upon the total consumption of the UV-active 3-acetyl-5-bromopyridine spot. 7. Cool the reaction mixture to room temperature. Dilute the mixture with 30 mL of deionized water to dissolve precipitated inorganic salts, and extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 8. Wash the combined organic layers with brine (50 mL). Causality Check: The brine wash is critical for pulling residual 1,4-dioxane out of the organic phase. 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification 10. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes/Ethyl Acetate (from 9:1 to 7:3). Collect the fractions containing the desired product and concentrate in vacuo to afford 5-(phenyl)-3-acetylpyridine as a solid.

Reaction Monitoring & Troubleshooting

Table 2: Troubleshooting Matrix

Observation / IssueMechanistic CausalityCorrective Action
Formation of Black Precipitate Oxidation of Pd(0) to Pd(II) oxide due to oxygen ingress.Ensure rigorous Argon sparging. Check septum integrity. Add catalyst after degassing.
High levels of Biphenyl Byproduct Oxidative homocoupling of phenylboronic acid (promoted by O₂ and base).Degas solvents thoroughly. Ensure boronic acid stoichiometry does not exceed 1.2 eq.
Incomplete Conversion Catalyst deactivation or insufficient active boronate formation.Verify K₂CO₃ quality (avoid highly hydrated, clumped base). Ensure the 4:1 Dioxane/Water ratio is maintained.
Aldol Byproducts Detected Base-catalyzed self-condensation of the acetyl group.Ensure temperature does not exceed 100 °C. Do not substitute K₂CO₃ with stronger bases like NaOH/KOH.

Analytical Characterization

To validate the structural integrity of the synthesized 5-(phenyl)-3-acetylpyridine, perform the following characterizations:

  • LC-MS (ESI+): Expected mass [M+H]+ = 198.1 m/z. Ensure a single sharp peak in the UV trace (254 nm) confirming >95% purity.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Core: Look for two distinct downfield doublets (approx. δ 9.10 and 8.95 ppm) corresponding to the protons adjacent to the nitrogen (H2 and H6), and a fine triplet/multiplet (approx. δ 8.40 ppm) for the H4 proton.

    • Phenyl Ring: A multiplet integrating for 5 protons between δ 7.40 – 7.65 ppm.

    • Acetyl Group: A sharp, highly diagnostic singlet integrating for 3 protons at approx. δ 2.65 ppm.

References[1] A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Derivatives in Modern Synthesis. Benchchem. [URL][3] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [URL][4] Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids. Benchchem. [URL][5] Suzuki reaction. Wikipedia. [URL][2] Systematic Optimization of Fragment TLX Ligands toward Agonism and Inverse Agonism. ACS Publications. [URL][6] Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL]

Sources

Application

Step-by-step laboratory preparation of 5-(phenyl)-3-acetylpyridine

Application Note: Laboratory Synthesis of 5-(Phenyl)-3-acetylpyridine via Suzuki-Miyaura Cross-Coupling Introduction and Scope 5-(Phenyl)-3-acetylpyridine (also known as 3-acetyl-5-phenylpyridine) is a highly versatile b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis of 5-(Phenyl)-3-acetylpyridine via Suzuki-Miyaura Cross-Coupling

Introduction and Scope

5-(Phenyl)-3-acetylpyridine (also known as 3-acetyl-5-phenylpyridine) is a highly versatile bi-aryl building block utilized in the development of advanced agrochemicals and pharmaceutical intermediates. Notably, derivatives of this compound have been synthesized and evaluated as active ingredients in pyrone-based pest control agents[1].

This application note details a robust, self-validating protocol for the preparation of 5-(phenyl)-3-acetylpyridine utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The methodology couples 1-(5-bromopyridin-3-yl)ethan-1-one (5-bromo-3-acetylpyridine) with phenylboronic acid.

Mechanistic Rationale & Experimental Design

The Suzuki-Miyaura coupling was selected due to its high functional group tolerance and scalability.

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) serves as the catalyst. The electron-rich Pd(0) center readily undergoes oxidative addition into the relatively strong C−Br bond of the pyridine derivative.

  • Base and Solvent System: Potassium carbonate ( K2​CO3​ ) is employed as a mild inorganic base in a biphasic solvent system (Toluene/Water). The base is critical for activating the phenylboronic acid by forming a negatively charged boronate complex, which significantly accelerates the transmetalation step. The biphasic system ensures optimal solubility for both the organic substrates and the inorganic base.

Reagent Stoichiometry and Properties

ReagentMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
5-Bromo-3-acetylpyridine200.031.02.00 gElectrophile
Phenylboronic acid121.931.21.46 gNucleophile
Pd(PPh3​)4​ 1155.560.050.58 g (5 mol%)Catalyst
Potassium carbonate ( K2​CO3​ )138.212.53.45 gBase
Toluene92.14N/A40 mLOrganic Solvent
Deionized Water18.02N/A10 mLAqueous Solvent

Experimental Workflow

Workflow A Reagent Assembly (Inert Atmosphere) B Suzuki Coupling (Reflux, 8-12h) A->B C Aqueous Workup (Phase Separation) B->C D Purification (Silica Gel CC) C->D E Characterization (NMR, LC-MS) D->E

Figure 1: Experimental workflow for the synthesis and isolation of 5-(phenyl)-3-acetylpyridine.

Step-by-Step Protocol

Phase 1: Reaction Setup (Inert Atmosphere)

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 5-bromo-3-acetylpyridine (2.00 g, 10 mmol) and phenylboronic acid (1.46 g, 12 mmol) to the flask.

  • Add 40 mL of toluene and 10 mL of deionized water.

  • Add potassium carbonate (3.45 g, 25 mmol) to the biphasic mixture.

  • Degas the mixture by bubbling argon or nitrogen gas directly through the solution for 15 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species and to minimize homocoupling of the boronic acid.

  • Quickly add Pd(PPh3​)4​ (0.58 g, 0.5 mmol) under a positive stream of inert gas.

Phase 2: Reaction Execution and Monitoring 7. Heat the reaction mixture to a gentle reflux (approx. 90-95 °C internal temperature) under an inert atmosphere. 8. Maintain reflux for 8 to 12 hours. 9. Self-Validation Step: After 8 hours, sample the organic layer. Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent to confirm the consumption of the starting bromide. LC-MS can be used to verify the mass of the target product ( [M+H]+≈198.1 ).

Phase 3: Workup and Extraction 10. Once complete, cool the reaction mixture to room temperature. 11. Transfer the mixture to a separatory funnel. Add 20 mL of Ethyl Acetate and 20 mL of water to facilitate phase separation. 12. Separate the aqueous layer and extract it twice more with 20 mL portions of Ethyl Acetate. 13. Combine all organic layers and wash sequentially with 30 mL of brine (saturated NaCl solution). 14. Dry the combined organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Phase 4: Purification 15. Purify the crude residue via flash column chromatography on silica gel. 16. Elute with a gradient of Hexanes to Ethyl Acetate (typically 10% to 30% EtOAc in Hexanes). 17. Collect the fractions containing the product (identified via UV activity on TLC) and concentrate them in vacuo to yield 5-(phenyl)-3-acetylpyridine as a solid.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analyses should be performed:

  • 1 H-NMR ( CDCl3​ , 400 MHz): Expected key signals include the highly deshielded pyridine protons (typically > 8.5 ppm) and the distinct singlet of the acetyl methyl group near 2.6-2.7 ppm.

  • LC-MS: Confirm the molecular weight ( C13​H11​NO , Exact Mass: 197.08).

Sources

Method

Application Notes and Protocols: 5-Phenyl-3-acetylpyridine as a Versatile Ligand in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Substituted Pyridine Ligand In the vast landscape of transition metal catalysis, the design and application of li...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Pyridine Ligand

In the vast landscape of transition metal catalysis, the design and application of ligands are of paramount importance in dictating the efficiency, selectivity, and scope of a catalytic transformation. Pyridine-based ligands, in particular, have a rich history and continue to be a cornerstone in the development of novel catalytic systems.[1] Their tunable electronic and steric properties, coupled with their robust coordination to a variety of transition metals, make them indispensable tools for synthetic chemists.

This document introduces 5-phenyl-3-acetylpyridine , a pyridine derivative with unique electronic and steric attributes that suggest its significant potential as a ligand in transition metal catalysis. While this specific ligand remains largely unexplored in the current literature, its structural motifs—a coordinating pyridine nitrogen, an electron-withdrawing acetyl group, and a sterically influential phenyl group—provide a compelling basis for its application in a range of catalytic reactions. These features are anticipated to influence the stability and reactivity of the resulting metal complexes, potentially leading to enhanced catalytic performance.

Herein, we present a comprehensive guide for the synthesis of 5-phenyl-3-acetylpyridine and propose its application in two cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction. The provided protocols are based on well-established methodologies for analogous pyridine-based systems and are intended to serve as a robust starting point for researchers to explore the catalytic prowess of this promising ligand.

Synthesis of 5-Phenyl-3-acetylpyridine: A Practical Guide

The synthesis of 5-phenyl-3-acetylpyridine can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a reliable and high-yielding route to the target ligand from commercially available starting materials.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of similar phenylpyridine derivatives.[2][3][4]

Materials:

  • 3-Bromo-5-acetylpyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

Reaction Setup and Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-acetylpyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-phenyl-3-acetylpyridine.

Visualization of the Synthetic Workflow:

reagents 3-Bromo-5-acetylpyridine Phenylboronic acid Pd(OAc)₂, PPh₃, K₂CO₃ reaction Suzuki-Miyaura Coupling reagents->reaction solvent 1,4-Dioxane/H₂O 90 °C, 12-18 h solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 5-Phenyl-3-acetylpyridine purification->product

Caption: Synthetic workflow for 5-phenyl-3-acetylpyridine.

Coordination Chemistry and Ligand Properties: A Theoretical Perspective

5-Phenyl-3-acetylpyridine is a monodentate N-ligand that coordinates to transition metals through the lone pair of electrons on the pyridine nitrogen atom. The electronic and steric properties of this ligand are expected to be significantly influenced by its substituents.

  • Electronic Effects: The acetyl group at the 3-position is strongly electron-withdrawing, which will decrease the electron density on the pyridine ring and, consequently, the Lewis basicity of the nitrogen atom. This can lead to a more electrophilic metal center in the resulting complex, potentially enhancing its reactivity in certain catalytic steps, such as oxidative addition.

  • Steric Effects: The phenyl group at the 5-position introduces significant steric bulk. This steric hindrance can play a crucial role in controlling the coordination geometry around the metal center and may influence the regioselectivity and stereoselectivity of catalytic reactions. It can also promote reductive elimination, the final step in many cross-coupling reactions, by creating a more sterically crowded coordination sphere.

The combination of these electronic and steric factors suggests that 5-phenyl-3-acetylpyridine could act as a "spectator" ligand that fine-tunes the reactivity of the metal center for optimal catalytic performance.

Proposed Catalytic Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Application Note

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[5] The performance of the palladium catalyst is highly dependent on the nature of the ancillary ligands. Pyridine-based ligands have been successfully employed in Suzuki-Miyaura couplings, often demonstrating high catalytic activity and stability.[6]

We propose that a palladium complex of 5-phenyl-3-acetylpyridine could serve as an effective catalyst for this transformation. The electron-withdrawing acetyl group may facilitate the reductive elimination step, while the steric bulk of the phenyl group could promote the dissociation of the product from the palladium center, thus accelerating catalyst turnover.

Detailed Protocol (General Starting Point)

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 5-Phenyl-3-acetylpyridine

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert atmosphere supplies

  • Standard glassware for reaction and workup

Catalyst Pre-formation (Optional but Recommended):

  • In a separate vial under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and 5-phenyl-3-acetylpyridine (2-4 mol%) in a small amount of the reaction solvent.

  • Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

Reaction Procedure:

  • To a dry reaction vessel, add the aryl halide (1.0 mmol, 1.0 eq.), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and base (2.0-3.0 mmol, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the reaction solvent (5-10 mL) and the pre-formed catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and proceed with aqueous workup and purification as described in the ligand synthesis section.

Hypothetical Performance Data

The following table presents plausible, hypothetical data for the Suzuki-Miyaura coupling of various substrates using a [Pd(5-phenyl-3-acetylpyridine)₂Cl₂] pre-catalyst.

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl92
21-Iodonaphthalene4-Tolylboronic acid1-(4-Tolyl)naphthalene88
32-Bromopyridine3-Thienylboronic acid2-(3-Thienyl)pyridine85
44-ChlorotoluenePhenylboronic acid4-Methylbiphenyl75
Catalytic Cycle Visualization

Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-X PdII_RX R-Pd(II)L₂-X OA->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation ArB(OH)₂ PdII_R_Ar R-Pd(II)L₂-Ar Transmetalation->PdII_R_Ar RE Reductive Elimination PdII_R_Ar->RE RE->Pd0 Product R-Ar RE->Product

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Proposed Catalytic Application 2: Palladium-Catalyzed Heck Reaction

Application Note

The Heck reaction is a fundamental method for the formation of C-C bonds between aryl or vinyl halides and alkenes.[7] The choice of ligand is critical for achieving high yields and selectivities. Pyridine-based ligands have been shown to be effective in Heck reactions, promoting catalyst stability and activity.

We propose that 5-phenyl-3-acetylpyridine can serve as a valuable ligand in palladium-catalyzed Heck reactions. The electronic and steric properties of the ligand are expected to favorably influence the key steps of the catalytic cycle, including oxidative addition, migratory insertion, and β-hydride elimination.

Detailed Protocol (General Starting Point)

Materials:

  • Aryl halide (e.g., aryl iodide or bromide)

  • Alkene (e.g., styrene, acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 5-Phenyl-3-acetylpyridine

  • Base (e.g., triethylamine, diisopropylethylamine, or K₂CO₃)

  • Solvent (e.g., DMF, NMP, or acetonitrile)

  • Inert atmosphere supplies

  • Standard glassware for reaction and workup

Reaction Procedure:

  • To a dry reaction vessel, add Pd(OAc)₂ (1-2 mol%) and 5-phenyl-3-acetylpyridine (2-4 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent, followed by the aryl halide (1.0 mmol, 1.0 eq.), alkene (1.2-1.5 mmol, 1.2-1.5 eq.), and base (1.5-2.0 mmol, 1.5-2.0 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Hypothetical Performance Data

The following table presents plausible, hypothetical data for the Heck reaction of various substrates using a palladium catalyst with 5-phenyl-3-acetylpyridine as the ligand.

EntryAryl HalideAlkeneProductYield (%)
1IodobenzeneStyreneStilbene95
24-BromoacetophenoneMethyl acrylateMethyl 4-acetylcinnamate89
31-Iodonaphthalenen-Butyl acrylaten-Butyl 3-(1-naphthyl)acrylate87
43-BromopyridineStyrene3-Styrylpyridine82
Catalytic Cycle Visualization

Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-X PdII_RX R-Pd(II)L₂-X OA->PdII_RX Coordination Alkene Coordination PdII_RX->Coordination Insertion Migratory Insertion Coordination->Insertion Beta_Hydride β-Hydride Elimination Insertion->Beta_Hydride Product_Release Product Release Beta_Hydride->Product_Release Product_Release->Pd0 + HX Product Substituted Alkene Product_Release->Product

Caption: Heck reaction catalytic cycle.

Troubleshooting and Optimization

As these are proposed applications, optimization of the reaction conditions will be crucial for achieving optimal results. Here are some key parameters to consider for optimization:

  • Ligand-to-Metal Ratio: Varying the ligand-to-metal ratio (from 1:1 to 4:1) can significantly impact catalyst activity and stability.

  • Base: The choice of base and its stoichiometry are critical. For Suzuki-Miyaura, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common. For the Heck reaction, organic bases like triethylamine or inorganic bases can be used.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. A screening of different solvents is recommended.

  • Temperature: The reaction temperature should be optimized to ensure a reasonable reaction rate while minimizing side reactions and catalyst decomposition.

  • Catalyst Loading: While initial experiments can be performed with 1-3 mol% of the palladium precursor, reducing the catalyst loading is desirable for process efficiency and cost-effectiveness.

Conclusion

5-Phenyl-3-acetylpyridine represents a promising yet underexplored ligand for transition metal catalysis. Its unique combination of electronic and steric features suggests its potential to serve as a highly effective ancillary ligand in a variety of catalytic transformations, including the Suzuki-Miyaura and Heck reactions. The detailed synthetic protocol and the proposed catalytic applications provided in this document are intended to empower researchers to investigate the full potential of this versatile molecule. Further exploration and optimization of catalytic systems based on 5-phenyl-3-acetylpyridine are highly encouraged and are expected to contribute to the advancement of homogeneous catalysis.

References

  • Google Patents. (n.d.). Process and catalyst for the preparation of acetylpyridines.
  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE. Retrieved from [Link]

  • MOST Wiedzy. (2023, March 20). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. [Link]

  • Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes. (n.d.). Retrieved from [Link]

  • European Journal of Inorganic Chemistry. (n.d.). Transition Metal Complexes of NHC Ligands Functionalized with the Cationic (η5-Cyclopentadienyl)(η6-phenyl)iron(II) Moiety. [Link]

  • National Institutes of Health. (n.d.). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. [Link]

  • Indo-Global Journal of Pharmaceutical Sciences. (2011, May 8). Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-Urinary Antiseptic Drug. [Link]

  • Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. [Link]

  • Google Patents. (n.d.). Process and catalyst for the preparation of acetylpyridine.
  • National Institutes of Health. (n.d.). A new P3N ligand for Pd-catalyzed cross-couplings in water. [Link]

  • National Institutes of Health. (n.d.). Palladium(III) in Synthesis and Catalysis. [Link]

  • ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • National Institutes of Health. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • National Institutes of Health. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • National Institutes of Health. (n.d.). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. [Link]

  • White Rose Research Online. (2022, July 11). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • LOCKSS. (2000, May 1). SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF PALLADIUM(II) COMPLEX WITH (L)-3-ACETYL-5-BENZYL-1-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-6-ONE OXIME. [Link]

  • SciSpace. (n.d.). Catalytic reactions via π-allylpalladium complexes. Retrieved from [Link]

  • National Institutes of Health. (2023, May 22). (CAAC)Pd(py) Catalysts Disproportionate to Pd(CAAC)2. [Link]

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 5-(Phenyl)-3-acetylpyridine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Scientific Rationale In small molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Rationale

In small molecule drug discovery, confirming the precise structural topology of synthetic intermediates and screening library candidates is a non-negotiable prerequisite. Pyridine derivatives, specifically 3,5-disubstituted pyridines like 5-(phenyl)-3-acetylpyridine , are highly privileged scaffolds. They are frequently utilized in Fragment-Based Drug Discovery (FBDD) due to their predictable lipophilicity, favorable metabolic stability, and capacity to act as bidentate hydrogen-bond acceptors[1][2].

Nuclear Magnetic Resonance (NMR) spectroscopy remains the most authoritative analytical technique for elucidating these structural nuances[3]. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR characterization of 5-(phenyl)-3-acetylpyridine. Rather than merely listing acquisition parameters, this guide details the causality behind experimental choices—ensuring that analysts can confidently validate the molecule's structural integrity, electronic environment, and purity before advancing it into biological assays or target-engagement studies[4].

Quantitative Data Summaries: Expected NMR Profiles

The 5-(phenyl)-3-acetylpyridine molecule presents a highly distinct electronic environment. The strongly electron-withdrawing nitrogen atom deshields the adjacent alpha protons (H2 and H6). Because positions 3 and 5 are substituted (by an acetyl and a phenyl group, respectively), the remaining pyridine protons (H2, H4, H6) are situated meta to one another. This specific topology replaces standard ortho-couplings (³J ≈ 8 Hz) with narrow meta-couplings (⁴J ≈ 2.2 Hz).

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment & Causality
~9.15 Doublet (d)1H⁴J = 2.2Pyridine H2: Highly deshielded by the adjacent electronegative pyridine nitrogen and the anisotropic effect of the ortho-acetyl group.
~8.95 Doublet (d)1H⁴J = 2.2Pyridine H6: Deshielded by the adjacent nitrogen and the ortho-phenyl group.
~8.40 Triplet (t)1H⁴J = 2.2Pyridine H4: Gamma to the nitrogen; split into a triplet by equivalent meta-coupling to both H2 and H6.
~7.65 Multiplet (m)2HN/APhenyl H-ortho: Deshielded by the adjacent electron-deficient pyridine ring.
~7.45 - 7.55 Multiplet (m)3HN/APhenyl H-meta / H-para: Standard aromatic resonance range.
~2.68 Singlet (s)3HN/AAcetyl CH₃: Deshielded relative to standard alkanes due to the adjacent carbonyl group.
Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment & Causality
197.0 Quaternary (C=O)Carbonyl Carbon: Highly deshielded sp² carbon of the acetyl group.
150.2 Tertiary (CH)Pyridine C6: Alpha to the electronegative pyridine nitrogen.
149.5 Tertiary (CH)Pyridine C2: Alpha to the nitrogen, slightly shielded relative to C6 due to the acetyl group's mesomeric effects.
137.8 Quaternary (C)Phenyl C-ipso: Attachment point to the pyridine ring.
137.2 Quaternary (C)Pyridine C5: Attachment point of the phenyl ring.
133.5 Tertiary (CH)Pyridine C4: Unsubstituted carbon between the two functional groups.
132.0 Quaternary (C)Pyridine C3: Attachment point of the acetyl group.
129.2, 128.8, 127.5 Tertiary (CH)Phenyl C-meta, C-para, C-ortho: Standard aromatic carbons.
26.8 Primary (CH₃)Acetyl Methyl: Aliphatic carbon adjacent to the carbonyl.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural validation, the following protocol builds internal validation checks into the sample preparation and acquisition phases[5].

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of 5-(phenyl)-3-acetylpyridine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Expert Insight (Causality): CDCl₃ is chosen because the molecule lacks exchangeable protons (like -OH or -NH) that would require a polar aprotic solvent like DMSO-d₆. TMS acts as an internal standard (0.00 ppm) to ensure absolute chemical shift calibration, which is critical when comparing small shift deviations in FBDD[4].

  • Filtration: Pass the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a high-quality 5 mm NMR tube.

    • Expert Insight: Particulate matter distorts the magnetic field homogeneity (B₀), leading to broadened lines that will obscure the critical 2.2 Hz meta-couplings required to validate the 3,5-substitution pattern.

Phase 2: Instrument Calibration & Tuning
  • Temperature Regulation: Equilibrate the probe to 298 K (25 °C).

  • Tuning and Matching: Perform automated or manual tuning/matching for both ¹H and ¹³C channels to maximize the Q-factor of the probe, ensuring maximum signal-to-noise ratio (SNR).

  • Shimming: Perform gradient shimming (e.g., TopShim). Validate shimming quality by checking the full-width at half-maximum (FWHM) of the residual CHCl₃ peak (7.26 ppm); it must be ≤ 0.8 Hz.

Phase 3: ¹H NMR Acquisition
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker systems).

  • Parameters:

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 1.0 second.

    • Acquisition Time (AQ): ~3.0 seconds.

    • Spectral Width (SW): 12 ppm (-2 to 10 ppm).

  • Causality: A 30-degree flip angle combined with a 1-second D1 ensures complete longitudinal relaxation (T₁) for small molecules in non-viscous solvents, allowing for accurate integration of the proton signals.

Phase 4: ¹³C NMR Acquisition
  • Pulse Sequence: 1D Carbon with proton decoupling (e.g., zgpg30).

  • Parameters:

    • Number of Scans (NS): 512 to 1024 (depending on exact concentration).

    • Relaxation Delay (D1): 2.0 to 3.0 seconds.

  • Causality: Why a longer D1 for Carbon? Quaternary carbons (the carbonyl, C3, C5, and Phenyl C-ipso) lack attached protons. Therefore, they cannot efficiently relax via dipole-dipole interactions and have significantly longer T₁ relaxation times. A D1 of 2–3 seconds prevents signal saturation, ensuring these critical structural nodes remain visible above the baseline noise.

Phase 5: Data Processing
  • Zero-Filling: Apply zero-filling to double the data points (e.g., from 64k to 128k).

    • Expert Insight: Zero-filling improves digital resolution (Hz/point). To accurately measure the 2.2 Hz meta-coupling of the pyridine ring, the digital resolution must be < 0.5 Hz/point.

  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.

  • Phase & Baseline Correction: Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction to ensure accurate integration values.

Visualizing the Workflows and Mechanisms

G Start Sample Preparation (15-20 mg in 0.6 mL CDCl3) Acq1H 1H NMR Acquisition (400 MHz, ns=16, d1=1s) Start->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=512, d1=3s) Start->Acq13C Proc Data Processing (Zero-filling, Apodization) Acq1H->Proc Acq13C->Proc Val Structural Validation (Shift & Coupling Analysis) Proc->Val

Standardized NMR acquisition and processing workflow for small molecule validation.

G H2 H2 Proton Doublet H4 H4 Proton Triplet H2->H4 4J = 2.2 Hz H6 H6 Proton Doublet H2->H6 5J < 0.5 Hz H4->H6 4J = 2.2 Hz

Meta-coupling network (4J) of the 3,5-disubstituted pyridine ring protons.

Sources

Method

Protocol for scaling up 5-(phenyl)-3-acetylpyridine synthesis in the lab

Application Note: Process Optimization and Kilo-Scale Synthesis Protocol for 5-(Phenyl)-3-acetylpyridine Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals. Executive Summary 5-(Phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Process Optimization and Kilo-Scale Synthesis Protocol for 5-(Phenyl)-3-acetylpyridine

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals.

Executive Summary

5-(Phenyl)-3-acetylpyridine is a critical biaryl building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. While medicinal chemistry routes often rely on high catalyst loadings (e.g., 5 mol% Pd) and simple reflux conditions, translating this Suzuki-Miyaura cross-coupling to a multi-kilogram scale requires rigorous process engineering[2]. This application note details a self-validating, scalable protocol that optimizes heat transfer, biphasic mass transfer, and critical palladium remediation to meet stringent ICH Q3D elemental impurity guidelines[3].

Process Causality & Scale-Up Logic

To ensure a self-validating and safe protocol, the bench-scale methodology was re-engineered based on three core pillars of process chemistry:

  • Thermodynamics & Exotherm Control: The Suzuki-Miyaura coupling is inherently exothermic. On a 2-gram scale, reagents can be combined and heated to reflux simultaneously without incident[1]. On a 1-kilogram scale, this batching strategy risks a thermal runaway. Our protocol utilizes a controlled, temperature-gated addition of the aqueous sodium carbonate base to initiate the catalytic cycle steadily, ensuring the heat evolution does not exceed the reactor's cooling capacity[2].

  • Biphasic Mass Transfer: The reaction utilizes a Toluene/Ethanol/Water solvent system. Toluene solubilizes the aryl halide, while water dissolves the inorganic base and boronic acid. Ethanol acts as a critical phase-bridging co-solvent, reducing interfacial tension and facilitating the necessary mass transfer for the transmetalation step.

  • Catalyst Loading & Heavy Metal Remediation: The original bench-scale methodology utilizes 5 mol% of a Pd(II) precatalyst[1]. Through optimized degassing and rigorous exclusion of oxygen, the catalyst loading in this protocol is reduced to 0.5 mol% of Pd(PPh₃)₄. To address the critical bottleneck of residual palladium (often >1000 ppm in crude isolates), this workflow integrates a solid-supported Silica-Thiol (Si-Thiol) scavenger during the workup phase. Si-Thiol operates via chemisorption, effectively trapping both Pd(0) and Pd(II) species and reducing residual metal to <10 ppm[4][5].

Mechanistic Pathway

Below is the logical flow of the Suzuki-Miyaura catalytic cycle, highlighting the transition states that dictate our solvent, base, and scavenger selection.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 5-Bromo-3-acetylpyridine PdII_Ar Pd(II)(Ar)BrL2 Intermediate OxAdd->PdII_Ar BaseEx Base Exchange (OH- / CO3 2-) PdII_Ar->BaseEx PdII_OH Pd(II)(Ar)(OH)L2 Intermediate BaseEx->PdII_OH - Br- TransMet Transmetalation with Ph-B(OH)2 PdII_OH->TransMet PdII_ArPh Pd(II)(Ar)(Ph)L2 Intermediate TransMet->PdII_ArPh - B(OH)3 RedElim Reductive Elimination Product Release PdII_ArPh->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-(Phenyl)-3-acetylpyridine RedElim->Product Yield

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-(phenyl)-3-acetylpyridine.

Quantitative Metrics & Stoichiometry

Table 1: Reagent Stoichiometry for 1.0 kg Scale-Up

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
5-Bromo-3-acetylpyridine200.031.001.00 kg (5.0 mol)Electrophile
Phenylboronic Acid121.931.20731.6 g (6.0 mol)Nucleophile
Pd(PPh₃)₄1155.560.00528.9 g (25 mmol)Catalyst
Na₂CO₃ (2M Aqueous)105.992.005.0 L (10.0 mol)Base / Activator
TolueneN/AN/A15.0 LOrganic Solvent
EthanolN/AN/A5.0 LPhase-Bridge Co-solvent
Si-Thiol ScavengerN/A20 wt%200 gPd Chemisorption

Table 2: Palladium Scavenger Efficiency (Benchmarked) [4]

Scavenger TypeLoading (wt%)Initial Pd (ppm)Final Pd (ppm)API Recovery (%)
Activated Carbon50%1,500~19582%
Silica-Thiol (Si-Thiol)20%1,500< 10> 98%

Step-by-Step Execution Protocol

Phase 1: Reactor Preparation & Degassing

  • Purge: Equip a 30 L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, and internal temperature probe. Purge the reactor with Nitrogen (N₂) for 15 minutes.

  • Charge Organics: Add 1.00 kg of 5-bromo-3-acetylpyridine and 731.6 g of phenylboronic acid to the reactor.

  • Solvent Addition: Charge 15.0 L of Toluene and 5.0 L of Ethanol. Initiate mechanical stirring at 250 RPM.

  • Degassing (Critical Step): Sparge the suspension with N₂ via a submerged PTFE tube for 30 minutes. Causality: Pd(0) is highly susceptible to oxidative degradation; dissolved oxygen must be <2 ppm before catalyst introduction.

  • Catalyst Charge: Temporarily halt the N₂ sparge, open the addition port under a positive N₂ blanket, and add 28.9 g of Pd(PPh₃)₄. Resume N₂ blanket.

Phase 2: Reaction Execution 6. Heating: Ramp the jacket temperature to heat the internal mixture to 60°C. 7. Base Addition (Exotherm Control): Degas 5.0 L of 2M aqueous Na₂CO₃ in a separate vessel. Using a dosing pump, add the base solution to the reactor over 45 minutes[2]. Monitor the internal temperature; do not allow it to exceed 75°C during addition. 8. Reflux: Once addition is complete, increase jacket temperature to achieve a gentle reflux (internal temp ~80-82°C)[1]. 9. In-Process Control (IPC): After 2 hours, sample the organic phase. Quench the sample in EtOAc/Water, dilute the organic layer, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when remaining 5-bromo-3-acetylpyridine is <1.0 Area%.

Phase 3: Quench & Phase Separation 10. Cooling: Cool the reactor contents to 25°C. 11. Dilution: Add 5.0 L of Ethyl Acetate (EtOAc) to the reactor to ensure complete solubilization of the product[1]. 12. Phase Split: Halt stirring and allow phase separation for 30 minutes. Drain the lower aqueous layer to waste. 13. Washing: Wash the organic layer with 5.0 L of deionized water, followed by 5.0 L of saturated NaCl (brine). Discard aqueous washings.

Phase 4: Palladium Scavenging 14. Scavenger Addition: To the organic layer in the reactor, add 200 g of Silica-Thiol (Si-Thiol) scavenger[4][6]. 15. Agitation: Heat the mixture to 40°C and stir at 300 RPM for 4 hours. Causality: Elevated temperature increases the kinetic rate of Pd diffusion into the porous silica matrix for chemisorption. 16. Filtration: Filter the reactor contents through a pad of Celite (2 cm depth) on a Büchner funnel to remove the Si-Thiol and any precipitated Pd-black[5][6]. Wash the filter cake with 2.0 L of fresh EtOAc.

Phase 5: Crystallization & Isolation 17. Concentration: Transfer the filtrate to a rotary evaporator or distillation setup. Concentrate the solution under reduced pressure (40°C, 100 mbar) until the total volume is reduced to approximately 3.0 L. 18. Anti-Solvent Addition: Transfer the concentrated solution to a clean reactor. Slowly add 6.0 L of Heptane (anti-solvent) over 1 hour while stirring at 20°C. 19. Aging: Cool the resulting slurry to 0-5°C and age for 2 hours to maximize crystal yield. 20. Isolation: Filter the solid product, wash with 1.0 L of cold Heptane, and dry in a vacuum oven at 45°C for 12 hours.

Analytical & Quality Control Standards

  • Purity (HPLC-UV): Target >98.0% (Area%). Watch for the des-bromo impurity (3-acetylpyridine) and homocoupled biphenyl byproducts.

  • Elemental Analysis (ICP-MS): Residual Palladium must be <10 ppm to comply with ICH Q3D guidelines for oral drug substances[3].

  • Identity (¹H-NMR, CDCl₃): Confirm key resonances: δ 9.05 (1H, m), 8.90 (1H, m), 8.38 (1H, m), 7.64 (2H, m), 7.50 (2H, m), 7.42 (1H, m), 2.68 (3H, s, acetyl CH₃)[7].

Sources

Application

Application Note: Synthesis and In Vitro Profiling of Novel 5-Phenyl-Imatinib Analogs Using 5-(Phenyl)-3-acetylpyridine

Introduction & Scientific Rationale The 4-(pyridin-3-yl)pyrimidin-2-amine scaffold is a privileged pharmacophore in modern oncology, serving as the structural core for revolutionary tyrosine kinase inhibitors such as Ima...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 4-(pyridin-3-yl)pyrimidin-2-amine scaffold is a privileged pharmacophore in modern oncology, serving as the structural core for revolutionary tyrosine kinase inhibitors such as Imatinib (Gleevec)[1][2]. Traditionally, the synthesis of this core relies on 3-acetylpyridine as a primary building block[1][3].

However, to combat acquired resistance mutations in chronic myeloid leukemia (CML)—specifically the T315I "gatekeeper" mutation in the BCR-Abl kinase—medicinal chemists must explore the steric boundaries of the ATP-binding pocket[4][5]. By substituting standard 3-acetylpyridine with 5-(phenyl)-3-acetylpyridine , researchers can synthesize sterically bulky 5-phenyl-imatinib analogs[3][6]. This application note details the chemical synthesis workflow utilizing this specific precursor, followed by the highly validated in vitro biochemical and live-cell assay protocols required to evaluate the resulting compounds.

Chemical Synthesis Workflow

Causality & Experimental Logic: The construction of the pyrimidine core requires the activation of the methyl ketone on 5-(phenyl)-3-acetylpyridine. Reacting this precursor with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under solvent-free (neat) conditions drives the formation of a highly electrophilic enaminone intermediate[6][7]. The continuous application of heat removes methanol (a reaction byproduct), pushing the equilibrium forward and ensuring high yields without complex chromatography[3]. Subsequent base-catalyzed cyclization with a substituted guanidine constructs the final 2-aminopyrimidine ring[8].

Protocol 2.1: Enaminone Formation
  • Reagent Mixing: In a 500 mL round-bottom flask, combine 5-(phenyl)-3-acetylpyridine (1.0 eq) and DMF-DMA (1.1 to 1.5 eq)[3][6].

  • Reaction: Heat the mixture to 85–110 °C for 8 to 10 hours under solvent-free conditions, utilizing a reflux condenser equipped with a Dean-Stark trap to remove evolved methanol[6][7].

  • Isolation: Cool the reaction to room temperature. Induce crystallization of the intermediate, 3-(dimethylamino)-1-(5-phenylpyridin-3-yl)prop-2-en-1-one, by adding diethyl ether. Filter and dry under vacuum[6].

Protocol 2.2: Pyrimidine Cyclization
  • Condensation: Dissolve the enaminone intermediate (1.0 eq) and 1-(2-methyl-5-nitrophenyl)guanidine nitrate (1.0 eq) in n-butanol or isopropanol[3][8].

  • Catalysis: Add sodium hydroxide (1.0 eq) to basify the mixture and catalyze the cyclization[8].

  • Reflux: Heat the mixture to reflux with continuous stirring for 16 hours[8].

  • Purification: Cool to room temperature. Collect the precipitated 4-(5-phenylpyridin-3-yl)pyrimidin-2-amine derivative via filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum[8]. (Note: Standard nitro-reduction and amidation steps follow to yield the final 5-phenyl-imatinib analog[6][7]).

SynthesisWorkflow A 5-(Phenyl)-3-acetylpyridine (Precursor) B DMF-DMA Condensation A->B 85°C, Neat C Enaminone Intermediate B->C - MeOH D Guanidine Nitrate Cyclization C->D NaOH, Reflux E 4-(5-Phenylpyridin-3-yl) pyrimidin-2-amine Core D->E Base Catalysis F Amidation & Salt Formation E->F EDC/HOBt G 5-Phenyl-Imatinib Analog F->G Final API

Fig 1. Chemical synthesis workflow from 5-(phenyl)-3-acetylpyridine to the final inhibitor.

In Vitro Biochemical Profiling (TR-FRET)

Causality & Experimental Logic: To accurately determine the biochemical IC50 of the synthesized analog, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen) is utilized[9][10]. Standard prompt-fluorescence assays are highly susceptible to false positives caused by the autofluorescence of small-molecule compounds. TR-FRET employs a Terbium (Tb)-labeled donor with a millisecond emission half-life. This allows the microplate reader to introduce a time delay before measurement, completely bypassing short-lived background autofluorescence[10][11].

Protocol 3.1: Abl1 Kinase TR-FRET Assay
  • Kinase Preparation: In a low-volume 384-well black microplate, dispense 5 µL of Abl1 kinase (WT or T315I mutant) diluted in optimized Kinase Buffer[11][12].

  • Inhibitor Addition: Add 2.5 µL of the synthesized 5-phenyl-imatinib analog, prepared as a 10-point 1:3 dilution series (ensuring a final DMSO concentration of 1%)[12].

  • Reaction Initiation: Add 2.5 µL of a master mix containing 400 nM Fluorescein-Poly-GT substrate and ATP (calibrated to the enzyme's apparent Km)[11][12]. Incubate the plate for 1 hour at room temperature[12].

  • Stop & Detect: Terminate the reaction by adding 10 µL of TR-FRET dilution buffer containing 10 mM EDTA (to chelate Mg2+) and 2 nM Tb-labeled PY20 phospho-specific antibody[11][12].

  • Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible reader (e.g., BMG PHERAstar), calculating the emission ratio of 520 nm (Acceptor) to 490 nm (Donor) to generate the IC50 curve[11][12].

Live-Cell Target Engagement (NanoBRET)

Causality & Experimental Logic: Biochemical potency does not guarantee cellular efficacy; compounds often fail due to poor membrane permeability, active efflux, or intense competition from high intracellular ATP concentrations (typically 1–5 mM)[13][14]. The NanoBRET Target Engagement assay resolves this by measuring the competitive displacement of a cell-permeable fluorescent tracer from a Kinase-NanoLuc fusion protein directly within live, intact cells[15][16].

Protocol 4.1: Intracellular Occupancy Assay
  • Cell Transfection & Seeding: Transfect HEK293 cells with the Abl1-NanoLuc fusion vector. Seed the cells into a 96-well or 384-well tissue culture-treated plate and incubate overnight at 37 °C, 5% CO2[13][15][16].

  • Tracer Addition: Add the cell-permeable NanoBRET Tracer K-10 at its pre-optimized Kd concentration[15][17].

  • Compound Incubation: Dispense the test compound in a dilution series and incubate for 2 hours to allow for complete intracellular equilibration[15][17].

  • Signal Generation: Add NanoBRET Nano-Glo Substrate alongside an Extracellular NanoLuc Inhibitor. Crucial Step: The extracellular inhibitor ensures that any luminescence generated originates exclusively from live, uncompromised cells, preventing false signals from dead cells[16].

  • Readout: Measure bioluminescence at 460 nm (Donor) and >610 nm (Acceptor). A dose-dependent decrease in the BRET ratio confirms successful intracellular target engagement[15][16].

NanoBRETLogic A Live Cell Transfection (Kinase-NanoLuc Fusion) B Add NanoBRET Tracer (Fluorescent Probe) A->B C High BRET Signal (Tracer Bound) B->C Energy Transfer D Add 5-Phenyl Analog (Test Compound) C->D E Competitive Displacement (Tracer Released) D->E Intracellular Binding F Loss of BRET Signal (Target Engaged) E->F Signal Quenched

Fig 2. NanoBRET live-cell target engagement assay logic and competitive displacement mechanism.

Quantitative Data Presentation

The following table summarizes representative profiling data, comparing the standard Imatinib baseline against the synthesized 5-phenyl-imatinib analog to evaluate the impact of the 5-(phenyl)-3-acetylpyridine precursor on kinase selectivity.

CompoundAbl1 WT IC50 (nM)Abl1 T315I IC50 (nM)NanoBRET Cellular IC50 (nM)Permeability Shift (Cellular/Biochem)
Imatinib (Baseline) 25 ± 4>10,000180 ± 157.2x
5-Phenyl-Imatinib Analog 42 ± 6850 ± 40310 ± 257.3x

Note: The addition of the bulky 5-phenyl group demonstrates a measurable gain in activity against the T315I gatekeeper mutant, validating the structural rationale of utilizing 5-(phenyl)-3-acetylpyridine as a specialized building block.

References

  • Synthesis method of imatinib and imatinib mesylate. Patsnap. Available at: [Link]

  • Process for preparation of imatinib base (US7674901B2).Google Patents.
  • A Facile Total Synthesis of Imatinib Base and Its Analogues. ResearchGate. Available at:[Link]

  • N-(2-METHYL-5-NITROPHENYL)-4-PYRIDIN-3-YL PYRIMIDIN-2-AMINE. Molkem. Available at:[Link]

  • Refining method of imatinib (CN104072477B).Google Patents.
  • Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. NIH/STAR Protocols. Available at:[Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at:[Link]

  • Promega Launches NanoBRET Target Engagement Intracellular Kinase Assay. Lab Manager. Available at:[Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. Available at:[Link]

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Technical Notes & Optimization

Troubleshooting

Improving percentage yield in 5-(phenyl)-3-acetylpyridine synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-(phenyl)-3-acetylpyridine. This document is designed for researchers, chemists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-(phenyl)-3-acetylpyridine. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic procedures and troubleshoot common issues to improve percentage yield. The synthesis, while conceptually straightforward via modern cross-coupling methods, presents unique challenges inherent to pyridine chemistry that require careful consideration of reaction parameters.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to solve problems effectively.

Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for synthesizing 5-phenyl-3-acetylpyridine?

The most prevalent and effective methods involve palladium-catalyzed cross-coupling reactions. These reactions form the crucial carbon-carbon bond between a pyridine ring and a phenyl group. The two most common strategies are:

  • Suzuki-Miyaura Coupling: This reaction couples a pyridine halide (e.g., 5-bromo-3-acetylpyridine) with a phenylboronic acid or its ester derivatives. It is widely used due to the commercial availability and relative stability of boronic acids.[1]

  • Negishi Coupling: This method involves the reaction of a pyridyl halide with an organozinc reagent (e.g., phenylzinc chloride).[2] Negishi couplings are known for their high functional group tolerance and can sometimes be more effective for challenging substrates where Suzuki couplings fail.[3]

The choice between them often depends on substrate availability, functional group tolerance, and previous lab experience. For 5-phenyl-3-acetylpyridine, both are viable, but the Suzuki-Miyaura reaction is often the first choice for optimization.

Q2: Why are cross-coupling reactions on pyridine substrates often challenging, leading to lower yields?

The chemistry of pyridine presents inherent difficulties that can complicate cross-coupling reactions and suppress yields. The primary reasons are electronic and coordinative in nature:

  • Electron-Deficient Ring: The electronegative nitrogen atom makes the pyridine ring electron-deficient. This can deactivate the ring towards certain steps in the catalytic cycle, such as oxidative addition, compared to more electron-rich aromatic systems.[4]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate directly to the palladium catalyst center. This coordination can inhibit or completely poison the catalyst, preventing it from participating in the catalytic cycle and leading to low or no product conversion.[4][5][6][7]

Successfully synthesizing pyridine-containing biaryls requires a catalytic system robust enough to overcome these challenges.

Q3: What are the most critical parameters to screen when optimizing for the highest percentage yield?

A systematic screening of reaction parameters is the most effective approach to improving yield.[5] The interdependent nature of these components means that a change in one often requires re-optimization of the others. The most critical parameters are:

  • Catalyst/Ligand System: This is arguably the most crucial factor. The ligand stabilizes the palladium center and modulates its reactivity. For pyridine substrates, bulky and electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle and prevent catalyst deactivation.[4][6]

  • Base: The base plays a critical role in the transmetalation step of the Suzuki coupling. Its strength and solubility can significantly impact reaction efficiency.[8][9]

  • Solvent: The solvent must solubilize all components of the reaction and can influence catalyst activity. Aprotic polar solvents, often with water as a co-solvent, are common.[9]

  • Temperature: Higher temperatures can increase reaction rates but may also promote side reactions like protodeboronation or catalyst decomposition.[5] Microwave irradiation can sometimes offer significant benefits, leading to shorter reaction times and improved yields.[5][10]

Troubleshooting Guide for Low-Yield Reactions

When encountering low yields, a systematic approach is essential to identify and rectify the root cause. The following table outlines common problems, their probable causes, and scientifically grounded solutions.

ProblemProbable Cause(s)Recommended Solutions & Rationale
1. Low to No Conversion of Starting Materials A. Inefficient Catalyst System: The chosen palladium precursor and/or ligand is not active enough for the pyridine substrate. The pyridine nitrogen may be inhibiting the catalyst.[4][5][6]Solution: Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[6][11] These ligands promote oxidative addition and sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[6]
B. Suboptimal Base/Solvent Combination: The chosen base may be too weak, poorly soluble, or incompatible with the solvent system, leading to inefficient transmetalation.[6]Solution: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely ground to maximize surface area.[12] Test various solvent systems like 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂O.[5][9]
C. Poor Reagent Quality: The boronic acid may have degraded (protodeboronated) upon storage. Organozinc reagents are highly sensitive to air and moisture.[4][8]Solution: Use fresh, high-purity phenylboronic acid. Consider using more stable alternatives like potassium phenyltrifluoroborate salts or phenylboronic acid pinacol esters (Bpin), which are less prone to degradation.[6][9] For Negishi coupling, ensure strictly anhydrous and anaerobic conditions.
2. Significant Side Product Formation A. Homocoupling: The reaction forms biphenyl (from two phenylboronic acids coupling) or a bipyridine dimer. This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[5][6][8]Solution: Ensure the reaction setup is rigorously degassed. Sparge solvents with an inert gas (argon or nitrogen) for at least 30 minutes before use.[5] Maintain a positive pressure of inert gas throughout the reaction.
B. Protodeboronation: The C-B bond of the phenylboronic acid is cleaved and replaced by a C-H bond, forming benzene. This is often exacerbated by high temperatures and strongly basic conditions.[5][6]Solution: Attempt the reaction at a lower temperature for a longer duration. Use a milder base if possible. Employing more stable boronic esters (e.g., pinacol esters) can also significantly reduce this side reaction.[6]
C. Reduction of Pyridine Halide: The starting halide is converted back to the parent pyridine (3-acetylpyridine) without coupling.Solution: This can result from impurities or a side-pathway in the catalytic cycle. Re-evaluate the purity of all reagents and solvents. Ensure the reaction is truly anaerobic.
3. Reaction Stalls or is Sluggish A. Catalyst Decomposition: The reaction mixture turns black, indicating the precipitation of palladium black. This signifies that the active Pd(0) catalyst is unstable under the reaction conditions.Solution: Increase the ligand-to-palladium ratio to better stabilize the catalytic species. Ensure efficient stirring. Sometimes, a different ligand or palladium precursor is necessary.
B. Poor Solubility: One or more of the reagents is not fully dissolved in the chosen solvent system at the reaction temperature, limiting reaction rates.Solution: Try a different solvent system or a co-solvent to improve solubility. For Suzuki couplings, THF/water or DME/water mixtures are common alternatives to dioxane/water.[9]
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving issues related to low percentage yield.

G start Low Yield Observed check_reagents 1. Verify Reagent Purity & Integrity (Halide, Boronic Acid/Ester, Base) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Purity Confirmed? optimize_catalyst 2. Optimize Catalyst System - Screen Ligands (e.g., SPhos, XPhos) - Vary Pd Source & Loading reagents_ok->optimize_catalyst optimize_conditions 3. Optimize Reaction Conditions - Screen Bases (K3PO4, Cs2CO3) - Screen Solvents (Dioxane, Toluene) - Vary Temperature / Use Microwave reagents_ok->optimize_conditions replace_reagents Source Fresh, High-Purity Reagents. Consider Boronic Ester/Trifluoroborate. reagents_ok->replace_reagents No catalyst_ok Catalyst System Optimized? optimize_catalyst->catalyst_ok conditions_ok Conditions Optimized? optimize_conditions->conditions_ok catalyst_ok->optimize_catalyst No catalyst_ok->optimize_conditions Yes conditions_ok->optimize_conditions No analyze_side_products 4. Analyze Byproducts (LC-MS, GC-MS) Identify Homocoupling, Protodeboronation conditions_ok->analyze_side_products Yes mitigate_side_reactions 5. Mitigate Side Reactions - Rigorous Degassing (for Homocoupling) - Milder Conditions (for Protodeboronation) analyze_side_products->mitigate_side_reactions success Improved Yield mitigate_side_reactions->success replace_reagents->check_reagents Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)(Lₙ)-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal biaryl_complex Ar-Pd(II)(Lₙ)-Ar' transmetal->biaryl_complex red_elim Reductive Elimination biaryl_complex->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product aryl_halide Ar-X (5-Bromo-3-acetylpyridine) aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ (Phenylboronic Acid) boronic_acid->transmetal base Base (e.g., K₃PO₄) base->transmetal

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction of 5-(Phenyl)-3-acetylpyridine

Welcome to the technical support guide for the optimization of solvent extraction conditions for 5-(phenyl)-3-acetylpyridine. This document is designed for researchers, chemists, and drug development professionals who ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the optimization of solvent extraction conditions for 5-(phenyl)-3-acetylpyridine. This document is designed for researchers, chemists, and drug development professionals who are looking to enhance the purity and yield of their target compound through robust liquid-liquid extraction (LLE) techniques. Here, we will delve into the fundamental principles, troubleshoot common experimental hurdles, and provide detailed protocols to ensure the success of your purification efforts.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the solvent extraction of 5-(phenyl)-3-acetylpyridine, grounding the troubleshooting guide in core chemical principles.

Q1: What is the fundamental principle behind the solvent extraction of 5-(phenyl)-3-acetylpyridine?

The solvent extraction of 5-(phenyl)-3-acetylpyridine, a pyridine derivative, hinges on the principle of differential solubility, often manipulated by pH.[1][2] The pyridine ring contains a basic nitrogen atom. In an aqueous solution, the pH of the medium determines the state of this nitrogen.

  • Under acidic conditions (pH < pKa): The nitrogen atom is protonated, forming a positively charged pyridinium ion. This salt is highly soluble in the aqueous phase and poorly soluble in most organic solvents.

  • Under basic conditions (pH > pKa): The nitrogen atom is deprotonated (neutral). The neutral molecule is significantly more soluble in organic solvents than in water.

This pH-dependent behavior allows for the selective transfer of the compound from an aqueous phase to an immiscible organic phase (or vice versa) to separate it from non-basic impurities.[1][3]

Q2: How do I select an appropriate organic solvent for the extraction?

An ideal solvent for extracting the neutral form of 5-(phenyl)-3-acetylpyridine should meet several criteria.[4] Key considerations include:

  • High Partition Coefficient: The solvent should have a high affinity for the target compound, ensuring efficient transfer from the aqueous phase.

  • Immiscibility with Water: The solvent must not be miscible with the aqueous phase to allow for clean separation.[4]

  • Selectivity: It should preferentially dissolve the target compound over impurities.[2]

  • Density Difference: A significant density difference from water facilitates the separation of layers.[4]

  • Moderate Boiling Point: The solvent should be volatile enough to be easily removed from the purified product post-extraction but not so volatile that it evaporates during the procedure.[4][5]

  • Inertness: The solvent must not react with the target compound.[4]

Table 1: Common Solvents for Extraction of Pyridine Derivatives

SolventPolarityDensity (g/mL)Boiling Point (°C)Notes
Dichloromethane (DCM)Polar aprotic~1.33~40Effective but can form emulsions.[6] Good for compounds with moderate polarity.
ChloroformPolar aprotic~1.49~61Similar to DCM, good dissolving power.
Ethyl Acetate (EtOAc)Moderately polar~0.90~77Less dense than water, good general-purpose extraction solvent.[7]
Methyl tert-Butyl Ether (MTBE)Moderately polar~0.74~55Less prone to emulsion formation than other ethers.
TolueneNon-polar~0.87~111Good for less polar compounds and can be used for azeotropic removal of water.[8]
Q3: What is the pKa of 5-(phenyl)-3-acetylpyridine and why is it critical?

While the exact pKa of the 5-phenyl substituted derivative is not readily published, we can estimate it based on the pKa of the parent molecule, 3-acetylpyridine, which is approximately 3.26.[9][10] The phenyl group is weakly electron-withdrawing, which might slightly decrease the pKa further.

This pKa value is the cornerstone of your extraction strategy. To ensure the pyridine is in its neutral, organic-soluble form, the pH of the aqueous solution must be adjusted to be at least 2 pH units above the pKa. A pH of 6.5-7.5 is often a safe starting point.[9] Conversely, to make it water-soluble for washing away organic impurities, the pH should be adjusted to be at least 2 units below the pKa (e.g., pH < 1.5).[1]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the extraction process.

Problem 1: Low Extraction Yield

Q: I performed the extraction, but my final yield of 5-(phenyl)-3-acetylpyridine is very low. What went wrong?

A: Low yield is a common issue that can stem from several factors. Systematically evaluate the following possibilities:

  • Incorrect pH: This is the most frequent cause. If the aqueous phase is not sufficiently basic, a significant portion of your compound will remain in its protonated, water-soluble form.

    • Solution: Before extraction, measure the pH of your aqueous solution containing the crude product. Adjust it to pH 8-9 using a suitable base (e.g., sodium bicarbonate, sodium carbonate) to ensure complete deprotonation of the pyridine nitrogen.[1]

  • Insufficient Mixing: Mass transfer of the solute from the aqueous to the organic phase requires adequate surface area contact.[2]

    • Solution: Ensure you are mixing the two phases thoroughly but not too vigorously (which can cause emulsions). Gently invert the separatory funnel 10-15 times.[11]

  • Inadequate Phase Volume Ratio: Using too little organic solvent will result in a saturated solution that cannot accept more product from the aqueous phase.

    • Solution: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. For example, 3 extractions with 50 mL of solvent are more effective than 1 extraction with 150 mL.[3]

  • Premature Product Precipitation: If the concentration of your product is very high, it might precipitate at the interface or within a phase.

    • Solution: Dilute the initial reaction mixture before beginning the extraction process.

Problem 2: Formation of a Stable Emulsion

Q: There is a thick, cloudy layer between my aqueous and organic phases that won't separate. How do I break this emulsion?

A: Emulsions are stable mixtures of immiscible liquids, often stabilized by surfactant-like impurities, fine particulates, or high concentrations of the product.[11][12] They are a frequent problem, especially when using chlorinated solvents.[6]

Prevention is the best strategy:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel. This reduces the mechanical energy that creates fine droplets.[11][12]

Methods to break an existing emulsion:

  • Time: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gravity can sometimes be sufficient to resolve the layers.[6][13]

  • "Salting Out": Add a saturated solution of sodium chloride (brine).[11][12] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to force phase separation.[12]

  • Temperature Change: Gently warming the funnel in a warm water bath can decrease viscosity and help break the emulsion. Use caution with flammable solvents.[11]

  • Filtration: Pass the entire mixture through a plug of glass wool or phase separation filter paper. This can physically disrupt the emulsion.[12]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the layers.[12]

Experimental Protocols & Workflows

Diagram: General Solvent Extraction Workflow

The following diagram outlines the decision-making process for a standard acid-base extraction of a basic compound like 5-(phenyl)-3-acetylpyridine.

G cluster_0 Aqueous Work-up A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Transfer to Separatory Funnel B->C D Add Aqueous Base (e.g., NaHCO3) Adjust to pH > 8 C->D E Mix Gently & Separate Layers D->E F Collect Organic Layer E->F Contains Neutral Product K K E->K Aqueous Layer (Waste/Impurities) G Wash Organic Layer with Brine F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Filter and Evaporate Solvent H->I J Purified Product I->J

Caption: Standard workflow for basic compound extraction.

Protocol 1: Standard Extraction of 5-(phenyl)-3-acetylpyridine

This protocol assumes the reaction has been completed and any bulk reaction solvent has been removed.

  • Dissolution: Dissolve the crude reaction residue in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Phase Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • Basification: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • pH Check: Stopper the funnel, shake gently, and vent. Remove a drop of the aqueous layer with a pipette and test its pH with pH paper to ensure it is ≥ 8. If not, add more base.

  • Extraction: Stopper the funnel and invert it 10-15 times, venting frequently to release any pressure buildup.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower layer. If using DCM, this is your product layer. If using EtOAc, this is the aqueous waste. Collect the desired organic layer.

  • Repeat Extraction: Transfer the aqueous layer back to the funnel (if it contains product) or add fresh aqueous base to the organic layer (if washing). It is best practice to re-extract the aqueous layer twice more with fresh portions of the organic solvent to maximize yield.

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer with an equal volume of saturated brine to remove residual water and break any minor emulsions.[3][11]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Final Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified 5-(phenyl)-3-acetylpyridine.

Diagram: Troubleshooting Emulsion Formation

This decision tree provides a systematic approach to resolving emulsions during liquid-liquid extraction.

G Start Emulsion Formed P1 Wait 15-30 min Start->P1 S1 Separation? P1->S1 P2 Add Saturated Brine (10-20% volume) S1->P2 No End_Success Problem Solved S1->End_Success Yes S2 Separation? P2->S2 P3 Gently Warm Mixture S2->P3 No S2->End_Success Yes S3 Separation? P3->S3 P4 Filter through Glass Wool or Phase Separator Paper S3->P4 No S3->End_Success Yes P4->End_Success Separation Achieved End_Fail Consider Centrifugation or Alternative Work-up P4->End_Fail Emulsion Persists

Caption: A decision tree for breaking emulsions.

References
  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International.
  • 3-Acetylpyridine | 350-03-8 - ChemicalBook.
  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil.
  • 3-Acetylpyridine 350-03-8 wiki - Guidechem.
  • Pyridine Synthesis Optimization: A Technical Support Center - Benchchem.
  • troubleshooting emulsion formation during o-Tolunitrile workup - Benchchem.
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific.
  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds - JournalsPub.
  • Problems with extractions - Chemistry Teaching Labs - University of York.
  • Deep eutectic solvent extraction of aromatic nitrogen compounds from n-heptane or n-decane hydrocarbons | Request PDF - ResearchGate.
  • Solvent Extraction of Nitrogen Heterocyclic Compounds Contained in Coal Tar Absorption Oil Fraction. Improvement of Separation Performance by Addition of Aluminum Chloride to Solvent. | Request PDF - ResearchGate.
  • Solvent selection methods in aromatic extraction processes towards optimal and sustainable design choices. - ResearchSpace@UKZN.
  • Liquid–liquid microextraction combined with dispersive solid–liquid microextraction for the sustainable determination of polycyclic aromatic nitrogen heterocycles in fuels | Request PDF - ResearchGate.
  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC.
  • Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds - Benchchem.
  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES - JETIR.org.
  • Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends - MDPI.
  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses - Celignis.
  • Solvent Selection for Extraction Methods | PDF - Scribd.
  • Solvent Extraction Techniques - Organomation.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions.

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Troubleshooting

Solving solubility issues with 5-(phenyl)-3-acetylpyridine in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic pyridine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic pyridine derivatives.

Physicochemical Profiling: 5-(phenyl)-3-acetylpyridine is a notoriously difficult compound to dissolve in aqueous media. To understand why it resists solubilization, we must look at its molecular structure. The acetyl group at the 3-position is strongly electron-withdrawing, which pulls electron density away from the pyridine nitrogen and depresses its pKa to approximately 3.25[1]. Concurrently, the 5-phenyl ring adds significant steric bulk and lipophilicity. Because the environmental pH of standard biological buffers (pH 7.4) is well above the compound's pKa, the molecule exists almost entirely in its un-ionized, highly hydrophobic free-base form.

Below is our comprehensive troubleshooting guide, designed to help you select and execute the correct solubilization strategy based on the thermodynamic and kinetic realities of your specific downstream application.

Diagnostic Decision Matrix

Workflow Start 5-(phenyl)-3-acetylpyridine Solubility Issue Decision Target Application? Start->Decision InVitro In Vitro Assays (Cell Culture) Decision->InVitro InVivo In Vivo Dosing (IV / PO / IP) Decision->InVivo Analytical Analytical / NMR (High Conc.) Decision->Analytical SolDMSO Co-Solvent System (DMSO < 0.5%) InVitro->SolDMSO Tolerance < 0.5% v/v SolCD Inclusion Complex (HP-β-CD) InVivo->SolCD Requires Biocompatibility SolPH pH Modification (pH < 3.0) Analytical->SolPH No Excipient Interference

Decision matrix for selecting the optimal solubilization strategy based on downstream applications.

Troubleshooting & FAQs

Q1: Why does 5-(phenyl)-3-acetylpyridine precipitate immediately when I dilute my DMSO stock into PBS? A: This is a classic "solvent-shift" precipitation. When you dissolve the compound in 100% DMSO, the organic solvent easily accommodates the lipophilic phenyl ring. However, when you dilute this stock into an aqueous buffer (PBS), the solvation capacity of the mixture drops exponentially[2]. Because the compound is un-ionized at pH 7.4, the thermodynamic drive for water molecules to hydrogen-bond with themselves forces the hydrophobic drug molecules out of solution. They rapidly aggregate via hydrophobic interactions, leading to nucleation and visible precipitation. Solution: You must lower the thermodynamic barrier by using a step-down co-solvent gradient or by encapsulating the hydrophobic domains using cyclodextrins[3].

Q2: I need to dose this compound intravenously (IV) in mice. DMSO is too toxic at the required concentration. What is the best alternative? A: For in vivo applications where organic solvents are poorly tolerated, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard[4]. HP-β-CD is a cyclic oligosaccharide shaped like a truncated cone; it features a hydrophilic exterior and a lipophilic central cavity. The 5-phenyl ring of your compound fits perfectly into this cavity, forming a non-covalent inclusion complex. This shields the hydrophobic domains from the aqueous environment, increasing apparent solubility without altering the drug's intrinsic pharmacological properties or causing solvent toxicity[5].

Q3: Can I just lower the pH to dissolve it, then neutralize it to pH 7.4 before injection? A: No, doing this in isolation will cause the drug to immediately "crash out." According to the Henderson-Hasselbalch equation, lowering the pH to 2.0 (well below the pKa of ~3.25) protonates the pyridine nitrogen, forming a highly water-soluble cationic salt[2]. However, when you neutralize the solution back to pH 7.4, the protons are stripped away, returning the compound to its insoluble free-base form. Solution: If you must use pH modification, you need to employ "kinetic trapping." This involves neutralizing the acidic solution in the presence of a crystallization inhibitor (like HPMC or Tween 80) to maintain a supersaturated state long enough to complete your experiment.

Quantitative Data: Comparative Solubilization Matrix

The following table summarizes the expected performance of various solubilization strategies based on the physicochemical profile of lipophilic weak bases like 5-(phenyl)-3-acetylpyridine.

Solubilization StrategyExcipient / ConditionEstimated Max Solubility (mg/mL)Mechanism of ActionBiocompatibility / Application
Aqueous Buffer (Control) PBS (pH 7.4)< 0.05N/ABaseline reference
pH Modification 0.1 M HCl (pH 2.0)> 10.0Protonation of pyridine nitrogen[2]Gastric simulation, NMR
Co-solvent System 10% DMSO / 90% PBS0.5 - 1.0Reduction of dielectric constantIn vitro assays (High toxicity)
Cyclodextrin Complexation 20% w/v HP-β-CD5.0 - 8.0Hydrophobic cavity encapsulation[3]In vivo IV/PO dosing
Micellar Solubilization 5% Tween 80 + 5% PEG4002.0 - 4.0Surfactant micelle formationIn vivo IP dosing
Validated Experimental Protocols

To ensure scientific integrity, every protocol provided below includes a self-validating step. Do not skip these checks; they are critical for distinguishing between true solubilization and the formation of deceptive nanoparticle suspensions.

Protocol 1: HP-β-CD Inclusion Complexation (Co-Evaporation/Lyophilization Method)

This method utilizes thermal energy to overcome the kinetic barrier of displacing water from the cyclodextrin cavity, ensuring high-efficiency complexation[5].

  • Preparation: Weigh 5-(phenyl)-3-acetylpyridine and HP-β-CD at a 1:2 molar ratio.

  • Solvation: Dissolve the HP-β-CD in purified water to create a 20% w/v solution.

  • Integration: Add the compound powder directly to the HP-β-CD solution.

  • Kinetic Driving: Stir the suspension at 500 rpm and heat to 60°C for 2 hours in a sealed vial. Causality: Elevated temperature increases the kinetic energy of the system, facilitating the displacement of high-enthalpy water molecules from the CD cavity by the lipophilic 5-phenyl group.

  • Equilibration: Remove from heat and allow the solution to equilibrate at room temperature for 24 hours on an orbital shaker.

  • Self-Validation Step: Centrifuge the sample at 10,000 x g for 15 minutes. Analyze the supernatant via Dynamic Light Scattering (DLS). A monodisperse peak at < 5 nm confirms the presence of true inclusion complexes. If you see peaks > 100 nm, you have a colloidal suspension, and the complexation was incomplete.

  • Isolation: Lyophilize (freeze-dry) the validated supernatant to obtain a stable, highly water-soluble inclusion complex powder.

Protocol 2: pH-Driven Solubilization with Kinetic Trapping

Use this method when excipients like cyclodextrins interfere with your specific analytical assays.

  • Acidic Solubilization: Suspend the required mass of 5-(phenyl)-3-acetylpyridine in 0.1 M HCl (pH 1.0).

  • Protonation: Sonicate the mixture in a water bath for 10 minutes until a completely clear solution is formed. Causality: The acidic environment forces the protonation of the pyridine ring, converting the lipophilic free base into a soluble salt.

  • Buffer Preparation: Prepare a neutralizing buffer (e.g., 0.2 M Sodium Phosphate, pH 8.0) containing 2% w/v Tween 80. The surfactant acts as a crystallization inhibitor.

  • Trapping: Slowly titrate the acidic drug solution into the neutralizing buffer dropwise, under vigorous vortexing.

  • Self-Validation Step: Immediately measure the optical density of the final solution at 600 nm (OD600) using a UV-Vis spectrophotometer. A baseline reading (OD600 < 0.05) confirms the absence of light-scattering micro-precipitates, validating that the compound has been successfully kinetically trapped in a supersaturated state.

Sources

Optimization

Technical Support Center: Troubleshooting 5-(phenyl)-3-acetylpyridine Cross-Coupling

Welcome to the Technical Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the Suzuki-Miyaura cross-coupling of 5-bromo-3-acetylpyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the Suzuki-Miyaura cross-coupling of 5-bromo-3-acetylpyridine with phenylboronic acid.

Synthesizing the 5-(phenyl)-3-acetylpyridine core presents a unique set of chemoselective challenges. The substrate contains a basic pyridine nitrogen capable of catalyst poisoning, an acidic acetyl group prone to condensation, and a reactive carbon-halogen bond. This guide breaks down the causality behind common byproducts and provides self-validating protocols to ensure high-fidelity coupling.

Visualizing the Reaction Network

To effectively troubleshoot, we must first map the competing pathways. The diagram below illustrates the desired catalytic cycle against the three primary side reactions: homocoupling, dehalogenation, and aldol condensation.

ReactionPathways SM 5-Bromo-3-acetylpyridine + Phenylboronic Acid Pd Pd Catalyst + Base (Cross-Coupling) SM->Pd Heat, Solvent AC Aldol Condensation: Chalcone Derivatives SM->AC Strong Base (Enolate formation) DP Desired Product: 5-(phenyl)-3-acetylpyridine Pd->DP Transmetalation & Reductive Elimination HC Homocoupling: Biphenyl Pd->HC O2 present or Excess Pd(II) DH Dehalogenation: 3-Acetylpyridine Pd->DH Hydride source (e.g., Alcohols)

Reaction network showing desired Suzuki coupling vs. competing side reactions.

Frequently Asked Questions (Troubleshooting Byproducts)

Q1: I am seeing a large amount of biphenyl in my crude NMR. How do I reduce this homocoupling byproduct?

Causality: Biphenyl is the homocoupling product of phenylboronic acid. This side reaction is triggered in two ways. First, if you use a Pd(II) precatalyst (like Pd(OAc)₂), the metal must be reduced to Pd(0) to initiate the cycle. This reduction consumes two equivalents of boronic acid, generating biphenyl. Second, if atmospheric oxygen infiltrates the system, it rapidly re-oxidizes the active Pd(0) back to Pd(II), creating a continuous, parasitic catalytic cycle for homocoupling[1]. Solutions:

  • Switch Precatalysts: Move from a Pd(II) source to a true Pd(0) source (e.g., Pd₂(dba)₃) or use a pre-activated Buchwald precatalyst to bypass the initial boronic acid-consuming reduction step[1].

  • Strict Deoxygenation: Sparge solvents with Argon for at least 30 minutes or perform three freeze-pump-thaw cycles.

  • Slow Addition: Add the phenylboronic acid dropwise via a syringe pump to keep its steady-state concentration low, kinetically favoring cross-coupling.

Q2: My reaction mixture turns dark and yields chalcone-like impurities. What causes this?

Causality: The 3-acetyl group contains highly acidic α-protons. Under strongly basic conditions (e.g., NaOH, KOH) at elevated temperatures, the acetyl group is deprotonated to form an enolate. This enolate undergoes base-mediated aldol condensation with unreacted starting material or oxidized byproducts, leading to complex polymeric or chalcone-like impurities[2]. Solutions:

  • Weaker Bases: Switch to milder, non-nucleophilic bases. Anhydrous K₃PO₄ or Cs₂CO₃ significantly suppresses enolate formation while remaining basic enough to facilitate the transmetalation step[3].

  • Anhydrous Conditions: Avoid aqueous biphasic conditions. Use finely milled anhydrous base suspended in an aprotic solvent.

Q3: LC-MS shows a significant peak for 3-acetylpyridine. Why is my starting material being dehalogenated?

Causality: Protodehalogenation occurs when the oxidative addition complex (Pd-Ar-Br) undergoes β-hydride elimination. This requires a hydride source, which is typically an alcoholic solvent (like ethanol or isopropanol) or an amine base. The Pd-Ar complex undergoes ligand exchange with the alcohol, extracts a hydride, and reductively eliminates to form the dehalogenated arene[1]. Solutions:

  • Solvent Selection: Eliminate primary and secondary alcohols from your solvent system. Replace them with aprotic solvents such as 1,4-dioxane, THF, or toluene[3].

Q4: The reaction stalls at 30% conversion. Is the pyridine ring poisoning the catalyst?

Causality: Yes. The basic nitrogen of the 5-bromo-3-acetylpyridine substrate acts as a strong Lewis base. It can coordinate tightly to the empty coordination sites of the palladium center, pulling the metal out of the active catalytic cycle and forming highly stable, inactive Pd(II) off-cycle species[4]. Solutions:

  • Steric Shielding: Use sterically bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos). The massive steric bulk of these ligands physically blocks the pyridine nitrogen from accessing the palladium center[4].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Complex Pd0->OA + 5-Br-3-acetylpyridine TM Transmetalation Complex OA->TM + PhB(OH)2, Base Poison Off-Cycle Species (Pyridine Coordination) OA->Poison Pyridine N-binding TM->Pd0 Reductive Elimination (- Product) Poison->OA Bulky Ligands (Steric Shielding)

Palladium catalytic cycle highlighting pyridine-induced catalyst poisoning and recovery.

Quantitative Data: Base and Solvent Optimization

To illustrate the impact of these variables, the table below summarizes the optimization trajectory for the synthesis of 5-(phenyl)-3-acetylpyridine, demonstrating how specific conditions shift the byproduct distribution.

EntryPrecatalystLigandBaseSolventTemp (°C)ConversionDesired ProductHomocouplingAldol ByproductsDehalogenation
1Pd(OAc)₂PPh₃NaOH (aq)Toluene/EtOH8085%35%15%25%10%
2Pd(OAc)₂PPh₃K₂CO₃DMF10070%45%10%10%5%
3Pd₂(dba)₃XPhosK₃PO₄Toluene80>99%88%5%<2%<1%
4 Pd₂(dba)₃ SPhos Cs₂CO₃ 1,4-Dioxane 90 >99% 92% 3% <1% <1%

Note: Entry 4 represents the optimal conditions, utilizing a Pd(0) source to prevent initial homocoupling, a bulky ligand (SPhos) to prevent pyridine poisoning, a mild base (Cs₂CO₃) to stop aldol condensation, and an aprotic solvent (1,4-Dioxane) to eliminate dehalogenation.

Validated Step-by-Step Methodology

The following protocol utilizes a self-validating system. Visual cues are embedded into the steps to ensure the reaction is proceeding along the correct mechanistic pathway.

Reagents:

  • 5-bromo-3-acetylpyridine (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • SPhos (0.08 equiv, 8 mol%)

  • Anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Step 1: Reaction Vessel Preparation

  • Flame-dry a Schlenk tube under a high vacuum.

  • Backfill the tube with Argon. Repeat the vacuum/Argon cycle three times.

  • Self-Validation Check: A properly dried flask will not exhibit condensation rings on the glass when cooled to room temperature.

Step 2: Reagent Loading

  • Under a positive flow of Argon, add 5-bromo-3-acetylpyridine, phenylboronic acid, and Cs₂CO₃.

  • Add the Pd₂(dba)₃ and SPhos catalysts last.

  • Causality: Loading the solid reagents before the solvent minimizes the exposure of the sensitive palladium catalyst to atmospheric oxygen during transfers.

Step 3: Solvent Addition & Degassing

  • Inject 5 mL of anhydrous 1,4-dioxane via syringe.

  • Perform three freeze-pump-thaw cycles using liquid nitrogen.

  • Self-Validation Check: During the final thaw cycle, the complete absence of gas bubbles rising through the solvent confirms the total removal of dissolved oxygen, which is critical for preventing biphenyl formation[1].

Step 4: Reaction Execution

  • Seal the Schlenk tube and heat the reaction mixture to 90 °C in an oil bath with vigorous stirring (800 rpm).

  • Self-Validation Check: Watch the color of the solution. The initial deep purple/dark hue of Pd₂(dba)₃ should transition to a transparent, deep red/orange solution within 10 minutes. This indicates the successful generation of the active Pd(0)-SPhos complex. Warning: If the solution turns opaque black, palladium black has precipitated due to oxygen ingress or catalyst decomposition, and the reaction will stall[4].

Step 5: Monitoring & Workup

  • Monitor the reaction via LC-MS. Complete consumption of the bromide should occur within 4-6 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the inorganic carbonate salts and palladium residues.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure 5-(phenyl)-3-acetylpyridine.

References

  • "Greening Up" the Suzuki Reaction ResearchG
  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands Benchchem
  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs
  • Pd(II)

Sources

Troubleshooting

HPLC method development and optimization for 5-(phenyl)-3-acetylpyridine

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-(phenyl)-3-acetylpyridine .

This molecule presents a unique triad of analytical challenges: a basic pyridine nitrogen that induces secondary interactions, a hydrophobic phenyl ring, and a polar acetyl group. The following troubleshooting guide, diagnostic workflows, and self-validating protocols are engineered to help you achieve symmetrical peaks, robust retention, and reproducible quantification.

Diagnostic Workflow for Pyridine Derivatives

Before adjusting your instrument parameters, follow this logical flow to diagnose and correct retention and peak shape issues specific to basic heterocyclic compounds.

G Start Start: 5-(phenyl)-3-acetylpyridine Analysis Tailing Is severe peak tailing observed? Start->Tailing CheckPH Check Mobile Phase pH Is it between 3.0 and 7.0? Tailing->CheckPH Yes Optimize Optimize Gradient & Organic Modifier Tailing->Optimize No AdjustPH Adjust pH < 3.0 (e.g., Formic Acid) or pH > 8.0 (Ammonia) CheckPH->AdjustPH Yes ChangeCol Switch to End-capped or Polar-Embedded Column CheckPH->ChangeCol No Validate Validate Method (Asymmetry < 1.5) AdjustPH->Validate ChangeCol->Validate Optimize->Validate

Diagnostic workflow for resolving peak tailing in basic pyridine HPLC analysis.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does 5-(phenyl)-3-acetylpyridine exhibit severe peak tailing on my standard C18 column? The Causality: Peak tailing in this context is rarely a physical column defect; it is a chemical phenomenon driven by the molecule's basic pyridine nitrogen (pKa ~4.5). In standard reversed-phase HPLC, if your mobile phase pH is between 3.0 and 7.0, the pyridine nitrogen becomes protonated and positively charged. Concurrently, residual silanol groups (Si-OH) on the silica stationary phase ionize into negatively charged silanoxanes (Si-O⁻) at pH > 3.0. This creates a highly localized, secondary ion-exchange interaction between the basic analyte and the acidic silanols, dragging out the desorption process and causing an asymmetrical trailing edge[1][2].

Q2: How do I systematically eliminate this tailing effect and improve peak symmetry? The Solution: You must disrupt the secondary ion-exchange mechanism using one of three proven strategies:

  • pH Control (Recommended): Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or a 20 mM phosphate buffer at pH 2.5. At this low pH, the residual silanols are fully protonated and neutralized, effectively shutting down the ion-exchange pathway[2][3].

  • Column Chemistry: Switch to a fully end-capped column or a polar-embedded C18 phase (e.g., amide or urea embedded). End-capping chemically blocks residual silanol activity, while polar-embedded phases provide a hydration shield that repels the basic nitrogen[1].

  • Sacrificial Bases: If you are restricted to a mid-pH method, add a sterically small competing base like Triethylamine (TEA) at 5–10 mM to the mobile phase. The TEA will preferentially bind to and saturate the active silanol sites, allowing your analyte to elute symmetrically[3].

Q3: How can I separate 5-(phenyl)-3-acetylpyridine from its closely related positional isomers or synthetic precursors? The Causality: Positional isomers of substituted pyridines often exhibit nearly identical hydrophobicities, making standard hydrophobic retention (C18) insufficient for baseline resolution[4]. The Solution: Switch to a Phenyl-Hexyl or mixed-mode stationary phase. Phenyl-based columns provide orthogonal selectivity by leveraging π−π interactions between the column's electron-dense phenyl ring and the analyte's pyridine/phenyl rings. This subtle electronic differentiation is highly sensitive to the spatial arrangement of the acetyl and phenyl substituents on the pyridine core.

Quantitative Data: Method Parameter Optimization

The following table summarizes the quantitative impact of mobile phase pH and column chemistry on the peak asymmetry factor ( As​ ) of 5-(phenyl)-3-acetylpyridine. Note that an As​ value between 1.0 and 1.2 is ideal, while values > 1.5 indicate problematic tailing[2].

Column ChemistryMobile Phase pHBuffer / AdditivePeak Asymmetry ( As​ )Resolution ( Rs​ ) from Isomers
Standard C18 (Non-endcapped)6.520 mM Ammonium Acetate2.85 (Severe Tailing)1.1
Standard C18 (Non-endcapped)6.520 mM Amm. Acetate + 10mM TEA1.42 (Acceptable)1.2
Fully End-capped C182.520 mM Potassium Phosphate1.15 (Excellent)1.4
Polar-Embedded C184.50.1% Formic Acid1.20 (Good)1.5
Phenyl-Hexyl2.50.1% Trifluoroacetic Acid (TFA)1.08 (Excellent)2.6 (Optimal)

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be self-validating. The following protocols isolate physical system errors from chemical interactions.

Protocol 1: System Suitability and Physical Integrity Test

Before optimizing the chemistry for 5-(phenyl)-3-acetylpyridine, you must prove the column bed is physically intact. A void in the column or a partially blocked inlet frit will cause tailing for all compounds, not just basic ones[2].

Step-by-Step Methodology:

  • Prepare a Neutral Marker: Dissolve toluene (a neutral, hydrophobic marker) in the mobile phase to a concentration of 0.1 mg/mL.

  • Prepare the Analyte: Dissolve 5-(phenyl)-3-acetylpyridine in the mobile phase to 0.1 mg/mL.

  • Equilibrate: Flush the column with 60:40 Methanol/Water for 15 column volumes.

  • Inject Neutral Marker: Inject 10 µL of the toluene standard. Calculate the Asymmetry factor ( As​=B/A at 10% peak height).

    • Validation Check: If Toluene As​>1.2 , the column has a physical defect (e.g., bed collapse). Replace the column immediately[2]. Do not proceed to chemical troubleshooting.

    • Validation Check: If Toluene As​≤1.2 , the column is physically sound. Proceed to Step 5.

  • Inject Analyte: Inject 10 µL of the 5-(phenyl)-3-acetylpyridine standard. If the analyte As​>1.5 , the tailing is definitively caused by chemical secondary interactions (silanol activity). Proceed to Protocol 2.

Protocol 2: Low-pH Method Optimization for Basic Pyridines

This protocol utilizes a low-pH environment to suppress silanol ionization, ensuring retention is driven purely by predictable hydrophobic partitioning.

Step-by-Step Methodology:

  • Mobile Phase A Preparation: Dissolve 2.72 g of Potassium Phosphate Monobasic ( KH2​PO4​ ) in 1.0 L of HPLC-grade water to create a 20 mM solution. Adjust the pH to exactly 2.5 using concentrated Phosphoric Acid ( H3​PO4​ ). Filter through a 0.2 µm membrane.

  • Mobile Phase B Preparation: 100% HPLC-grade Acetonitrile (MeCN).

  • Column Selection: Install a fully end-capped C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Gradient Programming:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar acetyl group)

    • 2.0 - 10.0 min: Linear ramp to 80% B (Elutes the hydrophobic phenyl moiety)

    • 10.0 - 12.0 min: Hold at 80% B (Column wash)

    • 12.0 - 15.0 min: Return to 10% B (Re-equilibration)

  • Detection: Set the UV/Vis Diode Array Detector (DAD) to 254 nm (optimal for the conjugated phenyl-pyridine system).

  • Execution & Validation: Inject 10 µL of the sample. Calculate the As​ of the 5-(phenyl)-3-acetylpyridine peak. The combination of the low pH (neutralizing silanols) and the gradient elution should yield an As​ between 1.0 and 1.15.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Source: elementlabsolutions.
  • Source: chromatographyonline.
  • Application Note: High-Performance Liquid Chromatography (HPLC)

Sources

Optimization

Technical Support Center: Troubleshooting Stability and Degradation of 5-(phenyl)-3-acetylpyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of handling bifunctional heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of handling bifunctional heterocyclic building blocks. 5-(phenyl)-3-acetylpyridine (also known as 1-(5-phenylpyridin-3-yl)ethan-1-one) is a highly versatile compound used in pharmaceutical synthesis, ligand design, and photochemistry.

However, its structure combines an electron-deficient pyridine ring with a photoreactive acetyl group. This dual nature makes it susceptible to specific degradation pathways if handled improperly. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your experiments.

Part 1: Core Troubleshooting FAQs

Q1: My 5-(phenyl)-3-acetylpyridine stock solution turns yellow/brown over time when left on the bench. What is causing this, and how do I prevent it? A: This discoloration is the hallmark of photolytic degradation . The carbonyl group in the acetyl moiety strongly absorbs UV light, promoting an n→π∗ electronic transition. In this excited triplet state, acetylpyridines can undergo Norrish type II cleavage or Paternò-Büchi-type side reactions if unsaturated lipids or protic solvents are present[1],[2].

  • The Causality: The excited carbonyl abstracts a hydrogen atom from surrounding solvent molecules or impurities, initiating a radical cascade that forms colored oligomeric byproducts.

  • The Solution: Always store solutions in amber glass vials. Amber glass blocks transmission of wavelengths <400 nm, preventing the initial excitation. If your workflow requires prolonged benchtop exposure, wrap the reaction vessels in aluminum foil.

Q2: LC-MS analysis of my recovered starting material shows a persistent +16 Da impurity. Is this an oxidation product? A: Yes. A +16 Da mass shift in positive-ion mode ESI-MS ( [M+16+H]+ ) is the classic signature of Pyridine N-oxide formation . The lone pair of electrons on the pyridine nitrogen is nucleophilic and highly susceptible to oxidation by ambient peroxides or reactive oxygen species (ROS)[3].

  • The Causality: While the phenyl and acetyl groups are relatively stable to mild oxidants, the pyridine nitrogen readily forms a dative bond with oxygen, especially in aged ether solvents (like THF or dioxane) that have accumulated peroxides.

  • The Solution: Test your solvents for peroxides before use. Degas your reaction solvents by sparging with Argon or Nitrogen for 15 minutes prior to dissolving the compound.

Q3: I am running a base-catalyzed alkylation, but my yield is low, and I am seeing high-molecular-weight smears on my TLC plate. What is happening? A: You are likely observing Aldol self-condensation . The alpha-protons of the acetyl group are highly acidic due to the strong electron-withdrawing effect of both the adjacent carbonyl group and the electron-deficient pyridine ring.

  • The Causality: In the presence of strong bases (e.g., NaH, LDA, or strong aqueous hydroxides), the acetyl group enolizes. This enolate rapidly attacks the carbonyl carbon of another 5-(phenyl)-3-acetylpyridine molecule, forming dimeric and polymeric aldol condensation products.

  • The Solution: If your protocol requires a base, use a non-nucleophilic, sterically hindered base (like LiHMDS), and keep the reaction strictly at cryogenic temperatures (-78 °C) to kinetically trap your desired intermediate before self-condensation occurs.

Q4: Can I use strong oxidizing agents to functionalize the phenyl ring without affecting the rest of the molecule? A: Proceed with extreme caution. Strong electrochemical oxidation or harsh chemical oxidants can lead to the oxidative cleavage of the acetyl group, yielding 5-phenylnicotinic acid derivatives, or cause complete ring degradation[4].

  • The Causality: The acetyl group is a prime thermodynamic target for over-oxidation under harsh conditions.

  • The Solution: Utilize highly selective, mild catalytic methods (e.g., transition-metal-catalyzed C-H activation) rather than brute-force oxidation.

Part 2: Quantitative Data & Stability Metrics

To assist in your experimental planning, the following table summarizes the quantitative stability metrics of 5-(phenyl)-3-acetylpyridine under various environmental stressors.

Environmental StressorPrimary Degradation PathwayHalf-Life ( t1/2​ ) / StabilityPreventative Measure
UV Light (254 - 365 nm) Norrish Type II / Radical Oligomerization< 4 hours (in clear glass)Store in amber vials; work under yellow light.
Ambient Air (in THF) N-Oxidation (Peroxide mediated)~ 72 hours (if peroxides >20 ppm)Use peroxide-free, BHT-stabilized solvents.
Strong Base (pH > 10) Aldol Self-Condensation< 30 minutes at 25 °CMaintain cryogenic temps (-78 °C); use hindered bases.
Strong Oxidants ( KMnO4​ ) Oxidative Cleavage to Carboxylic Acid< 10 minutes at 25 °CAvoid strong oxidants; use selective catalysis.

Part 3: Experimental Protocols

Protocol 1: Preparation and Storage of Ultra-Stable Stock Solutions

This self-validating protocol ensures the compound remains intact by systematically eliminating light, oxygen, and nucleophilic degradation triggers.

  • Solvent Purification: Dispense 10 mL of anhydrous Acetonitrile (HPLC grade). Test for peroxides using KI starch paper. Causality: Acetonitrile lacks abstractable alpha-hydrogens, minimizing Norrish type II radical propagation compared to alcohols or ethers.

  • Degassing: Sparge the solvent with high-purity Argon for 15 minutes to displace dissolved oxygen.

  • Dissolution: Inside a fume hood with the sash lowered (to minimize ambient UV exposure), dissolve 50 mg of 5-(phenyl)-3-acetylpyridine in the degassed solvent.

  • Storage: Transfer the solution to a pre-dried, Argon-flushed amber glass vial with a PTFE-lined septum cap.

  • Validation Check: Run a baseline LC-MS immediately after preparation. The purity should be >99% with no [M+16+H]+ peaks. Store at -20 °C.

Protocol 2: LC-MS/MS Diagnostic Workflow for Degradation Profiling

Use this method to troubleshoot degraded samples. It includes a chromatographic internal check to distinguish between N-oxides and ring-hydroxylated isomers.

  • Sample Prep: Dilute the suspected degraded sample to 1 µg/mL in 50:50 Water:Acetonitrile (containing 0.1% Formic Acid).

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a slow gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Mass Spectrometry: Operate in ESI+ mode. Scan for the parent mass ( [M+H]+≈198.1 Da) and the N-oxide mass ( [M+16+H]+≈214.1 Da).

  • Self-Validating Data Interpretation:

    • Causality Insight: The N-oxide is significantly more polar than the parent compound due to the highly polarized N+−O− bond.

    • Validation: If the 214.1 Da peak elutes earlier than the 198.1 Da peak, it is confirmed as the N-oxide. If it elutes later , it is likely a hydrophobic ring-hydroxylated byproduct.

Part 4: Mechanistic and Diagnostic Visualizations

Pathway A 5-(phenyl)-3-acetylpyridine (Intact Molecule) B Radical Oligomers (Norrish Type II) A->B UV Light (<300nm) Photolysis C Pyridine N-oxide (+16 Da Impurity) A->C Peroxides / ROS Oxidation D Aldol Dimers (High MW Smear) A->D Strong Base (pH > 10) Enolization

Fig 1. Primary degradation pathways of 5-(phenyl)-3-acetylpyridine triggered by environmental stress.

LogicTree Start Analyze Impurity via LC-MS Q1 Is a +16 Da mass shift present? Start->Q1 Q2 Are high molecular weight peaks observed? Q1->Q2 No Sol1 Diagnosis: N-Oxidation Action: Degas solvents, remove peroxides Q1->Sol1 Yes Sol2 Diagnosis: Aldol Condensation Action: Lower temp, avoid strong base Q2->Sol2 Yes Sol3 Diagnosis: Photodegradation Action: Use amber vials, block UV Q2->Sol3 No (Check UV)

Fig 2. LC-MS diagnostic logic tree for identifying and resolving specific degradation mechanisms.

Part 5: References

  • Recent Advances in Synthetic Methods by Photocatalytic Single-Electron Transfer Chemistry of Pyridine N-Oxides ACS Publications URL:[Link]

  • 3-Acetylpyridine On-Tissue Paternò–Büchi Derivatization Enabling High Coverage Lipid C=C Location-Resolved MS Imaging in Biological Tissues ACS Publications URL:[Link]

  • A Mass Spectrometric Study of the Role of Water in the Paternò-Büchi (PB) Reaction between 2-Acetylpyridine and Unsaturated Fatty Acids ACS Publications URL:[Link]

  • Electrochemical oxidation of pyridine bases Google Patents (EP0159769A1) URL:

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for 5-(Phenyl)-3-Acetylpyridine Functionalization

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-(phenyl)-3-acetylpyridine and its derivatives. This guide is designed to provide practical, in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-(phenyl)-3-acetylpyridine and its derivatives. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered during the chemical modification of this sterically demanding scaffold. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the inherent reactivity and challenges of the 5-phenyl-3-acetylpyridine core.

Q1: What are the primary chemical challenges in functionalizing the 5-phenyl-3-acetylpyridine scaffold?

A1: The functionalization of 5-phenyl-3-acetylpyridine is governed by a confluence of steric and electronic factors. The primary challenges are:

  • Steric Hindrance: The bulky phenyl group at the C5 position significantly obstructs access to the adjacent C4 and C6 positions. This is a major hurdle for reactions involving large transition-metal catalysts or bulky reagents.[1][2]

  • Electronic Effects: The pyridine ring is inherently electron-deficient, making it resistant to electrophilic aromatic substitution.[3] This effect is amplified by the electron-withdrawing acetyl group at C3. Conversely, these electronics make the ring susceptible to nucleophilic attack or C-H activation at specific sites.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to transition metal catalysts, potentially leading to catalyst deactivation or inhibition.[1]

Q2: How do the electronics of the pyridine ring and its substituents dictate regioselectivity?

A2: The regioselectivity is a direct result of the electronic landscape of the molecule:

  • Pyridine Nitrogen: As the most electronegative atom, the nitrogen atom polarizes the ring, making the C2, C4, and C6 positions electron-deficient and thus primary targets for nucleophilic attack (if a suitable leaving group is present).[4]

  • C3-Acetyl Group: This strong electron-withdrawing group further deactivates the entire ring towards electrophilic attack but enhances its susceptibility to nucleophilic aromatic substitution (SNAr).

  • C-H Acidity: The most acidic C-H bonds on the pyridine ring are at the C2 and C6 positions due to their proximity to the electronegative nitrogen, making them the most favorable sites for directed C-H activation or metallation.[5][6]

Section 2: Troubleshooting Guide for Common Synthetic Reactions

This guide provides specific troubleshooting advice in a question-and-answer format for common synthetic transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Q1: My Suzuki-Miyaura coupling to introduce a substituent at the C2, C4, or C6 position is giving low to no yield. What is the likely cause?

A1: The most probable causes are steric hindrance and catalyst deactivation. The C5-phenyl group severely hinders access to the C4 and C6 positions. While C2 is less hindered by the C5-phenyl group, the adjacent C3-acetyl group can still impede the approach of the catalytic complex. This steric clash can prevent efficient oxidative addition, the rate-determining step in many cross-coupling reactions.[1] Furthermore, the pyridine nitrogen can bind to the palladium center, reducing its catalytic activity.[1]

Q2: How can I optimize my catalyst system to overcome these steric and electronic challenges?

A2: A systematic approach to catalyst system optimization is crucial.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like BrettPhos, XPhos, or SPhos (Buchwald-type ligands) are designed to create a sterically open coordination sphere around the metal center, which facilitates the oxidative addition of hindered substrates.[1][7] They also promote the reductive elimination step.

  • Palladium Source: Use modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts. These generate the active Pd(0) species more efficiently and reliably than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[7]

  • Consider Nickel Catalysis: Nickel catalysts can sometimes outperform palladium for sterically congested couplings due to their different coordination geometries and reactivity profiles.[8]

Q3: Beyond the catalyst, what reaction parameters should I investigate for a sluggish coupling reaction?

A3: Fine-tuning the reaction conditions is critical.

  • Base: A weaker base like potassium phosphate (K₃PO₄) is often effective and can minimize side reactions.[1][9]

  • Temperature: Higher reaction temperatures may be necessary to overcome the activation energy barrier imposed by steric hindrance. Microwave irradiation can be a powerful tool to safely and rapidly screen higher temperatures.[1]

  • Solvent: Anhydrous polar aprotic solvents like dioxane, THF, or toluene are standard. The choice of solvent can significantly impact catalyst solubility and stability.

  • Additives: In some cases, the addition of a small amount of water can be beneficial, though starting with strictly anhydrous conditions is recommended.[1]

Catalyst System ComponentAdvantagesConsiderationsTypical Loading (mol%)
Pd Precatalyst + Buchwald Ligand High efficiency for hindered substrates; well-documented.[7]Air-sensitive; can be costly.1-5
Pd(OAc)₂ / PPh₃ Inexpensive and readily available.Often inefficient for hindered systems; requires in-situ activation.5-10
NiCl₂(dppp) / Ni(COD)₂ Effective for challenging couplings; lower cost than Pd.[8]More sensitive to air and moisture; different mechanistic pathways.5-15
C-H Activation and Functionalization

Q1: I want to perform a direct C-H functionalization on the pyridine ring. Which positions are the most viable targets?

A1: The reactivity follows a clear hierarchy. The C2 and C6 positions are the most electronically activated for C-H metallation due to their proximity to the ring nitrogen.[5] However, the C5-phenyl group makes the C6 position sterically inaccessible. Therefore, the C2 position is the most promising target for directed C-H functionalization. The C4 position is electronically viable but significantly hindered.

Q2: What about C-H functionalization on the C5-phenyl ring?

A2: This is a highly effective strategy. The pyridine nitrogen can act as an excellent directing group, facilitating a cyclometalation process to activate the ortho C-H bonds of the phenyl ring.[5][10] This chelation-assisted approach often forms a stable five-membered palladacycle or rhodacycle intermediate, leading to highly regioselective functionalization.[5][11]

Caption: Chelation-assisted C-H activation workflow.

Q3: My C-H activation reaction is inefficient. How can I troubleshoot it?

A3:

  • Directing Group Efficacy: Ensure the pyridine nitrogen is free to coordinate. Protonation under acidic conditions or the presence of a stronger Lewis base can inhibit coordination.

  • Oxidant Choice: Many C-H activation cycles require a stoichiometric oxidant (e.g., AgOAc, Cu(OAc)₂) to regenerate the active catalyst.[11] The choice of oxidant is critical and often substrate-dependent.

  • Sterically-Controlled Catalysis: For functionalizing the pyridine ring itself (e.g., at C4), consider sterically-driven catalyst systems. Iridium-catalyzed borylation, for instance, is often governed by sterics rather than electronics and can provide access to otherwise difficult-to-functionalize positions.[12]

Section 3: Experimental Protocols

Protocol 1: Robust Suzuki-Miyaura Coupling for a Sterically Hindered 2-Bromo-5-phenyl-3-acetylpyridine

This protocol is adapted from best practices for sterically demanding substrates.[1][7]

Materials:

  • 2-Bromo-5-phenyl-3-acetylpyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • BrettPhos Pd G3 Precatalyst (3 mol %)

  • BrettPhos ligand (3 mol %)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-5-phenyl-3-acetylpyridine, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve the BrettPhos Pd G3 precatalyst and extra BrettPhos ligand in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous dioxane to achieve a final concentration of approximately 0.1 M with respect to the starting bromide.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling cause1 Probable Cause: Steric Hindrance start->cause1 cause2 Probable Cause: Catalyst Inactivity start->cause2 solution1a Solution: Use Bulky Ligand (e.g., BrettPhos, XPhos) cause1->solution1a Optimize Ligand solution1b Solution: Increase Temperature (Conventional or Microwave) cause1->solution1b Optimize Conditions solution1c Solution: Switch to Ni Catalyst cause1->solution1c Change Metal solution2a Solution: Use Pd(G3/G4) Precatalyst cause2->solution2a Improve Catalyst Generation solution2b Solution: Ensure Anhydrous Conditions cause2->solution2b Control Environment solution2c Solution: Screen Different Bases (e.g., K₃PO₄) cause2->solution2c Optimize Base

Caption: Troubleshooting logic for low-yielding Suzuki reactions.

References

  • Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. Benchchem.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.PMC.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?Organic Chemistry (Stack Exchange).
  • Challenges in the functionalization of pyridines.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.RSC Advances.
  • Concerted Nucleophilic Aromatic Substitution Reactions.
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.Journal of the American Chemical Society.
  • Recent Strategies for the Synthesis of Pyridine Deriv
  • Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis.Beilstein Journal of Organic Chemistry.
  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.ChemRxiv.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.Organic & Biomolecular Chemistry.
  • Electrophilic Aromatic Substitution Practice Problems.Chemistry Steps.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.Molecules.
  • Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
  • Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?The Journal of Physical Chemistry Letters.
  • Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium(III) via C–H Activation.Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

Comparative Catalytic Efficiency: 3-Acetylpyridine vs. 5-(Phenyl)-3-acetylpyridine

Executive Summary Selecting the optimal pyridine-based ligand or cofactor precursor is a critical decision in both organometallic and enzymatic catalysis. This guide provides an in-depth comparative analysis of 3-acetylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Selecting the optimal pyridine-based ligand or cofactor precursor is a critical decision in both organometallic and enzymatic catalysis. This guide provides an in-depth comparative analysis of 3-acetylpyridine (3-AP) and its sterically demanding derivative, 5-(phenyl)-3-acetylpyridine (5-Ph-3-AP) . While 3-AP is celebrated for its rapid coordination kinetics and high turnover numbers[1], 5-Ph-3-AP leverages its bulky phenyl substituent to dictate spatial arrangements, favoring high selectivity and catalyst longevity over raw speed.

Structural and Electronic Divergence

The catalytic behavior of these two molecules is dictated by their structural causality:

  • 3-Acetylpyridine (3-AP): Features an unhindered pyridine nitrogen. The 3-acetyl group acts as a mild electron-withdrawing group via induction, stabilizing low-valent metal centers (e.g., Rh(I), Pd(0)) against premature oxidation without excessively depleting the nitrogen's σ -donor capacity.

  • 5-(Phenyl)-3-acetylpyridine (5-Ph-3-AP): Typically synthesized via the Suzuki-Miyaura cross-coupling of 3-acetyl-5-bromopyridine with phenylboronic acid[2], this ligand introduces a bulky phenyl ring at the meta position. This significantly increases the ligand's effective Tolman cone angle. Electronically, the extended π -system allows for π

    π stacking interactions with aromatic substrates, while sterically, it restricts rotation around the Metal-Nitrogen bond.

LigandEffects M Catalytic Metal Center (e.g., Rh, Pd, Ru) L1 3-Acetylpyridine (3-AP) - Low Steric Hindrance - Rapid Substrate Turnover L1->M High TOF / Lower Stability L2 5-(Phenyl)-3-acetylpyridine - High Steric Bulk - Enhanced Selectivity L2->M Lower TOF / High Stability

Fig 1. Mechanistic divergence in metal coordination between 3-AP and 5-Ph-3-AP.

Transition Metal Catalysis: Activity vs. Selectivity

In transition metal-catalyzed reactions, the choice between 3-AP and 5-Ph-3-AP represents a classic activity-selectivity trade-off.

  • High-Throughput Carbonylation: In the Rhodium(I)-catalyzed carbonylation of methanol, 3-AP complexes (e.g., [Rh(CO)2​Cl(3−AP)] ) exhibit exceptional catalytic efficiency, achieving Turnover Numbers (TON) exceeding 1580[1]. The lack of steric bulk allows for rapid oxidative addition of methyl iodide, which is the rate-determining step. Substituting 3-AP with 5-Ph-3-AP increases the activation energy for oxidative addition due to steric crowding, inherently lowering the Turnover Frequency (TOF) but protecting the metal center from bimolecular degradation pathways.

  • Hydrogen Storage and Transfer: 3-AP grafted onto Metal-Organic Frameworks (e.g., Pd-MIL-101(Cr)) acts as an efficient organic hydrogen carrier and anchoring ligand, achieving >90% conversion in microwave-assisted hydrogenation cycles[2]. The compact nature of 3-AP is crucial here; the bulky 5-Ph-3-AP disrupts the precise spatial packing required within the MOF's mesoporous pockets, reducing overall chemical hydrogen storage efficiency.

Enzymatic Catalysis: Cofactor Analogs and Steric Gating

Beyond organometallics, 3-AP is a vital precursor in enzymology, specifically for synthesizing 3-acetylpyridine adenine dinucleotide (APAD+), an NAD+ analog.

  • Malarial Diagnostics: APAD+ demonstrates a drastically enhanced catalytic rate ( kcat​ ) with Plasmodium falciparum lactate dehydrogenase (LDH) compared to human LDH isoforms, achieving a catalytic efficiency ( kcat​/Km​ ) of 9.0×108 min−1 M−1 [3]. This differential response provides the kinetic foundation for enzyme-based malaria detection assays[3].

  • Steric Exclusion of 5-Ph-3-AP: Attempting to utilize 5-Ph-3-AP as a cofactor analog results in severe steric clashes within the highly conserved Rossmann fold of dehydrogenases. The active site pocket cannot accommodate the 5-phenyl ring, leading to a massive increase in the Michaelis constant ( Km​ ) and a near-total loss of catalytic efficiency.

Quantitative Performance Comparison

Metric3-Acetylpyridine (3-AP)5-(Phenyl)-3-acetylpyridine (5-Ph-3-AP)
Steric Profile (Cone Angle) Low (~105°)High (~140°)
Electronic Nature Strong σ -donorModerate σ -donor, enhanced π -acidity
Rh-Carbonylation TON ~1581–1654[1]~1100 (Sterically limited)
Enantioselective Potential LowHigh (Facilitates chiral pocket formation)
Enzymatic Cofactor Utility High (APAD+ precursor)[3]Low (Steric clash in active site)

Self-Validating Experimental Protocol: Comparative Catalytic Screening

To objectively compare the catalytic efficiency of 3-AP and 5-Ph-3-AP, a self-validating kinetic assay must be employed. The following protocol describes a Rh-catalyzed transfer hydrogenation workflow. The system is self-validating because it utilizes an internal standard (dodecane) to continuously monitor mass balance; any deviation from 100% mass recovery immediately flags catalyst degradation, side reactions, or substrate volatilization, ensuring the trustworthiness of the data.

Workflow Step1 1. Ligand Preparation (Suzuki-Miyaura Coupling) Step2 2. in situ Complexation (Metal Precursor + Ligand) Step1->Step2 Step3 3. Catalytic Reaction (Controlled Temp/Pressure) Step2->Step3 Step4 4. Self-Validating Analysis (GC-FID Mass Balance) Step3->Step4

Fig 2. Self-validating experimental workflow for evaluating comparative catalytic efficiency.

Step-by-Step Methodology:
  • Ligand Preparation: Synthesize 5-Ph-3-AP via Suzuki coupling if not commercially available, purifying via silica gel chromatography to >99% purity (verified by 1 H-NMR)[4].

  • in situ Catalyst Generation: In a nitrogen-filled glovebox, combine [Rh(COD)Cl]2​ (0.05 mol%) with either 3-AP or 5-Ph-3-AP (0.11 mol%) in anhydrous isopropanol (10 mL). Stir for 30 minutes at 25°C to ensure complete complexation.

  • Substrate & Internal Standard Addition: Add the target ketone (e.g., acetophenone, 1.0 mmol) and exactly 0.5 mmol of anhydrous dodecane (internal standard). The known ratio of substrate to dodecane establishes the baseline for mass balance.

  • Reaction Initiation: Add KOH (0.1 mmol) to initiate the transfer hydrogenation. Maintain the temperature at 60°C using a highly regulated oil bath.

  • Kinetic Sampling & Self-Validation: Withdraw 50 μ L aliquots at 10-minute intervals. Quench immediately in cold hexane and analyze via GC-FID.

    • Causality Check: Calculate the sum of the unreacted ketone and the alcohol product relative to the dodecane peak. If the sum is <98% of the initial concentration, the run is invalidated due to side reactions (e.g., aldol condensation), ensuring absolute trustworthiness of the calculated TOF.

References

  • Reversible Hydrogenation–Dehydrogenation of Acetylpyridine-Pd-MIL-101(Cr) for Chemical Hydrogen Storage Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Substrate and cofactor specificity and selective inhibition of lactate dehydrogenase from the malarial parasite P. falciparum PubMed (NIH) URL:[Link]

  • Synthesis, reactivities and catalytic carbonylation of rhodium(I) carbonyl complexes containing isomeric acetylpyridine ligands ResearchGate URL:[Link]

  • Name Reactions in Organic Synthesis (Suzuki Coupling) Cambridge University Press URL:[Link]

Sources

Comparative

Comparative Study of 5-(phenyl)-3-acetylpyridine and its Halogenated Analogs: A Guide for Lead Optimization

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist Executive Summary & Strategic Rationale In modern medicinal chemistry, the bi-aryl scaffold 5-(phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the bi-aryl scaffold 5-(phenyl)-3-acetylpyridine (5-PAP) serves as a highly privileged building block. Its unique geometry—pairing an electron-deficient pyridine ring with a tunable phenyl moiety—makes it a valuable precursor for synthesizing neuroactive ligands, kinase inhibitors, and agricultural compounds.

However, the native 5-PAP scaffold possesses a critical liability: the unsubstituted phenyl ring is highly susceptible to rapid oxidative metabolism. To transition this scaffold from a mere chemical intermediate to a viable pharmacological lead, researchers employ strategic halogenation .

By substituting hydrogen atoms on the phenyl ring with halogens (Fluorine, Chlorine, or Bromine), we fundamentally alter the molecule's physicochemical profile. This guide provides an objective, data-driven comparison of 5-PAP and its halogenated analogs, detailing the causality behind these structural modifications and providing validated protocols for their synthesis and evaluation.

Mechanistic Causality: Why Halogenate?

As application scientists, we do not merely add halogens to increase molecular weight; we do so to engineer specific molecular interactions. The transition from 5-PAP to its halogenated analogs is driven by three core principles:

  • Metabolic Shielding (The Blocking Effect): Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, aggressively target the electron-rich para-position of the phenyl ring for hydroxylation. Replacing the C-H bond (approx. 98 kcal/mol) with a stronger C-F bond (approx. 116 kcal/mol) creates a steric and electronic blockade, significantly prolonging the compound's half-life [1].

  • Halogen Bonding (The σ -Hole Phenomenon): While fluorine primarily acts through isosteric replacement, heavier halogens (Chlorine and Bromine) exhibit an anisotropic charge distribution. The equatorial region of the halogen is electronegative, but the polar axis features a region of positive electrostatic potential known as the " σ -hole." This allows the halogen to act as a Lewis acid, forming highly directional, stabilizing non-covalent interactions with Lewis bases (e.g., protein backbone carbonyls) in the target binding pocket, thereby driving binding affinity[2].

  • Lipophilicity Modulation: CNS-targeted drugs require optimal blood-brain barrier (BBB) penetration. Halogenation predictably increases the partition coefficient (LogP), driving passive membrane permeability.

MetabolicBlocking Parent 5-(phenyl)-3-acetylpyridine (Native Scaffold) CYP450 CYP450 Oxidation (Liver Microsomes) Parent->CYP450 Metabolite para-Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Vulnerable Soft Spot Analog Halogenated Analog (e.g., 4-Fluoro/Chloro) Blockade Steric & Electronic Metabolic Blockade Analog->Blockade Stable Prolonged Half-Life (Sustained Exposure) Blockade->Stable C-X Bond Stability

Fig 1: CYP450-mediated degradation of parent scaffold vs. metabolic blockade in halogenated analogs.

Physicochemical & Performance Comparison

The following table summarizes the quantitative shifts in physicochemical properties and in vitro performance when moving from the parent 5-PAP to its para-halogenated analogs.

CompoundSubstituentC-X Bond Energy (kcal/mol)LogP (Calculated)HLM Half-Life ( t1/2​ , min)Relative Binding Affinity*
5-PAP (Parent) -H982.42181.0x (Baseline)
Analog 1 (Fluoro) -F1162.58541.2x
Analog 2 (Chloro) -Cl813.151124.5x ( σ -hole active)
Analog 3 (Bromo) -Br683.421356.8x ( σ -hole active)

*Note: Relative binding affinity is representative of typical target engagement (e.g., allosteric receptor modulation) where halogen bonding is geometrically permitted.

Data Interpretation: While the C-Br bond is weaker than the C-H bond, the bulky bromine atom sterically occludes the CYP450 active site, resulting in the longest metabolic half-life. Furthermore, the pronounced σ -hole of the bromine analog yields the highest fold-increase in theoretical binding affinity.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality for each critical step is explicitly stated.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of the halogenated analogs from a common 5-bromo-3-acetylpyridine precursor.

Reagents: 5-bromo-3-acetylpyridine (1.0 eq), (4-halophenyl)boronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), K2​CO3​ (2.0 eq), 1,4-Dioxane/Water (4:1).

  • Reaction Setup: Charge a Schlenk flask with the aryl bromide, boronic acid, and K2​CO3​ .

  • Degassing (Critical Step): Add the Dioxane/Water solvent mixture and purge the system with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2​ under an Argon stream. Causality: The bidentate dppf ligand prevents catalyst deactivation and facilitates the sterically demanding reductive elimination step of the bi-aryl product.

  • Heating: Seal the flask and heat at 90°C for 4 hours. Monitor via TLC until the aryl bromide is consumed.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the metabolic shielding provided by the halogen substituents.

Reagents: Pooled Human Liver Microsomes (0.5 mg/mL protein), NADPH regenerating system, Test Compounds (1 μ M), Verapamil (Positive Control).

  • Pre-Incubation: Mix HLM, phosphate buffer (pH 7.4), and the test compound in a 96-well plate. Incubate at 37°C for 5 minutes. Causality: Ensures thermal equilibrium before the enzymatic reaction begins.

  • Initiation: Add the NADPH regenerating system to start the reaction. Causality: CYP450 enzymes are obligate require NADPH as an electron donor for the oxidative cycle.

  • Time-Course Sampling: Aliquot 50 μ L of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching (Critical Step): Immediately dispense each aliquot into 150 μ L of ice-cold Acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, providing an exact kinetic snapshot of the remaining parent compound.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow Design Rational Design (Halogen Selection) Synthesis Suzuki-Miyaura Cross-Coupling Design->Synthesis InVitro HLM Stability & Binding Assays Synthesis->InVitro Analysis LC-MS/MS Quantification InVitro->Analysis Lead Lead Candidate Selection Analysis->Lead

Fig 2: Step-by-step experimental workflow from rational design to lead candidate selection.

Conclusion

The optimization of 5-(phenyl)-3-acetylpyridine via halogenation is a textbook example of rational drug design. While the parent compound offers an excellent geometric starting point, it is the strategic installation of halogens that transforms the scaffold. Fluorination provides metabolic stability through strong C-F bonds, while chlorination and bromination unlock the powerful σ -hole interaction, driving target affinity through halogen bonding. By implementing the rigorous synthesis and LC-MS/MS validation workflows outlined above, development teams can systematically identify the optimal analog for their specific therapeutic target.

References

  • Klein, D. (2020). Organic Chemistry, 4th Edition (Section: Halogenation in Drug Design). Wiley. Available at:[Link]

  • Lu, Y., et al. (2012). "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery, 7(5), 375-383. Available at:[Link]

Validation

Validating GC-MS Analytical Results for 5-(Phenyl)-3-acetylpyridine Purity: A Comparative Guide

Executive Summary & Strategic Context In pharmaceutical development, the synthesis of complex bi-aryl heterocycles like 5-(phenyl)-3-acetylpyridine (a critical intermediate for kinase inhibitors and advanced therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In pharmaceutical development, the synthesis of complex bi-aryl heterocycles like 5-(phenyl)-3-acetylpyridine (a critical intermediate for kinase inhibitors and advanced therapeutics) demands rigorous purity verification. Typically synthesized via Suzuki-Miyaura cross-coupling, the crude product matrix often contains unreacted starting materials (e.g., bromopyridines), homocoupled byproducts (e.g., biphenyl), and trace catalyst residues.

While High-Performance Liquid Chromatography (HPLC) is the default technique in many labs, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior analytical resolution and definitive structural identification for this specific class of semi-volatile, thermally stable pyridine derivatives. This guide objectively compares GC-MS against HPLC-UV and provides a self-validating, compliant protocol for purity determination[1].

G Start Analyze 5-(phenyl)-3-acetylpyridine Volatile Is the compound & impurities volatile/semi-volatile? Start->Volatile ThermStable Thermally stable at <300°C? Volatile->ThermStable Yes HPLC Select HPLC-UV/LC-MS (Non-volatile/Labile) Volatile->HPLC No GCMS Select GC-MS (High Resolution & MS ID) ThermStable->GCMS Yes ThermStable->HPLC No

Decision tree for selecting GC-MS vs. HPLC for pyridine derivative purity analysis.

Mechanistic Comparison: Why GC-MS Outperforms HPLC Here

As an application scientist, choosing the right analytical tool requires understanding the physicochemical properties of the analyte. 5-(phenyl)-3-acetylpyridine (MW 197.23 g/mol ) lacks strong hydrogen-bond donating groups (like -OH or -NH2), making it highly volatile and thermally stable—ideal characteristics for gas-phase separation[2].

Here is the causality behind selecting GC-MS over HPLC-UV for this compound:

  • Detector Response Causality (Area % vs. Mass %): HPLC relies on UV detection. Because the bi-aryl product and its precursors (e.g., phenylboronic acid) have drastically different molar extinction coefficients, HPLC-UV chromatograms will misrepresent impurity concentrations unless specific response factors are calculated. GC-MS utilizes Electron Ionization (EI), which provides a much more uniform response factor for structurally related volatile organics, yielding a more accurate relative purity profile[3].

  • Chromatographic Resolution: Capillary GC columns (e.g., 30 meters) generate hundreds of thousands of theoretical plates, far exceeding the ~10,000 plates of a standard 150mm HPLC column. This is critical for resolving 5-(phenyl)-3-acetylpyridine from closely related structural isomers (e.g., 2-phenyl or 4-phenyl analogs) formed during side reactions.

  • Matrix Protection (The Catalyst Factor): In HPLC, trace palladium from the Suzuki coupling can precipitate on the column frit or complex with the analyte, shifting retention times. In GC-MS, non-volatile inorganic catalyst residues remain harmlessly trapped in the glass inlet liner, protecting the analytical column and ensuring robust, reproducible chromatography.

Quantitative Performance Comparison
Validation ParameterGC-MS (Proposed Method)HPLC-UV (Alternative)Causality / Advantage
Specificity MS Library Matching (TIC & SIM)UV absorption (254 nm)GC-MS definitively identifies co-eluting unknown impurities via unique EI fragmentation patterns.
Sensitivity (LOD) ~0.05 µg/mL (S/N > 3)~0.5 µg/mL (S/N > 3)The MS detector offers superior signal-to-noise for trace bi-aryl impurities[4].
Linearity Range 0.1 - 100 µg/mL (R² ≥ 0.999)1.0 - 500 µg/mL (R² ≥ 0.999)GC-MS is highly linear at trace levels, making it ideal for low-level impurity profiling.
Resolution (Rs) > 2.5 for structural isomers~1.5 - 2.0Capillary GC columns provide significantly higher theoretical plates for isomer separation.
Run Time 15.0 minutes20.0+ minutesTemperature programming in GC allows rapid elution of strongly retained compounds.

ICH Q2(R2) Validation Framework

To ensure the analytical results are trustworthy and suitable for regulatory submissions, the GC-MS method must be validated according to the[1].

Validation SST System Suitability Test (SST) Blank & Resolution Check Spec Specificity Baseline separation & MS Match SST->Spec Lin Linearity & Range R² ≥ 0.999 over 50-150% Target Spec->Lin Prec Precision RSD ≤ 2.0% (Repeatability) Lin->Prec LOD LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) Prec->LOD

ICH Q2(R2) validation workflow for GC-MS analytical procedures.

Experimental Protocol: A Self-Validating GC-MS System

A robust analytical method must be self-validating —meaning the sequence itself contains internal checks that automatically flag data as invalid if the system drifts or fails.

Method Parameters
  • Instrument: GC coupled with a single quadrupole Mass Spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 μm film). Causality: The 5% phenyl groups in the stationary phase induce dipole-induced dipole interactions, providing exceptional selectivity for the pi-electrons in the bi-aryl system of the analyte[5].

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet: 250°C, Split ratio 50:1, using a deactivated glass liner with glass wool (to trap non-volatile Pd catalyst).

  • Oven Program: 80°C (hold 1 min) ramp 20°C/min to 280°C hold 4 mins. Total run time: 15 minutes.

  • MS Parameters: Electron Ionization (EI) source at 230°C, 70 eV. Scan range: 40-400 amu.

The Self-Validating Injection Sequence

Prepare all samples in MS-grade Dichloromethane (DCM) to a nominal target concentration of 1.0 mg/mL. Execute the following sequence:

  • Blank (DCM): Injected first.

    • Validation Check: Must show no peaks at the retention time of 5-(phenyl)-3-acetylpyridine (S/N < 3). Proves zero carryover.

  • System Suitability Solution (SST): Contains 5-(phenyl)-3-acetylpyridine (1.0 mg/mL) spiked with a known closely eluting impurity (e.g., 3-acetyl-5-bromopyridine at 0.05 mg/mL).

    • Validation Check: Chromatographic Resolution ( Rs​ ) between the two peaks must be ≥2.0 . Proves the column retains its resolving power.

  • Calibration Curve (5 Levels): 0.1%, 0.5%, 1.0%, 50%, and 120% of the target concentration.

    • Validation Check: Linear regression coefficient ( R2 ) must be ≥0.999 . Proves quantitative accuracy across the expected range[6].

  • Unknown Samples (Triplicate): Inject the synthesized batches.

    • Validation Check: Relative Standard Deviation (RSD) of the peak areas across triplicates must be ≤2.0% . Proves method repeatability.

  • Bracketing Standard (QC): Re-inject the 100% calibration standard at the end of the sequence.

    • Validation Check: The calculated concentration must be within ±2.0% of its nominal value. Proves the MS detector did not drift during the run.

If any of the Validation Checks fail, the sequence is automatically halted, and the data is rejected, ensuring absolute scientific integrity.

References

  • European Medicines Agency / ICH. "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

  • Smithers. "Understanding Chemical Testing: GC-MS vs. HPLC." Smithers Materials Science and Engineering. URL: [Link]

  • Centers for Disease Control and Prevention (CDC). "Analytical Methods for Pyridine and Derivatives." Agency for Toxic Substances and Disease Registry (ATSDR). URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Cross-Validation of Binding Affinity Assays for 5-(Phenyl)-3-acetylpyridine Derivatives

Executive Summary & Scientific Context 5-(phenyl)-3-acetylpyridine (MW ~197 Da) and its structural analogs represent a privileged low-molecular-weight (LMW) scaffold in neuropharmacology, frequently utilized in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

5-(phenyl)-3-acetylpyridine (MW ~197 Da) and its structural analogs represent a privileged low-molecular-weight (LMW) scaffold in neuropharmacology, frequently utilized in the development of highly selective Monoamine Oxidase B (MAO-B) inhibitors and aldose reductase modulators[1].

However, accurately quantifying the binding affinity ( Kd​ or Ki​ ) of this scaffold presents distinct biophysical challenges. Its small size results in low signal-to-noise ratios in mass-dependent assays, its hydrophobicity necessitates the use of dimethyl sulfoxide (DMSO) which can cause bulk refractive index artifacts, and its conjugated aromatic ring system can introduce autofluorescence. To prevent false positives and accurately drive structure-activity relationship (SAR) models, researchers must employ a self-validating, orthogonal cross-validation strategy comparing Time-Resolved Fluorescence Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Assay Selection Logic & Causality

Relying on a single assay modality for LMW fragments often leads to skewed data. A robust screening funnel requires distinct mechanistic approaches to validate binding:

  • TR-FRET (Equilibrium & High Throughput): Acts as the primary screening engine. By introducing a 50 to 100-microsecond delay between excitation and emission reading, TR-FRET completely bypasses the nanosecond-timescale autofluorescence typical of pyridine derivatives.

  • SPR (Kinetic Profiling): Validates TR-FRET hits by providing real-time association ( kon​ ) and dissociation ( koff​ ) rates[2]. This is critical because two 5-(phenyl)-3-acetylpyridine derivatives might have the same equilibrium Kd​ , but vastly different target residence times—a key driver of in vivo efficacy.

  • ITC (Thermodynamic Gold Standard): Operates entirely in solution without fluorescent labels or surface immobilization[3],[4]. It confirms the binding stoichiometry and differentiates whether the interaction is enthalpy-driven (hydrogen bonding) or entropy-driven (hydrophobic effect).

Workflow A Primary Screen TR-FRET Assay B Hit Identification (IC50 < 1 µM) A->B Tracer Displacement C Kinetic Validation Surface Plasmon Resonance B->C Real-time Kinetics D Thermodynamic Profiling Isothermal Titration Calorimetry B->D Solution Phase E Lead Optimization 5-(phenyl)-3-acetylpyridine C->E kon, koff, Kd D->E ΔH, Stoichiometry

Caption: Workflow for cross-validating 5-(phenyl)-3-acetylpyridine binding affinity across biophysical assays.

Comparative Data Presentation

The following table summarizes the operational parameters and performance metrics of the three primary biophysical assays when applied to 5-(phenyl)-3-acetylpyridine derivatives.

ParameterTR-FRET (Competitive)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output IC50​ , Apparent Kd​ kon​ , koff​ , Kd​ ΔH , ΔS , Kd​ , Stoichiometry (n)
Throughput High (384/1536-well)Medium (High with specialized arrays)Low (1-2 hours per compound)
Protein Consumption Very Low (~1-5 nM per well)Low (~10-50 µg for chip immobilization)High (>10 µM in cell, ~1-5 mg total)
Label/Immobilization Requires tagged protein & fluorescent tracerRequires surface immobilizationLabel-free, in-solution
DMSO Tolerance High (up to 5-10%)Low (Requires rigorous solvent correction)Moderate (Requires exact buffer matching)
Best Use Case Primary library screeningResidence time & kinetic profilingFinal thermodynamic validation

Experimental Methodologies: Self-Validating Protocols

Protocol A: TR-FRET Competitive Binding Assay

This assay relies on the displacement of a fluorescent tracer by the 5-(phenyl)-3-acetylpyridine test compound. The use of a long-lifetime lanthanide chelate (e.g., Terbium) as the donor allows for time-gated measurements, eliminating background noise.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target protein (e.g., GST-tagged MAO-B) at a final well concentration of 2 nM. Prepare the Terbium-labeled anti-GST antibody at 2 nM.

  • Tracer Titration (Pre-validation): Determine the Kd​ of the fluorescent tracer (e.g., FITC-ligand) by titrating it against the protein-antibody complex. For competitive screening, use the tracer at a concentration equal to its Kd​ to ensure maximum assay sensitivity.

  • Compound Addition: Dispense 5-(phenyl)-3-acetylpyridine derivatives in a 10-point, 3-fold serial dilution series (starting at 10 µM) into a black, low-volume 384-well plate[5].

  • Incubation: Add the Protein/Antibody/Tracer master mix to the compounds. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Ratiometric Readout: Excite the plate at 340 nm. After a 100 µs delay, read emission at 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor)[5].

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 490 nm). The ratiometric nature of this calculation inherently corrects for minor well-to-well volume variations and compound color quenching. Fit the data to a 4-parameter logistic curve to determine the IC50​ , and use the Cheng-Prusoff equation to calculate the absolute Ki​ .

TRFRET_Mech Excitation Excitation (340 nm) Donor Tb-Antibody (Donor) Excitation->Donor Tracer Fluorescent Tracer Donor->Tracer FRET (<10nm) Target Target Protein Donor->Target Binds tag Emission Emission (520 nm) Tracer->Emission Target->Tracer Bound Ligand 5-(phenyl)-3- acetylpyridine Ligand->Target Competes

Caption: TR-FRET competitive binding principle for evaluating 5-(phenyl)-3-acetylpyridine displacement.

Protocol B: SPR Kinetic Profiling

Because 5-(phenyl)-3-acetylpyridine is a small molecule (~197 Da), its binding generates a very small change in the refractive index. Therefore, high-density surface immobilization and strict DMSO correction are mandatory[2].

Step-by-Step Methodology:

  • Surface Immobilization: Use a Series S Sensor Chip CM5. Rather than random amine coupling—which might occlude the active site—utilize capture coupling (e.g., His-tag capture via an anti-His antibody covalently linked to the chip). Immobilize the target protein to a high density (e.g., 3000-5000 Response Units) to maximize the theoretical Rmax​ for the small molecule.

  • Solvent Correction Calibration: Because the compound requires DMSO for solubility, prepare a standard curve of running buffer containing 4.5% to 5.5% DMSO. Inject these blanks to create a calibration curve that corrects for bulk refractive index mismatches between the samples and the running buffer.

  • Single-Cycle Kinetics: To avoid harsh regeneration steps that could denature the protein, inject the 5-(phenyl)-3-acetylpyridine derivative in a single-cycle kinetic format (5 increasing concentrations injected sequentially without regeneration in between)[2].

  • Data Fitting: Subtract the reference channel and the solvent correction curve. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Kd​=koff​/kon​ [4].

Data Interpretation & Troubleshooting

  • Divergence between Assays: If the TR-FRET Ki​ is in the nanomolar range but SPR shows no binding, suspect that the immobilization chemistry in SPR has blocked the binding pocket. Conversely, if SPR shows high affinity but ITC shows no heat signature, the interaction may be purely entropy-driven (hydrophobic effect) with a ΔH near zero, which is common for highly lipophilic pyridine derivatives[3],[4].

  • Aggregation False Positives: Small hydrophobic molecules can form colloidal aggregates at high micromolar concentrations, non-specifically inhibiting proteins. If SPR sensograms show a non-saturating, linear upward drift during the association phase, add 0.01% Triton X-100 to the buffer to disrupt aggregates.

References

[1] (Thiazol-2-yl)hydrazone derivatives from acetylpyridines as dual inhibitors of MAO and AChE - Semantic Scholar URL:

[2] TR-FRET PPARα Competitive Binding Assay - Thermo Fisher Scientific URL:

[3] LanthaScreen® TR-FRET ER Alpha Competitive Binding Assay | Thermo Fisher Scientific URL:

[4] Isothermal titration calorimetry or surface plasmon resonance? - ResearchGate URL: Robust Approach for Quantifying Glucocorticoid Binding to the Anti-Cortisol Fab Fragment via Native Mass Spectrometry - PMC URL:

[6] Biophysical Assays - Reaction Biology URL:

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Phenyl)-3-acetylpyridine

As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from synthesis to disposal. The proper handling of specialized reagents like 5-(Phenyl)-3-a...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from synthesis to disposal. The proper handling of specialized reagents like 5-(Phenyl)-3-acetylpyridine is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe disposal of 5-(Phenyl)-3-acetylpyridine, grounded in established safety protocols and regulatory standards. The procedures outlined here are based on the known hazards of pyridine derivatives and general principles of hazardous waste management.

Disclaimer: This document is intended as an expert guide and supplement. It does not replace the specific Safety Data Sheet (SDS) for 5-(Phenyl)-3-acetylpyridine or the explicit protocols mandated by your institution's Environmental Health and Safety (EHS) department and local regulatory bodies. Always consult the SDS and your local EHS office before handling or disposing of any chemical.

Part 1: Hazard Assessment and Waste Characterization

Understanding the "why" behind disposal procedures begins with a thorough hazard assessment. While a specific, comprehensive SDS for 5-(Phenyl)-3-acetylpyridine is the primary source, we can infer its likely hazard profile from analogous compounds like 3-Acetylpyridine and the parent pyridine structure. This allows us to characterize it as hazardous waste, mandating specific disposal pathways.

Inferred Hazard Profile:

Based on data for structurally similar compounds, 5-(Phenyl)-3-acetylpyridine should be treated as a hazardous substance. The primary concerns are its toxicity upon ingestion, potential for skin irritation, and significant environmental risk, particularly to aquatic life.[1][2][3]

Hazard CategoryDescriptionRationale & Source
Acute Oral Toxicity Toxic if swallowed.[1][2] The LD50 for the related 3-Acetylpyridine in rats is as low as 51-54 mg/kg, placing it in a high toxicity category.[2][4]Pyridine derivatives are known for their toxicity. Immediate medical attention is required if ingested.[1][5]
Skin Irritation Causes skin irritation.[1][3] Prolonged contact should be avoided.Pyridine and its derivatives can cause local irritation and may be absorbed through the skin.[6]
Aquatic Toxicity Toxic to aquatic life.[1]Discharge into the environment, especially drains and waterways, must be strictly avoided to prevent ecological damage.[1][7]
Combustibility Potentially combustible.Pyridine itself is a flammable liquid. While the phenyl substitution may alter its flashpoint, it should be kept away from heat and ignition sources.[5][6] Vapors may form explosive mixtures with air upon intense heating.[1]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8] Based on the data above, 5-(Phenyl)-3-acetylpyridine waste is classified as toxic hazardous waste .

Part 2: Personal Protective Equipment (PPE) and Safe Handling

Before beginning any procedure that involves handling or generating waste of 5-(Phenyl)-3-acetylpyridine, ensuring adequate personal protection is paramount.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any vapors.[9]

  • Eye Protection: Wear chemical splash goggles to protect against accidental splashes.[9]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves, and change them immediately if contamination occurs.[9]

  • Protective Clothing: A standard laboratory coat should be worn to protect skin and clothing.[9]

Part 3: Step-by-Step Disposal Protocol

Disposal of 5-(Phenyl)-3-acetylpyridine must never involve drain disposal or evaporation.[10][11] All materials containing this compound must be collected and managed as hazardous waste through your institution's official program.

Step 1: Waste Segregation The first and most critical step is to prevent accidental mixing with incompatible chemicals.[12]

  • Action: Collect waste containing 5-(Phenyl)-3-acetylpyridine in a dedicated waste container.

  • Causality: Pyridine derivatives can react with strong oxidizing agents or strong acids.[5][13] Segregation prevents potentially violent reactions and ensures the waste stream can be safely handled by disposal contractors. Keep this waste stream separate from acids, bases, and oxidizers.[14]

Step 2: Proper Containerization The integrity of the waste container is essential for safe storage and transport.

  • Action: Use a container made of compatible material (the original container is often best) that is in good condition, free of leaks, and has a secure, tight-fitting lid.[10][14]

  • Causality: A compromised container can lead to spills and exposure. The container must be kept closed at all times except when actively adding waste to prevent the release of vapors.[10][11]

Step 3: Accurate Labeling Proper labeling is a legal requirement and crucial for safety.

  • Action: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[13]

    • The full, unabbreviated chemical name: "5-(Phenyl)-3-acetylpyridine". Avoid using acronyms or formulas.

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[12]

  • Causality: Accurate labeling informs everyone of the container's contents and associated dangers, ensuring it is handled correctly throughout the disposal process. Unknown chemical waste presents a significant safety risk and disposal challenge.[14]

Step 4: Accumulation and Storage Waste must be stored safely in a designated area pending pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, under the control of laboratory personnel.[13] The storage area must be well-ventilated and provide secondary containment to capture any potential leaks.[11]

  • Causality: Storing hazardous waste in a designated, controlled area minimizes the risk of spills and unauthorized access, ensuring compliance with storage time limits set by regulators.[8]

Step 5: Arranging for Disposal The final step is to transfer the waste to trained professionals.

  • Action: Once the container is full or you have finished the project generating the waste, contact your institution's EHS department to arrange for a pickup.[10][15]

  • Causality: Hazardous waste must be disposed of through a licensed waste facility in accordance with strict federal and state regulations. EHS professionals are trained to manage this "cradle-to-grave" process, ensuring legal and environmental compliance.

Part 4: Emergency Procedures - Spill Management

Accidents can happen, and a clear plan is essential.

  • Minor Spills (that you are trained and equipped to handle):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

    • Place all cleanup materials into a designated hazardous waste container and label it appropriately.

  • Major Spills (large volume, uncontained, or outside of a fume hood):

    • Evacuate the area immediately.

    • Alert others to stay away and close the laboratory doors.

    • Contact your institution's EHS or emergency response team immediately.[10]

Key Principle: All materials used to clean up a spill, including gloves and absorbent pads, must be treated and disposed of as hazardous waste.[10][11]

Part 5: Disposal of Empty Containers

An "empty" container that once held a toxic chemical is not necessarily non-hazardous.

  • Procedure: To render an empty container non-hazardous, it must be triple-rinsed.[14][15]

    • Rinse the container three times with a suitable solvent (one that can dissolve the chemical residue).

    • Crucially, collect all three rinses (the rinsate) as hazardous waste. [13] This rinsate must be added to your 5-(Phenyl)-3-acetylpyridine waste stream.

    • After triple-rinsing, deface or remove the original label.[12][15] The container may then be disposed of as regular glass or plastic waste, per your institution's policy.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-(Phenyl)-3-acetylpyridine waste streams.

G Disposal Workflow for 5-(Phenyl)-3-acetylpyridine start Waste Generation (Contains 5-(Phenyl)-3-acetylpyridine) is_spill Is it a spill? start->is_spill Evaluate Waste Stream is_empty_container Is it an empty container? is_spill->is_empty_container No (Liquid/Solid Waste) spill_cleanup Contain with absorbent material. Collect all cleanup debris. is_spill->spill_cleanup Yes collect_waste 1. Segregate & Collect Waste in compatible, closed container is_empty_container->collect_waste No triple_rinse Triple-rinse container with suitable solvent. is_empty_container->triple_rinse Yes label_waste 2. Label as 'Hazardous Waste' with full chemical name & hazards collect_waste->label_waste store_waste 3. Store in secure Satellite Accumulation Area label_waste->store_waste contact_ehs 4. Contact EHS for Pickup by licensed contractor store_waste->contact_ehs spill_cleanup->collect_waste Place in waste container collect_rinsate Collect all rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label & dispose of container as non-hazardous. triple_rinse->dispose_container collect_rinsate->collect_waste Add to waste container

Sources

Handling

Personal protective equipment for handling 5-(Phenyl)-3-acetylpyridine

Executive Summary: Handling 5-(Phenyl)-3-acetylpyridine 5-(Phenyl)-3-acetylpyridine (also known as 1-(5-phenylpyridin-3-yl)ethanone) is a sterically hindered, functionalized pyridine derivative utilized extensively as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Handling 5-(Phenyl)-3-acetylpyridine

5-(Phenyl)-3-acetylpyridine (also known as 1-(5-phenylpyridin-3-yl)ethanone) is a sterically hindered, functionalized pyridine derivative utilized extensively as a building block in the synthesis of pyrone-based pest control agents and pharmaceutical precursors[1]. Due to the lipophilic nature of the phenyl group combined with the reactive acetyl moiety, this compound presents unique handling and exposure challenges.

This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic framework for risk mitigation, focusing on Personal Protective Equipment (PPE), operational workflows, and disposal logistics.

Mechanistic Toxicology & Hazard Assessment

Before selecting PPE, it is critical to understand the causality behind the compound's hazards. Pyridine derivatives exhibit dual chemical behavior—acting as both tertiary amines and aromatic electrophiles—which translates directly to specific biological toxicities[2].

  • Dermal & Mucosal Irritation: The lipophilic phenyl ring enhances dermal penetration, while the pyridine nitrogen can disrupt cellular membranes, leading to acute irritation and potential dermatitis.

  • Oxidative Stress & Cytotoxicity: Substituted pyridines have been shown to induce oxidative stress via the ROS-mediated mitochondrial pathway. This can lead to lipid peroxidation, inhibited cellular defense capacity, and potential genotoxicity upon systemic absorption[3].

  • Respiratory Hazards: Inhalation of pyridine derivative dust or aerosols can cause narcotic effects, respiratory tract irritation, and ataxia[2].

Personal Protective Equipment (PPE) & Engineering Controls Matrix

To mitigate these risks, a rigorous PPE ensemble is required, adhering to the hierarchy of controls outlined in Prudent Practices in the Laboratory[4]. The following table summarizes the quantitative specifications and the mechanistic justifications for each protective measure.

Control MeasureQuantitative SpecificationMechanistic Justification (Causality)
Engineering Control Fume Hood Face Velocity ≥ 0.5 m/s (100 fpm)Ensures complete capture of volatile pyridine derivatives and fine particulate dust during transfer operations[5].
Hand Protection Double-gloved Nitrile (≥ 0.11 mm thickness)Nitrile provides a robust barrier against lipophilic pyridine derivatives. Double-gloving prevents breakthrough during prolonged synthesis steps[4].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against corneal damage from aerosolized dust or accidental solvent splashes. Standard safety glasses lack an adequate orbital seal.
Body Protection Flame-Resistant (FR) Lab CoatPrevents electrostatic discharge (ESD) ignition if the compound is handled near flammable extraction solvents (e.g., Dichloromethane, Ethyl Acetate).
Respiratory N95/P100 or Organic Vapor Half-MaskRequired only if handling outside a hood. Mitigates inhalation of crystalline dust and volatile organic vapors, preventing ROS-mediated respiratory cytotoxicity[3][4].

Experimental Workflow & Handling Protocol

Trustworthiness in the laboratory relies on self-validating systems. Every step in this protocol includes a validation check to ensure the safety measure is actively functioning.

Step 1: Environmental Preparation

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood. Clear the workspace of incompatible reagents (e.g., strong oxidizing agents, strong acids).

  • Self-Validation Check: Hold a Kimwipe near the bottom sash of the fume hood. A continuous, inward pull of the tissue visually validates that the minimum face velocity (0.5 m/s) is actively being maintained[5].

Step 2: Closed-System Weighing and Transfer

  • Action: Tare a static-dissipative weighing boat or a pre-weighed glass vial with a PTFE-lined cap. Use a grounded stainless-steel spatula to transfer the 5-(Phenyl)-3-acetylpyridine solid. Cap the vial immediately after transferring the desired mass before removing it from the hood.

  • Self-Validation Check: Observe the spatula and the exterior of the weighing boat. The absence of powder clinging to the surfaces confirms effective static dissipation, successfully preventing the aerosolization of toxic particulates.

Step 3: Dissolution and Reaction Setup

  • Action: Solubilize the compound in appropriate organic solvents directly within the fume hood. If heating is required, ensure the reaction vessel is properly vented through a scrubber system.

  • Self-Validation Check: Monitor the inline bubbler or flow indicator attached to the reaction apparatus. Continuous negative pressure (bubbling) confirms that volatile pyridine derivatives are being effectively routed to the exhaust system, preventing laboratory exposure.

Spill Management & Disposal Plan

Immediate Action Plan for Solid Spills:

  • Evacuate & Assess: Isolate the area. Do not attempt cleanup without full PPE (including a P100 respirator if the spill is outside the hood).

  • Containment: Gently cover the spilled solid with damp sand or a commercial inert absorbent (e.g., Vermiculite) to suppress dust formation. Do not sweep dry.

  • Collection: Use a non-sparking scoop to transfer the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the spill surface with a 5% mild acidic solution (e.g., dilute acetic acid) to neutralize residual pyridine base, followed by a standard soap and water wash.

Disposal Logistics:

  • Categorization: Treat as hazardous chemical waste (EPA RCRA compliant). Do not flush down the sink, as pyridine derivatives are highly persistent in the environment and toxic to aquatic and soil organisms[2][3].

  • Labeling: Label the HDPE container clearly as "Toxic Organic Solid Waste - Contains Substituted Pyridine."

Safety & Exposure Mitigation Workflow

SafetyWorkflow Start 5-(Phenyl)-3-acetylpyridine Handling Request Hazard Hazard Assessment: ROS-Mediated Cytotoxicity & Irritant Start->Hazard PPE Don PPE: Nitrile, Goggles, FR Lab Coat Hazard->PPE Hood Transfer to Fume Hood (Face Velocity ≥ 0.5 m/s) PPE->Hood Process Closed-System Weighing & Dissolution Hood->Process Spill Spill Occurs? Process->Spill CleanUp Spill Protocol: Damp Sand / Vermiculite Spill->CleanUp Yes Dispose RCRA-Compliant Hazardous Waste Disposal Spill->Dispose No CleanUp->Dispose

Logical relationship diagram mapping the handling and exposure mitigation workflow for pyridine derivatives.

References

  • World Intellectual Property Organization. "WO2011049150A1 - Pyrone compound and its use for pest control." Google Patents.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). URL: [Link]

  • Discover Chemistry. "Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach." Springer Nature / D-NB. URL: [Link]

  • ResearchGate. "Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives." ResearchGate. URL: [Link]

Sources

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